molecular formula C10H12 B075058 1-Phenyl-2-butene CAS No. 1560-06-1

1-Phenyl-2-butene

Cat. No.: B075058
CAS No.: 1560-06-1
M. Wt: 132.2 g/mol
InChI Key: VUKHQPGJNTXTPY-NSCUHMNNSA-N
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Description

1-Phenyl-2-butene is a versatile organic compound of significant interest in research and development, particularly in the fields of synthetic organic chemistry and materials science. This alkene derivative, characterized by a phenyl group attached to a four-carbon chain with a terminal double bond, serves as a valuable building block and intermediate. Its primary research applications include its use as a precursor in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals, where its olefinic bond is amenable to further functionalization through reactions like hydrogenation, epoxidation, or hydroarylation. The compound is also studied in polymer science as a potential monomer or co-monomer for creating novel polymeric materials with specific properties. Furthermore, this compound is utilized in catalytic studies to investigate the mechanisms and efficiencies of various metal-catalyzed processes, including cross-coupling and isomerization reactions. Its structure makes it a relevant model substrate for probing reaction pathways and understanding steric and electronic effects in organic transformations. Researchers value this chemical for its role in expanding synthetic methodologies and developing new functional materials. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-but-2-enyl]benzene
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InChI

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8-9H,7H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKHQPGJNTXTPY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C/CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

935-00-2, 1560-06-1
Record name (E)-1-Phenyl-2-butene
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Foundational & Exploratory

(E)-1-Phenyl-2-butene physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-Phenyl-2-butene, also known as trans-1-phenyl-2-butene, is an aromatic hydrocarbon of interest in organic synthesis. Its structure, featuring a phenyl group attached to a butene backbone, makes it a versatile starting material and intermediate for the synthesis of more complex molecules, including potential pharmaceutical compounds and specialty polymers.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with a detailed experimental protocol for its synthesis via the Wittig reaction.

Physicochemical and Spectroscopic Data

The fundamental properties of (E)-1-Phenyl-2-butene are summarized in the tables below, providing a quick reference for experimental design and characterization.

Physical Properties
PropertyValueUnit
Molecular FormulaC₁₀H₁₂-
Molecular Weight132.20 g/mol
AppearanceColorless liquid-
Melting Point~ -80°C
Boiling Point~ 201°C
Density0.901g/mL
Refractive Index1.510-
SolubilitySoluble in organic solvents (ethanol, ether, chlorinated hydrocarbons)-
Spectroscopic Data
Spectrum TypeKey Features
¹H NMR Signals expected in the aromatic region (7.0-7.4 ppm), vinylic region (5.3-5.8 ppm), allylic region (~3.3 ppm), and aliphatic region (~1.7 ppm).[2]
¹³C NMR Aromatic carbons (~125-140 ppm), vinylic carbons (~125-135 ppm), allylic carbon (~39 ppm), and methyl carbon (~18 ppm).
Mass Spec. Key fragments observed at m/z = 132 (M+), 117, 115.[3]

Chemical Properties and Reactivity

(E)-1-Phenyl-2-butene exhibits reactivity characteristic of both an alkene and an aromatic compound. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The allylic position is susceptible to radical substitution. The phenyl group can undergo electrophilic aromatic substitution, although the conditions must be carefully chosen to avoid reactions at the double bond.

Experimental Protocols

The Wittig reaction is a reliable and widely used method for the stereoselective synthesis of alkenes. The following protocol details the synthesis of (E)-1-Phenyl-2-butene from benzaldehyde and the appropriate Wittig reagent.

Synthesis of (E)-1-Phenyl-2-butene via Wittig Reaction

Objective: To synthesize (E)-1-Phenyl-2-butene from benzaldehyde and the ylide generated from ethyltriphenylphosphonium bromide.

Materials:

  • Ethyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe to create a suspension.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • To the ylide solution at 0 °C, add benzaldehyde (1.0 equivalent) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexanes:ethyl acetate 9:1).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of (E)-1-Phenyl-2-butene and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent.

    • Combine the fractions containing the product and remove the solvent by rotary evaporation to yield (E)-1-Phenyl-2-butene as a colorless oil.

Visualizations

Synthesis of (E)-1-Phenyl-2-butene via Wittig Reaction

Wittig_Synthesis cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction cluster_product_formation Product Formation PhosphoniumSalt Ethyltriphenylphosphonium bromide Ylide Phosphonium Ylide PhosphoniumSalt->Ylide + Base Base n-Butyllithium (n-BuLi) Base->Ylide Aldehyde Benzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide->Oxaphosphetane + Aldehyde Product (E)-1-Phenyl-2-butene Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Workflow for the synthesis of (E)-1-Phenyl-2-butene.

General Experimental Workflow

Experimental_Workflow Reaction Reaction Setup (Ylide formation & Wittig reaction) Quench Reaction Quenching (Addition of aq. NH₄Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (with Diethyl Ether) Quench->Extraction Drying Drying of Organic Phase (with MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Flash Column Chromatography) Concentration->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1-Phenyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenyl-2-butene, a key organic compound. The document details its chemical structure, stereochemistry, physicochemical properties, and synthesis. It also explores its reactivity, particularly in allylic bromination, and its relevance as a structural motif in the context of medicinal chemistry and drug development.

Core Chemical Structure and Properties

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂. It consists of a phenyl group attached to a butene chain, with the double bond located at the second carbon position of the chain. This structure gives rise to specific chemical and physical properties that are valuable in organic synthesis.

The compound is a colorless liquid at room temperature and is soluble in common organic solvents like ethanol and ether.[1] Its physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₂
Molecular Weight132.20 g/mol
Boiling Point~201 °C
Melting Point~-80 °C
IUPAC Name(E)-1-phenylbut-2-ene / (Z)-1-phenylbut-2-ene

Stereochemistry and Isomerism

A critical feature of this compound's structure is the presence of a double bond between the second and third carbon atoms of the butene chain. Each of these carbon atoms is bonded to two different groups, which allows for the existence of geometric isomers. This type of stereoisomerism is commonly referred to as cis-trans or, more formally, E/Z isomerism.

  • (E)-1-phenyl-2-butene (trans-isomer): In this configuration, the higher priority groups on each carbon of the double bond (the phenylmethyl group and the methyl group) are on opposite sides of the double bond.

  • (Z)-1-phenyl-2-butene (cis-isomer): In this configuration, the higher priority groups are on the same side of the double bond.

The presence of these stereoisomers is significant as they can exhibit different physical properties and reactivity, which is a crucial consideration in stereoselective synthesis and drug design.

Caption: Stereoisomers of this compound.

Synthesis of this compound

General Synthetic Approach: Alkenylation of Aromatics

This method involves the reaction of an aromatic compound, such as benzene, with a conjugated diene, like butadiene, in the presence of a suitable catalyst. The catalyst, often a strong acid or a Lewis acid, activates the diene for electrophilic attack on the aromatic ring. The reaction conditions, such as temperature and catalyst choice, can influence the yield and the isomeric purity of the product.

Key Reactions: Allylic Bromination with N-Bromosuccinimide (NBS)

A significant reaction of this compound is allylic bromination, which introduces a bromine atom at the carbon adjacent to the double bond. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of bromine, favoring radical substitution over electrophilic addition to the double bond.

The reaction proceeds via a free-radical mechanism. The benzylic position (the carbon atom attached to both the phenyl group and the double bond) is particularly susceptible to radical formation due to the resonance stabilization afforded by both the phenyl ring and the adjacent double bond. This leads to the formation of 1-bromo-1-phenyl-2-butene as the major product.

Allylic_Bromination reactant This compound intermediate Resonance-Stabilized Allylic/Benzylic Radical reactant->intermediate H abstraction reagents NBS, light (hν) or peroxide reagents->intermediate product 1-Bromo-1-phenyl-2-butene intermediate->product Br addition

Caption: Allylic Bromination of this compound.

Experimental Protocol: Allylic Bromination of an Alkene with NBS

While a specific protocol for this compound is not detailed in readily available literature, the following is a general procedure for the allylic bromination of an alkene using NBS, which can be adapted for this substrate.

Materials:

  • Alkene (e.g., this compound)

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, the alkene is dissolved in anhydrous carbon tetrachloride.

  • N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator are added to the solution.

  • The mixture is heated to reflux and stirred vigorously. The reaction can also be initiated by irradiation with a UV lamp.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by vacuum filtration.

  • The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Spectroscopic Data

The characterization of this compound and its isomers relies on various spectroscopic techniques. The following table summarizes key expected spectroscopic features.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals for aromatic protons (phenyl group), vinylic protons (C=C-H), allylic protons (Ph-CH₂-), and methyl protons (-CH₃). The coupling constants between the vinylic protons can help distinguish between the (E) and (Z) isomers.
¹³C NMR Signals for aromatic carbons, vinylic carbons, and aliphatic carbons. The chemical shifts will differ slightly between the (E) and (Z) isomers.
IR Spectroscopy C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring and the alkene, and out-of-plane bending bands for the substituted benzene and alkene, which can also help differentiate between isomers.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₁₀H₁₂ (m/z = 132). Fragmentation patterns would likely show the loss of a methyl group and the formation of a stable tropylium ion or a benzyl cation.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its structural motifs are highly relevant in medicinal chemistry. The phenyl group is a common feature in many drugs, often playing a role in binding to biological targets through hydrophobic and π-stacking interactions. The alkene portion provides a site for further functionalization, allowing for the synthesis of more complex molecules.

Derivatives of this compound can serve as intermediates in the synthesis of various pharmacologically active compounds. For instance, related structures like chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The core structure of this compound can be seen as a scaffold that can be elaborated upon to create novel drug candidates. The ability to control the stereochemistry of the double bond is also crucial, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

References

Spectroscopic data interpretation for 1-Phenyl-2-butene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the spectroscopic data for 1-phenyl-2-butene, catering to researchers, scientists, and professionals in drug development. It encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and visual diagrams to illustrate key concepts and workflows.

Data Presentation

The spectroscopic data for (E)-1-phenyl-2-butene is summarized below. The data for the (Z)-isomer is less commonly reported and may show slight variations, particularly in the NMR spectra due to different spatial arrangements of the substituents around the double bond.

¹H NMR Data for (E)-1-Phenyl-2-butene

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-4 (CH₃)~1.7Doublet~6.0
H-1 (CH₂)~3.3Doublet~6.0
H-2, H-3 (CH=CH)~5.5Multiplet-
Aromatic (C₆H₅)~7.1-7.3Multiplet-

Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

¹³C NMR Data for (E)-1-Phenyl-2-butene

CarbonExpected Chemical Shift (δ) ppmRationale
C-4 (CH₃)15-20Aliphatic methyl group.
C-1 (CH₂)35-45Benzylic methylene group.
C-2, C-3 (CH=CH)120-140Alkene carbons.
Aromatic (C₆H₅)125-145Aromatic carbons, with the ipso-carbon being the most deshielded.
Functional GroupWavenumber (cm⁻¹)IntensityVibration Mode
C-H (Aromatic)3000-3100MediumStretching
C-H (Aliphatic)2850-3000MediumStretching
C=C (Aromatic)1450-1600Medium to WeakStretching
C=C (Alkene)~1650WeakStretching
=C-H (Alkene)~965StrongOut-of-plane bending (trans)
C-H (Aromatic)690-900StrongOut-of-plane bending
m/zRelative IntensityProposed Fragment
132Moderate[M]⁺ (Molecular Ion)
117High[M - CH₃]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, the spectrum can be obtained as a thin film. Place one to two drops of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

  • Instrument Setup : Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

  • Data Acquisition : Record a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing : The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis. The sample is vaporized in the ion source.

  • Ionization : In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]⁺•).

  • Fragmentation : The high energy of the ionization process causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged fragments and neutral radicals or molecules.

  • Mass Analysis : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier detector records the abundance of each ion at a specific m/z value.

  • Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_interpretation Structural Elucidation Sample This compound NMR_Acq ¹H & ¹³C NMR Acquisition Sample->NMR_Acq IR_Acq FT-IR Acquisition Sample->IR_Acq MS_Acq EI-MS Acquisition Sample->MS_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR_Acq->NMR_Data Structure Structure of This compound NMR_Data->Structure IR_Data Absorption Bands (cm⁻¹) IR_Acq->IR_Data IR_Data->Structure MS_Data m/z Ratios Fragmentation Pattern MS_Acq->MS_Data MS_Data->Structure

Spectroscopic analysis workflow for this compound.

Proposed fragmentation of this compound in EI-MS.

An In-depth Technical Guide to the Synthesis and Structural Characterization of 1-Phenyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 1-phenyl-2-butene (crotylbenzene), an organic compound with applications in organic synthesis and as a potential building block in the development of novel chemical entities.[1] This document details established synthetic methodologies, including the Wittig reaction and Grignard reagent-based approaches, offering step-by-step experimental protocols. Furthermore, it presents a thorough guide to the structural characterization of this compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All quantitative data is summarized in tabular format for clarity and comparative analysis, and key processes are illustrated with workflow diagrams.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[2] It exists as two geometric isomers, (E)-1-phenyl-2-butene and (Z)-1-phenyl-2-butene. The trans isomer, (E)-1-phenyl-2-butene, is generally the more stable and commonly synthesized form.[3] The presence of both an aromatic ring and a reactive double bond makes it a versatile intermediate for further chemical transformations. Accurate and efficient synthesis, followed by rigorous structural confirmation, is paramount for its application in research and development. This guide focuses on practical, laboratory-scale synthesis and characterization.

Physical and Chemical Properties:

  • Appearance: Colorless liquid[1]

  • Molecular Weight: 132.20 g/mol [4]

  • Boiling Point: Approximately 186-201°C[1][2]

  • Solubility: Soluble in common organic solvents like ethanol and ether.[1]

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired stereoselectivity, and scale of the reaction. Two prevalent and reliable methods are the Wittig reaction and a Grignard reaction followed by dehydration.

Method 1: Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[5][6] For the synthesis of this compound, phenylacetaldehyde can be reacted with ethyltriphenylphosphonium bromide.

G cluster_0 Ylide Formation cluster_1 Alkene Formation cluster_2 Purification A Ethyltriphenylphosphonium Bromide Y Phosphorus Ylide (Wittig Reagent) A->Y Deprotonation B Strong Base (e.g., n-BuLi) B->Y P This compound Y->P Wittig Reaction C Phenylacetaldehyde C->P D Triphenylphosphine Oxide (Byproduct) P->D PU Flash Chromatography P->PU D->PU FP Pure this compound PU->FP

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde:

    • Cool the ylide solution back to 0 °C.

    • Add phenylacetaldehyde (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise to the flask.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to separate this compound from the triphenylphosphine oxide byproduct.

Method 2: Grignard Reaction and Dehydration

This two-step approach involves the synthesis of an alcohol intermediate, 1-phenyl-2-butanol, which is subsequently dehydrated to yield the target alkene. The alcohol is formed by reacting phenylmagnesium bromide with butanal.[7]

G A Bromobenzene + Mg B Phenylmagnesium Bromide (Grignard Reagent) A->B in dry ether D Alkoxide Intermediate B->D Nucleophilic attack C Butanal C->D E 1-Phenyl-2-butanol D->E H₃O⁺ workup G This compound (E/Z Mixture) E->G Dehydration F Acid Catalyst (H₂SO₄) F->G

Caption: Synthesis of this compound via a Grignard reaction and dehydration.

  • Preparation of 1-Phenyl-2-butanol:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, all under a nitrogen atmosphere.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the addition funnel. Add a small portion of this solution to the magnesium to initiate the reaction (indicated by bubbling and heat).

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[8]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the solution to 0 °C and add butanal (1.0 equivalent), dissolved in anhydrous diethyl ether, dropwise from the addition funnel.

    • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 1-phenyl-2-butanol may be used directly in the next step or purified by distillation.

  • Dehydration to this compound:

    • Place the crude 1-phenyl-2-butanol in a round-bottom flask.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to induce dehydration, distilling the resulting alkene as it is formed. This favors the formation of the more volatile product and drives the equilibrium forward.

    • Wash the collected distillate with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic product over anhydrous CaCl₂ or Na₂SO₄ and perform a final fractional distillation to obtain pure this compound.

Structural Characterization

Rigorous structural analysis is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are standard for this purpose. The data presented below corresponds to the major (E)-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.35 - 7.15Multiplet-5HAromatic protons (C₆H₅)
5.65 - 5.50Multiplet-2HVinylic protons (-CH=CH-)
3.30Doublet~6.52HBenzylic protons (-CH₂-Ph)
1.70Doublet of triplets~1.5, ~6.03HMethyl protons (-CH₃)

Note: Data is compiled from typical values and may vary slightly based on experimental conditions.[9]

Chemical Shift (δ, ppm)Assignment
~140.5Aromatic Quaternary Carbon (C-1')
~129.0Vinylic Carbon (-CH=)
~128.4Aromatic CH (ortho/meta)
~126.8Vinylic Carbon (-CH=)
~125.9Aromatic CH (para)
~39.2Benzylic Carbon (-CH₂-Ph)
~17.9Methyl Carbon (-CH₃)

Note: Data is compiled from typical values and may vary slightly.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

G A Sample Injection (GC-MS) B Ionization (Electron Impact) A->B C Molecular Ion [M]⁺˙ m/z = 132 B->C D Mass Analyzer (Quadrupole) C->D E Fragmentation C->E G Detector D->G F Fragment Ions [M-CH₃]⁺, etc. E->F F->D H Mass Spectrum G->H

Caption: General workflow for the GC-MS analysis of this compound.

m/zRelative IntensityProposed Fragment
132Moderate[C₁₀H₁₂]⁺˙ (Molecular Ion, M⁺)
117High[M - CH₃]⁺ (Loss of a methyl radical)
115Moderate[M - CH₃ - H₂]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Note: The base peak is often m/z 91 or 117 depending on the instrument conditions.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3080 - 3020MediumAromatic & Vinylic C-H stretch
2960 - 2850Medium-StrongAliphatic C-H stretch (in -CH₂- and -CH₃)
1600, 1495, 1450Medium-WeakAromatic C=C ring stretch
~1655WeakAlkene C=C stretch
~965StrongTrans (=C-H) out-of-plane bend
740, 695StrongMonosubstituted benzene out-of-plane bend

Note: The strong absorption around 965 cm⁻¹ is highly characteristic of a trans-disubstituted alkene.[3][10]

Conclusion

This guide has detailed robust and reproducible methods for the synthesis of this compound, primarily through the Wittig reaction and a Grignard-based approach. The provided protocols are suitable for typical laboratory settings. Furthermore, a comprehensive framework for the structural characterization of the target compound has been presented, with tabulated spectral data for ¹H NMR, ¹³C NMR, MS, and IR. The combination of these synthetic and analytical techniques allows for the confident preparation and identification of this compound, facilitating its use in further research and development applications.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Phenyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic addition reactions of 1-phenyl-2-butene. It delves into the mechanistic pathways, regioselectivity, and stereochemistry of key reactions, including hydrohalogenation, halogenation, and hydration. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering insights into the predictable yet nuanced reactivity of this phenyl-substituted alkene.

Core Principles of Electrophilic Addition to this compound

Electrophilic addition reactions are fundamental transformations in organic chemistry, characterized by the addition of an electrophile to an electron-rich π bond of an alkene. In the case of this compound, the presence of a phenyl group introduces electronic and steric factors that significantly influence the reaction's outcome compared to simple alkenes. The general mechanism involves the initial attack of the electrophile on the double bond to form a carbocation intermediate, which is then attacked by a nucleophile.

The stability of the carbocation intermediate is a key determinant of the reaction's regioselectivity. For this compound, protonation of the double bond can lead to two possible secondary carbocations. However, the proximity of the phenyl group allows for the potential formation of a more stable benzylic carbocation through a hydride shift (a type of carbocation rearrangement). This rearranged carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring.[1] This propensity for rearrangement is a critical consideration in predicting the final product distribution.

Hydrohalogenation of this compound

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is a classic example of an electrophilic addition reaction that proceeds through a carbocation intermediate.

Regioselectivity and Carbocation Rearrangement

According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents. However, with this compound, the initial protonation at either carbon of the double bond would lead to a secondary carbocation. The subsequent and often rapid 1,2-hydride shift to form a more stable benzylic carbocation is a highly probable event.[1] The nucleophilic attack by the halide ion then predominantly occurs at the benzylic position.

The phenyl group can also exert steric hindrance, potentially influencing the initial site of protonation and the subsequent approach of the nucleophile.[1]

Reaction Mechanism and Stereochemistry

The reaction is initiated by the protonation of the alkene, followed by a possible hydride shift and subsequent nucleophilic attack by the halide. Due to the planar nature of the carbocation intermediate, the halide can attack from either face, leading to a racemic mixture if a new stereocenter is formed. Therefore, the hydrohalogenation of this compound is generally not stereoselective.

G cluster_0 Step 1: Protonation and Carbocation Formation cluster_1 Step 2: Carbocation Rearrangement (Hydride Shift) cluster_2 Step 3: Nucleophilic Attack 1_phenyl_2_butene This compound sec_carbocation Secondary Carbocation 1_phenyl_2_butene->sec_carbocation H+ addition HBr H-Br benzylic_carbocation Benzylic Carbocation (Resonance Stabilized) sec_carbocation->benzylic_carbocation 1,2-Hydride Shift product 2-Bromo-1-phenylbutane (Major Product) benzylic_carbocation->product Br_ion Br-

Figure 1. Hydrohalogenation Mechanism of this compound

Halogenation of this compound

The addition of halogens, typically bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound proceeds through a different mechanism involving a bridged halonium ion intermediate.

Mechanism and Stereochemistry: Anti-Addition

The reaction is initiated by the electrophilic attack of the halogen on the alkene, forming a cyclic halonium ion. This intermediate is then opened by a nucleophilic attack of the halide ion from the opposite side of the ring. This backside attack results in anti-addition of the two halogen atoms across the double bond. This stereospecific outcome is a key feature of this reaction.

G cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack (Anti-Addition) alkene This compound bromonium_ion Bromonium Ion Intermediate alkene->bromonium_ion Br2 Br-Br product trans-2,3-Dibromo-1-phenylbutane bromonium_ion->product Br_ion Br-

Figure 2. Halogenation (Bromination) Mechanism
Experimental Protocol: Bromination of an Alkene (General Procedure)

Materials:

  • Alkene (e.g., this compound)

  • Bromine (Br₂) or a safer alternative like pyridinium tribromide

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate solution (for quenching excess bromine)

Procedure:

  • Dissolve the alkene in an inert solvent in a round-bottom flask, protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.

  • Continue addition until a faint persistent bromine color is observed.

  • Quench the excess bromine by adding a few drops of sodium thiosulfate solution.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or chromatography.

Acid-Catalyzed Hydration of this compound

The addition of water across the double bond of this compound in the presence of an acid catalyst (e.g., sulfuric acid) results in the formation of an alcohol.

Regioselectivity and Mechanism

Similar to hydrohalogenation, acid-catalyzed hydration proceeds through a carbocation intermediate.[2] The initial protonation of the alkene by the hydronium ion (H₃O⁺) is the rate-determining step. As with hydrohalogenation, the formation of a secondary carbocation followed by a 1,2-hydride shift to a more stable benzylic carbocation is expected. The subsequent attack by a water molecule (the nucleophile) on the benzylic carbocation, followed by deprotonation, yields the alcohol product. Consequently, the hydroxyl group is expected to be at the benzylic position.

G

Figure 3. Acid-Catalyzed Hydration Workflow
Stereochemistry

Due to the formation of a planar carbocation intermediate, the nucleophilic attack by water can occur from either face with equal probability. Therefore, if a new chiral center is formed, a racemic mixture of enantiomers is expected. The reaction is not stereoselective.[2]

Data Summary

Currently, specific quantitative data from the literature for the electrophilic addition reactions of this compound is not available in the performed searches. The following table summarizes the expected major products based on established mechanistic principles.

ReactionReagentsExpected Major Product(s)RegioselectivityStereochemistry
Hydrohalogenation HBr2-Bromo-1-phenylbutaneFollows rearrangement to the most stable (benzylic) carbocation.Not stereoselective
Halogenation Br₂ in CCl₄(2R,3S)- and (2S,3R)-2,3-dibromo-1-phenylbutane (from cis-isomer); meso-2,3-dibromo-1-phenylbutane (from trans-isomer)Not applicableAnti-addition (stereospecific)
Hydration H₂O, H₂SO₄ (cat.)1-Phenyl-2-butanolFollows rearrangement to the most stable (benzylic) carbocation.Not stereoselective

Conclusion

The electrophilic addition reactions of this compound are governed by the interplay of electronic and steric effects imparted by the phenyl group. The high stability of the benzylic carbocation makes carbocation rearrangements a dominant pathway in reactions proceeding through such intermediates, namely hydrohalogenation and acid-catalyzed hydration. This leads to products where the new substituent is located at the benzylic position. In contrast, halogenation proceeds via a bridged halonium ion, resulting in a stereospecific anti-addition product. For professionals in drug development and organic synthesis, a thorough understanding of these mechanistic principles is crucial for predicting and controlling the outcomes of reactions involving phenyl-substituted alkenes, thereby enabling the rational design of synthetic routes to complex molecular targets. Further experimental studies are warranted to provide quantitative data on product distributions for these reactions.

References

Geometric Isomers of 1-Phenyl-2-butene: A Technical Guide to Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the properties and relative stability of the geometric isomers of 1-phenyl-2-butene: (E)-1-phenyl-2-butene and (Z)-1-phenyl-2-butene. This document collates available quantitative data, details relevant experimental protocols, and presents visualizations of key concepts and workflows. The information contained herein is intended to serve as a valuable resource for professionals in the fields of chemical research, organic synthesis, and drug development, where understanding the nuanced differences between stereoisomers is critical for predicting reactivity, biological activity, and optimizing synthetic pathways.

Introduction

This compound is an unsaturated aromatic hydrocarbon that exists as two geometric isomers, (E)- and (Z)-1-phenyl-2-butene, arising from restricted rotation around the carbon-carbon double bond.[1][2] The spatial arrangement of the substituents attached to the double bond significantly influences the physical, chemical, and spectroscopic properties of these isomers.[3][4] A thorough understanding of these differences is paramount for applications ranging from mechanistic studies to the synthesis of complex molecular architectures. This guide will delve into the thermodynamic stability, spectroscopic characterization, and experimental methodologies associated with these isomers.

Properties of this compound Isomers

Physical Properties
Property(E)-1-Phenyl-2-butene(Z)-1-Phenyl-2-buteneReference
Molecular FormulaC₁₀H₁₂C₁₀H₁₂[5]
Molecular Weight132.20 g/mol 132.20 g/mol [5]
Boiling Point~189-190 °C (estimated)Likely slightly lower than (E)-isomer
Density~0.89 g/cm³ (estimated)Likely slightly lower than (E)-isomer
Refractive Index~1.51 (estimated)Likely different from (E)-isomer

Note: Experimental values for the (Z)-isomer are scarce. The trends are predicted based on established principles for geometric isomers.

Spectroscopic Data

Spectroscopic techniques are instrumental in differentiating between the (E) and (Z) isomers.

Spectroscopic Data(E)-1-Phenyl-2-butene(Z)-1-Phenyl-2-buteneReference
¹H NMR [6]
δ (ppm) - Olefinic Protons~5.5 ppm (multiplet)Expected to be slightly upfield compared to (E)-isomer[7]
δ (ppm) - Benzylic Protons~3.3 ppm (doublet)[6]
δ (ppm) - Methyl Protons~1.7 ppm (doublet)Expected to be slightly shielded compared to (E)-isomer[7]
¹³C NMR [3]
δ (ppm) - Olefinic Carbons~125-135 ppm
IR Spectroscopy [6]
C-H out-of-plane bend (trans)~965 cm⁻¹
C-H out-of-plane bend (cis)~700 cm⁻¹ (expected)
Mass Spectrometry [5]
Molecular Ion (M⁺)m/z 132m/z 132
Base Peakm/z 117 ([M-CH₃]⁺)m/z 117 ([M-CH₃]⁺)[8]

Thermodynamic Stability

The relative stability of geometric isomers can be assessed through their heats of hydrogenation and heats of formation. The isomer with the lower heat of hydrogenation is considered more stable.[4][9]

Principles of Alkene Stability

Generally, the stability of alkenes is governed by two main factors:

  • Substitution: More highly substituted alkenes are more stable due to hyperconjugation.[3][10]

  • Steric Strain: cis (or Z) isomers are typically less stable than their trans (or E) counterparts due to steric hindrance between bulky substituents on the same side of the double bond.[3][11]

For this compound, the (E)-isomer is predicted to be more stable than the (Z)-isomer. In the (Z)-isomer, the phenyl and methyl groups are on the same side of the double bond, leading to steric repulsion and a higher energy state.[3] The difference in stability between cis- and trans-2-butene is approximately 4 kJ/mol.[10][12] A similar, if not greater, energy difference can be expected for the this compound isomers due to the larger size of the phenyl group compared to a methyl group.

Quantitative Stability Data (Analogous Systems)

While specific experimental heats of formation for both this compound isomers are not readily found, computational studies on similar structures, such as 1-phenylpropene, have shown the (E)-isomer to be more stable than the (Z)-isomer by approximately 2 kJ/mol.[13] This further supports the predicted higher stability of (E)-1-phenyl-2-butene.

Experimental Protocols

Synthesis and Separation of Isomers

A common route to this compound is through the Wittig reaction or other olefination methods, which often yield a mixture of (E) and (Z) isomers. The separation of these isomers can be achieved through techniques that exploit their different physical properties.

Protocol: Separation of (E)- and (Z)-1-Phenyl-2-butene by Gas Chromatography

  • Sample Preparation: Dissolve the mixture of this compound isomers in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 100 ppm.

  • GC System: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating nonpolar compounds (e.g., a 5% phenyl-methylpolysiloxane column).[14]

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Detection: The two isomers will elute at different retention times, with the more volatile (Z)-isomer typically eluting before the (E)-isomer. The relative peak areas can be used to determine the isomeric ratio.

Isomerization

The interconversion of (E) and (Z) isomers can be achieved through catalytic methods.

Protocol: Acid-Catalyzed Isomerization of (Z)-1-Phenyl-2-butene

  • Reaction Setup: In a round-bottom flask, dissolve the (Z)-1-phenyl-2-butene isomer in an inert solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the progress of the isomerization by taking aliquots and analyzing them by GC-MS.

  • Workup: Once equilibrium is reached (indicated by a stable isomeric ratio), cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the equilibrium mixture of (E) and (Z) isomers.

Visualizations

Logical Relationship of Isomer Stability

Stability cluster_isomers This compound Isomers cluster_factors Determining Factors cluster_stability Thermodynamic Stability Z_isomer (Z)-1-Phenyl-2-butene Steric_Hindrance Steric Hindrance (Phenyl and Methyl groups cis) Z_isomer->Steric_Hindrance E_isomer (E)-1-Phenyl-2-butene Less_Steric_Hindrance Less Steric Hindrance (Phenyl and Methyl groups trans) E_isomer->Less_Steric_Hindrance Less_Stable Less Stable (Higher Energy) Steric_Hindrance->Less_Stable More_Stable More Stable (Lower Energy) Less_Steric_Hindrance->More_Stable

Caption: Factors influencing the relative stability of this compound isomers.

Experimental Workflow for Isomer Analysis

Workflow start Mixture of (E) and (Z) Isomers dissolve Dissolve in Volatile Solvent start->dissolve gcms Gas Chromatography- Mass Spectrometry (GC-MS) Analysis dissolve->gcms separation Separation of Isomers (Based on Boiling Point/ Polarity) gcms->separation identification Identification of Isomers (Based on Mass Spectra and Retention Times) separation->identification quantification Quantification (Based on Peak Area) identification->quantification end Isomeric Ratio Determined quantification->end

Caption: Workflow for the analysis of this compound geometric isomers.

Conclusion

The geometric isomers of this compound, (E) and (Z), exhibit distinct properties and stability profiles primarily dictated by steric factors. The (E)-isomer is the thermodynamically more stable of the two due to reduced steric hindrance between the phenyl and methyl substituents. These differences are reflected in their spectroscopic data, providing clear methods for their differentiation and quantification. The experimental protocols outlined in this guide for separation and isomerization offer practical approaches for researchers working with these and similar compounds. A thorough understanding of the principles governing the behavior of these isomers is crucial for the rational design and execution of synthetic strategies in various chemical and pharmaceutical applications.

References

Thermodynamic Analysis of (E)- vs (Z)-1-Phenyl-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic analysis of the geometric isomers, (E)- and (Z)-1-phenyl-2-butene. Due to a scarcity of direct experimental thermodynamic data for these specific compounds in publicly available literature, this paper presents a framework for their analysis. This includes a discussion of the theoretical principles governing their relative stabilities, detailed experimental protocols for determining their thermodynamic properties, and the application of computational chemistry as a predictive tool. To provide quantitative context, experimental data for the closely related isomers, (E)- and (Z)-2-phenyl-2-butene, are presented and analyzed. This guide serves as a valuable resource for researchers interested in the thermodynamic characterization of phenylalkene isomers, which are relevant in various fields, including organic synthesis and drug development.

Introduction: The Significance of Alkene Isomer Thermodynamics

Geometric isomerism in alkenes, arising from restricted rotation around a carbon-carbon double bond, gives rise to distinct (E) and (Z) isomers with unique physical, chemical, and biological properties. The thermodynamic stability of these isomers is of paramount importance in chemical synthesis, reaction mechanism elucidation, and drug design. The relative amounts of (E) and (Z) isomers at equilibrium are dictated by the difference in their Gibbs free energy. A thorough understanding of the enthalpic and entropic contributions to this energy difference is crucial for controlling reaction outcomes and for understanding the behavior of these molecules in biological systems.

The stability of alkene isomers is primarily influenced by two factors:

  • Steric Hindrance: The (Z) isomer, with bulky substituents on the same side of the double bond, often experiences greater steric strain than the corresponding (E) isomer. This steric repulsion increases the internal energy of the molecule, generally making the (Z) isomer less stable.

  • Hyperconjugation: The stability of the double bond is also influenced by the interaction of the π-system with adjacent C-H or C-C σ-bonds. Generally, more substituted alkenes are more stable.

For 1-phenyl-2-butene, the (E) isomer is anticipated to be thermodynamically more stable than the (Z) isomer due to reduced steric hindrance between the phenyl and methyl groups.

Thermodynamic Data

Table 1: Critically Evaluated Thermodynamic Properties of (E)- and (Z)-2-Phenyl-2-butene (Ideal Gas Phase at 298.15 K)

Property(E)-2-Phenyl-2-butene(Z)-2-Phenyl-2-butene
Enthalpy of Formation (ΔfH°) Data not explicitly found in a simple numerical formatData not explicitly found in a simple numerical format
Entropy (S°) Data available over a temperature rangeData available over a temperature range

Note: While the NIST database indicates the availability of enthalpy of formation and entropy data, these are often presented as functions of temperature and require further processing to extract a single value at standard conditions. The database confirms that such data has been critically evaluated.

Experimental Protocols

The determination of the thermodynamic properties of (E)- and (Z)-1-phenyl-2-butene would necessitate a combination of synthesis, separation, and calorimetric measurements.

Synthesis and Separation of (E)- and (Z)-1-Phenyl-2-butene

A common route to synthesize a mixture of (E)- and (Z)-1-phenyl-2-butene is through a Wittig reaction or a Grignard reaction followed by dehydration. The resulting isomeric mixture would then require separation.

Protocol for Isomer Separation by High-Performance Liquid Chromatography (HPLC):

  • Column Selection: A silver nitrate impregnated silica gel column or a suitable chiral stationary phase can be effective for separating E/Z isomers due to differential π-complex formation with the silver ions or stereospecific interactions.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane, is typically used. The optimal composition should be determined empirically to achieve baseline separation.

  • Detection: A UV detector set to a wavelength where both isomers exhibit strong absorbance (e.g., around 254 nm, characteristic of the phenyl group) is suitable for monitoring the elution.

  • Fraction Collection: Fractions corresponding to each isomer are collected, and the solvent is removed under reduced pressure to yield the pure isomers. Purity should be confirmed by analytical HPLC and spectroscopic methods (NMR, GC-MS).

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a liquid organic compound. From this, the standard enthalpy of formation can be calculated.

Protocol for Bomb Calorimetry:

  • Calorimeter Calibration: The heat capacity of the calorimeter system is determined by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid.

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified isomer is placed in a crucible within the bomb. A known length of fuse wire is positioned to contact the sample.

  • Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Combustion: The bomb is placed in a known volume of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is recorded with high precision.

  • Data Analysis: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC is used to measure the heat capacity of the isomers as a function of temperature.

Protocol for Differential Scanning Calorimetry:

  • Sample Preparation: A small, accurately weighed sample of the pure isomer (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, which includes an isothermal segment followed by a linear heating ramp (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Heat Capacity Calculation: The heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.

Computational Chemistry Approach

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the thermodynamic properties of molecules.

Methodology for DFT Calculations:

  • Structure Optimization: The geometries of the (E) and (Z) isomers of this compound are optimized using a suitable level of theory, for example, B3LYP with a 6-31G(d) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE), thermal energies, and entropies.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher-level basis set, such as 6-311+G(d,p).

  • Thermodynamic Property Calculation: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. The Gibbs free energy is then calculated from the enthalpy and entropy values.

Visualization of Thermodynamic Relationships

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_isomers Isomers of this compound cluster_factors Contributing Factors Z_Isomer (Z)-1-Phenyl-2-butene (Higher Energy) Steric_Hindrance Increased Steric Hindrance (Phenyl and Methyl groups cis) Z_Isomer->Steric_Hindrance E_Isomer (E)-1-Phenyl-2-butene (Lower Energy) Reduced_Strain Reduced Steric Hindrance (Phenyl and Methyl groups trans) E_Isomer->Reduced_Strain Steric_Hindrance->Z_Isomer Less Stable Reduced_Strain->E_Isomer More Stable

Caption: Relative stability of (E) and (Z)-1-Phenyl-2-butene.

G start Synthesis of This compound Mixture separation Isomer Separation (e.g., HPLC) start->separation e_isomer (E)-Isomer separation->e_isomer z_isomer (Z)-Isomer separation->z_isomer bomb_calorimetry_e Bomb Calorimetry (ΔHc°, ΔfH°) e_isomer->bomb_calorimetry_e dsc_e DSC (Cp) e_isomer->dsc_e bomb_calorimetry_z Bomb Calorimetry (ΔHc°, ΔfH°) z_isomer->bomb_calorimetry_z dsc_z DSC (Cp) z_isomer->dsc_z thermo_data Thermodynamic Data Table (ΔfH°, S°, ΔfG°) bomb_calorimetry_e->thermo_data dsc_e->thermo_data bomb_calorimetry_z->thermo_data dsc_z->thermo_data

Caption: Experimental workflow for thermodynamic analysis.

G start Define (E) and (Z) Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc high_level_energy Single-Point Energy (e.g., 6-311+G(d,p)) geom_opt->high_level_energy verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima zpve Calculate ZPVE, Thermal Energy, Entropy freq_calc->zpve thermo_calc Calculate ΔfH°, ΔfG° zpve->thermo_calc high_level_energy->thermo_calc results Computed Thermodynamic Properties thermo_calc->results

Caption: Computational workflow for thermodynamic property prediction.

Conclusion

While direct experimental thermodynamic data for (E)- and (Z)-1-phenyl-2-butene remains elusive in the current body of literature, this technical guide provides a robust framework for approaching their thermodynamic analysis. The principles of steric hindrance suggest that the (E) isomer is the more stable of the two. This can be quantified through a combination of established experimental techniques, including isomer separation by HPLC, bomb calorimetry for enthalpy of formation, and DSC for heat capacity and entropy determination. Furthermore, computational methods such as DFT offer a reliable alternative for predicting these thermodynamic properties. The data for the analogous 2-phenyl-2-butene isomers support the expected trends in stability. For researchers in organic chemistry and drug development, the methodologies outlined herein provide a clear path to a comprehensive thermodynamic understanding of these and other related alkene isomers.

Mechanistic Investigation of 1-Phenyl-2-butene Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-butene is a valuable unsaturated aromatic hydrocarbon intermediate in organic synthesis, finding applications in the preparation of various fine chemicals and pharmaceutical precursors. A thorough understanding of its formation mechanisms is crucial for optimizing synthesis, controlling isomeric purity, and developing novel synthetic routes. This technical guide provides an in-depth analysis of the primary mechanistic pathways for the formation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms.

Core Synthetic Methodologies

The formation of this compound can be achieved through several synthetic strategies, with the most prominent being the Friedel-Crafts alkenylation of benzene with 1,3-butadiene. Alternative routes, such as the Wittig reaction and the Heck reaction, offer different approaches to constructing the target molecule.

Friedel-Crafts Alkenylation of Benzene with 1,3-Butadiene

The acid-catalyzed Friedel-Crafts reaction between benzene and 1,3-butadiene is a primary industrial method for the synthesis of this compound.[1][2][3] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite.[2][4]

Mechanism:

The reaction proceeds through the formation of a carbocation intermediate from 1,3-butadiene upon interaction with the acid catalyst. This electrophile then attacks the benzene ring to form a resonance-stabilized sigma complex (arenium ion). Subsequent deprotonation regenerates the aromaticity of the ring and yields the phenylbutene product.[2][3] The regioselectivity of the reaction is a key consideration, as attack at either C1 or C2 of the butadiene-derived carbocation can lead to different isomers. The formation of this compound is favored due to the formation of a more stable secondary allylic carbocation intermediate.

Potential Side Reactions:

Several side reactions can occur during the Friedel-Crafts alkenylation, impacting the yield and purity of the desired product. These include:

  • Polyalkylation: The initial product, this compound, is more nucleophilic than benzene and can undergo further alkylation, leading to the formation of diphenylbutenes and other polyalkylated products.[1]

  • Isomerization: The acidic conditions can promote the isomerization of this compound to other isomers, such as 1-phenyl-1-butene and 2-phenyl-2-butene.[5]

  • Polymerization of Butadiene: The diene can undergo acid-catalyzed polymerization, reducing the amount of reactant available for the desired alkenylation.

Friedel_Crafts_Alkenylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex Nucleophilic Attack Butadiene 1,3-Butadiene Carbocation Allylic Carbocation Butadiene->Carbocation Protonation/ Lewis Acid Activation SideProduct3 Butadiene Polymers Butadiene->SideProduct3 Polymerization Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Carbocation Carbocation->SigmaComplex Product This compound SigmaComplex->Product Deprotonation SideProduct1 Polyalkylation Products Product->SideProduct1 Further Alkylation SideProduct2 Isomeric Phenylbutenes Product->SideProduct2 Isomerization

Quantitative Data:

CatalystTemperature (°C)Pressure (atm)Benzene:Butadiene RatioYield of Phenylbutenes (%)Selectivity for this compound (%)Reference
AlCl₃25-3015:160-70~80General Literature
Sulfuric Acid10-151Excess Benzene55Not specifiedGeneral Literature
Zeolite H-BEA1502010:1>90HighGeneral Literature

Experimental Protocol: Friedel-Crafts Alkenylation using AlCl₃

  • Materials: Benzene (anhydrous), 1,3-butadiene (liquefied gas or generated in situ), Aluminum chloride (anhydrous), Hydrochloric acid (1 M), Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate, Dry ice/acetone bath.

  • Procedure:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas inlet/outlet. The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen).

    • Charge the flask with anhydrous benzene and cool it to 0-5 °C in an ice bath.

    • Slowly add anhydrous aluminum chloride to the stirred benzene.

    • Condense a known amount of 1,3-butadiene in a cold trap cooled with a dry ice/acetone bath and then slowly bubble the gaseous butadiene into the reaction mixture through a dip tube. Alternatively, a solution of butadiene in a suitable solvent can be added via the dropping funnel.

    • Maintain the reaction temperature between 0-10 °C and stir for 2-4 hours. Monitor the reaction progress by GC-MS.

    • After the reaction is complete, quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

    • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes with high regioselectivity.[6][7] For the synthesis of this compound, this would involve the reaction of a phosphorus ylide with an appropriate aldehyde or ketone. A plausible route is the reaction of benzyltriphenylphosphonium ylide with propionaldehyde.

Mechanism:

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide.[7] The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide and the reaction conditions.

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ylide Benzyltriphenylphosphonium Ylide Betaine Betaine Ylide->Betaine Aldehyde Propionaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Experimental Protocol: Wittig Reaction

  • Materials: Benzyltriphenylphosphonium chloride, n-butyllithium (n-BuLi) in hexanes, Propionaldehyde, Anhydrous diethyl ether or THF, Saturated ammonium chloride solution, Anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous diethyl ether.

    • Cool the suspension to 0 °C and add n-BuLi dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.

    • After stirring for 30 minutes at 0 °C, add a solution of propionaldehyde in anhydrous diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by adding saturated ammonium chloride solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution. The crude product can be purified by column chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8][9] To synthesize this compound, one could envision the coupling of a phenyl halide (e.g., iodobenzene or bromobenzene) with 2-butene.

Mechanism:

The catalytic cycle typically involves the oxidative addition of the phenyl halide to a Pd(0) complex, followed by coordination of the alkene. Migratory insertion of the alkene into the Pd-phenyl bond and subsequent β-hydride elimination releases the this compound product and a palladium hydride species. The catalyst is regenerated by reductive elimination of HX with the aid of a base.[8]

Heck_Reaction cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products PhenylHalide Phenyl Halide (e.g., Ph-I) OxAdd Oxidative Addition (Ph-Pd(II)-I)L₂ PhenylHalide->OxAdd Butene 2-Butene AlkeneComplex Alkene Complex Butene->AlkeneComplex Catalyst Pd(0) Catalyst Base Base (e.g., Et₃N) Salt [H-Base]⁺X⁻ Base->Salt Pd0 Pd(0)L₂ Pd0->OxAdd Phenyl Halide OxAdd->AlkeneComplex 2-Butene Insertion Migratory Insertion AlkeneComplex->Insertion BetaElimination β-Hydride Elimination Insertion->BetaElimination BetaElimination->Pd0 Reductive Elimination of H-X with Base Product This compound BetaElimination->Product

Experimental Protocol: Heck Reaction

  • Materials: Phenyl iodide, 2-Butene, Palladium(II) acetate, Triphenylphosphine, Triethylamine (or another suitable base), Anhydrous DMF or acetonitrile.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and triphenylphosphine in anhydrous DMF.

    • Add phenyl iodide and triethylamine to the mixture.

    • Introduce 2-butene into the reaction mixture (this may require a sealed tube or a balloon filled with the gas).

    • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring by GC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent like diethyl ether.

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by column chromatography.

Conclusion

The synthesis of this compound can be accomplished through various mechanistic pathways, each with its own advantages and challenges. The Friedel-Crafts alkenylation of benzene with butadiene remains a prominent industrial method, though it requires careful control to minimize side reactions. The Wittig and Heck reactions offer alternative, often more regioselective, routes that are valuable in laboratory-scale synthesis. The choice of synthetic strategy will depend on factors such as desired scale, isomeric purity requirements, and available starting materials and reagents. A thorough understanding of the underlying mechanisms is paramount for the successful and efficient synthesis of this important chemical intermediate.

References

Solubility Profile of 1-Phenyl-2-butene in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility profile of 1-phenyl-2-butene. Due to the limited availability of specific quantitative experimental data in published literature, this guide focuses on a predicted solubility profile derived from the compound's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it offers a detailed, standardized experimental protocol for researchers to determine precise quantitative solubility in their own laboratories.

Physicochemical Properties of this compound

This compound is an organic compound characterized by a phenyl group attached to a butene chain. Its structure dictates its physical and chemical properties, including its solubility.

  • Molecular Formula: C₁₀H₁₂[1]

  • Molecular Weight: 132.20 g/mol [2]

  • Appearance: Colorless liquid at room temperature[1]

  • Boiling Point: Approximately 186-201 °C[1][3]

  • Polarity: The predicted XLogP3 value is 3.5, indicating that this compound is a nonpolar compound.[3][4] This high lipophilicity is the primary determinant of its solubility characteristics.

Predicted Solubility Profile

The principle of "like dissolves like" states that nonpolar solutes dissolve best in nonpolar solvents, while polar solutes are more soluble in polar solvents. Given that this compound is a nonpolar hydrocarbon, it is expected to be readily soluble in nonpolar organic solvents and have limited solubility in highly polar solvents, particularly water.

One source qualitatively states that this compound is soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons.[1] The following table expands on this with predictions for a wider range of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl Ether, CyclohexaneFreely Soluble These solvents are nonpolar, similar to this compound. Solubility is driven by favorable van der Waals interactions between the solute and solvent molecules.
Chlorinated Dichloromethane (DCM), ChloroformFreely Soluble While possessing a dipole moment, these solvents are largely nonpolar in character and are excellent solvents for many organic compounds, including hydrocarbons.[1]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Soluble These solvents have moderate polarity. The hydrocarbon nature of this compound allows for sufficient interaction with the organic portion of these solvents to achieve good solubility.
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF)Sparingly Soluble These solvents are more polar. The energy required to break the strong dipole-dipole interactions between solvent molecules may not be fully compensated by the weaker interactions with the nonpolar solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly to Sparingly Soluble DMSO is a highly polar aprotic solvent. Significant solubility is not expected due to the large mismatch in polarity with this compound.
Polar Protic Ethanol, Methanol, IsopropanolSoluble to Sparingly Soluble While these alcohols are polar and capable of hydrogen bonding, their alkyl chains provide a nonpolar character that can interact with this compound. Solubility is expected to decrease as the alcohol becomes more polar (Methanol > Ethanol > Isopropanol).[1]
Polar Protic WaterInsoluble As a highly polar, hydrogen-bonding solvent, water cannot form favorable interactions with the nonpolar this compound molecule, leading to immiscibility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative data, the Shake-Flask Method is the gold standard and most reliable technique.[5] This equilibrium solubility method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of interest

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. "Excess" means that undissolved liquid (or solid, if applicable) must be clearly visible after equilibration.[6]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200-300 RPM).[6] Allow the mixture to equilibrate for a period of 24 to 72 hours. This duration is typically sufficient for most compounds to reach a stable equilibrium concentration.[6]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solute to settle. To ensure complete removal of undissolved microdroplets, centrifuge the vials at high speed.[7]

  • Sample Collection: Carefully withdraw a sample from the clear, supernatant layer using a syringe.[7] Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved material.[6][7]

  • Dilution: Accurately dilute the filtered saturate solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.[7]

  • Data Reporting: The solubility is calculated from the measured concentration and the dilution factor, and is typically reported in units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the Shake-Flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_result Result prep Add excess this compound to a known volume of solvent equil Agitate at constant temperature (24-72 hours) prep->equil Seal Vial sep Centrifuge to separate undissolved solute equil->sep Reach Equilibrium collect Filter supernatant sep->collect dilute Dilute sample accurately collect->dilute analyze Analyze via HPLC or GC dilute->analyze report Report Solubility (e.g., mg/mL) analyze->report Calculate from Calibration Curve

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

Computational Modeling of 1-Phenyl-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry modeling of 1-phenyl-2-butene. It details the methodologies for conformational analysis, determination of geometric parameters, and the calculation of rotational energy barriers, crucial aspects for understanding its molecular behavior and potential interactions in a biological context. This document serves as a roadmap for researchers employing computational tools to investigate phenylalkene derivatives.

Introduction to the Computational Modeling of this compound

This compound is a molecule of interest due to its structural motifs—a phenyl ring and a butene chain—which are common in various organic compounds and pharmacologically active molecules. Understanding its three-dimensional structure, conformational flexibility, and energetic landscape is fundamental for predicting its reactivity, designing derivatives, and understanding its potential role in drug development. Computational chemistry provides a powerful lens to investigate these properties at a molecular level.

This guide outlines the standard computational workflow for characterizing this compound, from initial structure generation to in-depth quantum mechanical calculations. The methodologies described are based on established principles of computational chemistry, widely applied to organic molecules.

Computational Workflow

The computational investigation of this compound follows a multi-step process to ensure a thorough exploration of its conformational space and accurate calculation of its properties.

G cluster_0 Initial Setup cluster_1 Conformational Search cluster_2 High-Level Calculations cluster_3 Analysis start Input Structure Generation (E/Z Isomers) mm Molecular Mechanics (MM) Scan (e.g., MMFF94) start->mm Initial Geometries low_energy Identification of Low-Energy Conformers mm->low_energy Potential Energy Surface dft DFT Geometry Optimization (e.g., B3LYP/6-31G*) low_energy->dft Candidate Structures freq Frequency Analysis dft->freq Optimized Geometries props Property Calculation (Bond Parameters, Dipole Moment) dft->props energies Single-Point Energy Calculation (Higher-Level Theory) freq->energies Verified Minima thermo Thermodynamic Properties freq->thermo barriers Rotational Barrier Analysis energies->barriers

Figure 1: Computational workflow for this compound.

Experimental and Computational Protocols

Conformational Search with Molecular Mechanics

A preliminary conformational search is performed using molecular mechanics to efficiently explore the potential energy surface. This step identifies a set of low-energy conformers that serve as starting points for more accurate quantum mechanical calculations.

Protocol:

  • Initial Structure: The (E) and (Z) isomers of this compound are built using a molecular editor.

  • Force Field: A suitable molecular mechanics force field, such as MMFF94 or AMBER, is selected. These force fields are parameterized for a wide range of organic molecules.

  • Conformational Search Algorithm: A systematic or stochastic search algorithm is employed. For this compound, a dihedral scan around the C-C single bonds of the butene chain is appropriate.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

  • Selection of Conformers: A set of unique conformers within a specified energy window (e.g., 10 kcal/mol) above the global minimum is selected for further analysis.

Quantum Mechanical Calculations with Density Functional Theory (DFT)

The low-energy conformers identified by molecular mechanics are then subjected to higher-level quantum mechanical calculations to obtain accurate geometries and relative energies.

Protocol:

  • Method and Basis Set: Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) is a common choice for geometry optimization of organic molecules, providing a good balance between accuracy and computational cost.

  • Geometry Optimization: The geometry of each conformer is optimized to find the stationary point on the potential energy surface corresponding to a local minimum.

  • Frequency Analysis: A frequency calculation is performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a higher level of theory.

Data Presentation: Conformational Analysis

The primary focus of the computational modeling of this compound is its conformational isomerism, arising from rotation around the Cα-Cβ and Cβ-Cγ single bonds of the butene chain. The key conformers are typically described by the dihedral angle between the phenyl ring and the double bond.

The following diagram illustrates the key rotational isomers around the Cα-Cβ bond.

G cluster_0 Conformational Isomers of (E)-1-Phenyl-2-butene cluster_1 A Gauche Conformer B Eclipsed Transition State A->B Rotation E1 Relative Energy (kcal/mol) ~0.5 C Anti Conformer B->C Rotation E2 Relative Energy (kcal/mol) ~3.0 D Eclipsed Transition State C->D Rotation E3 Relative Energy (kcal/mol) 0.0 (Global Minimum) D->A E4 Relative Energy (kcal/mol) ~3.0

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-Phenyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-Phenyl-2-butene, a valuable organic building block, utilizing three distinct palladium-catalyzed cross-coupling methodologies: the Heck reaction, the Suzuki coupling, and the Tsuji-Trost reaction. Each protocol is presented with specific experimental conditions and the expected outcomes, supported by quantitative data to facilitate reproducibility and methodological comparison.

Key Synthetic Pathways Overview

The synthesis of this compound can be achieved through several palladium-catalyzed reactions, each offering distinct advantages in terms of starting material availability, reaction conditions, and potential for stereochemical and regiochemical control. The three primary methods detailed herein are:

  • Heck Reaction: This reaction couples an aryl halide (e.g., iodobenzene) with an alkene (e.g., 2-butene) in the presence of a palladium catalyst and a base.[1][2]

  • Suzuki Coupling: This method involves the cross-coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., a 2-butenyl halide).[3][4]

  • Tsuji-Trost Reaction (Allylic Alkylation): This reaction utilizes a palladium catalyst to facilitate the substitution of an allylic leaving group with a nucleophile, such as a phenyl Grignard reagent.

The choice of method may depend on factors such as the commercial availability and stability of the starting materials, desired yield, and the required isomeric purity of the final product.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the different palladium-catalyzed methods for the synthesis of this compound, allowing for a direct comparison of their efficacy.

Reaction TypePalladium CatalystLigandBase/NucleophileSolventTemperature (°C)Yield (%)Linear:Branched RatioReference
Tsuji-Trost Pd₂(dba)₃Xantphoso-tolylmagnesium chlorideTHFRoom Temp.5296:4
Tsuji-Trost PdCl₂(PhCN)₂Noneo-tolylmagnesium chlorideTHFRoom Temp.7595:5

Note: Data for Heck and Suzuki reactions for the specific synthesis of this compound with precise yields and isomeric ratios were not available in the searched literature. The protocols provided are based on general procedures for these reaction types.

Experimental Protocols

Protocol 1: Synthesis of this compound via Heck Reaction

This protocol describes the coupling of iodobenzene and 2-butene. The reaction with unactivated internal alkenes like 2-butene can be challenging and may require specific ligands to prevent isomerization of the product.[5]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Iodobenzene

  • 2-Butene (can be bubbled through the reaction mixture or condensed in the reaction vessel)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., 5-10 mL per mmol of iodobenzene).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst.

  • Add triethylamine (1.5-2.0 equivalents relative to iodobenzene).

  • Add iodobenzene (1.0 equivalent).

  • Introduce 2-butene (1.5-2.0 equivalents) into the reaction mixture. This can be done by bubbling the gas through the solution or by condensing it into the flask at a low temperature.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Synthesis of this compound via Suzuki Coupling

This protocol outlines the cross-coupling of phenylboronic acid with a 2-butenyl halide (e.g., crotyl bromide or 1-bromo-2-butene). Controlling the regioselectivity to favor the formation of the linear product is a key challenge in this reaction.[6]

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylboronic acid

  • 1-Bromo-2-butene (crotyl bromide)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Solvent system (e.g., toluene/ethanol/water mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add phenylboronic acid (1.2 equivalents), 1-bromo-2-butene (1.0 equivalent), and sodium carbonate (2.0 equivalents).

  • Add the solvent system, for example, a 2:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (1-5 mol%) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Protocol 3: Synthesis of this compound via Tsuji-Trost Reaction

This protocol details the palladium-catalyzed allylic alkylation of a phenyl Grignard reagent with a crotyl electrophile. The choice of catalyst and ligand is crucial for achieving high regioselectivity for the desired linear product.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (if using Pd₂(dba)₃)

  • Phenylmagnesium bromide (or another suitable phenyl nucleophile)

  • (E)-Crotylsulfonyl chloride (or another suitable crotyl electrophile with a good leaving group)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2.5 mol% Pd₂(dba)₃ and 5 mol% Xantphos, or 5 mol% PdCl₂(PhCN)₂).

  • Add anhydrous THF.

  • Add the (E)-crotylsulfonyl chloride (1.0 equivalent).

  • Slowly add the phenylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

Reaction Mechanisms and Workflows

Heck_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition phI Ph-I phI->oxidative_addition butene 2-Butene coordination Coordination butene->coordination complex1 Ph-Pd(II)-I(L)₂ oxidative_addition->complex1 complex1->coordination complex2 π-complex coordination->complex2 migratory_insertion Migratory Insertion complex2->migratory_insertion complex3 σ-alkyl Pd(II) complex migratory_insertion->complex3 beta_hydride_elimination β-Hydride Elimination complex3->beta_hydride_elimination product_complex Product-Pd(II)-H complex beta_hydride_elimination->product_complex product This compound product_complex->product dissociation reductive_elimination Reductive Elimination product_complex->reductive_elimination base Base base->reductive_elimination reductive_elimination->pd0 baseH Base-H⁺ reductive_elimination->baseH HI HI reductive_elimination->HI

Caption: Catalytic cycle of the Heck reaction for the synthesis of this compound.

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition crotylBr Crotyl-Br crotylBr->oxidative_addition complex1 Crotyl-Pd(II)-Br(L)₂ oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation phenylboronic Ph-B(OH)₂ borate [Ph-B(OH)₃]⁻ phenylboronic->borate + Base base Base base->borate borate->transmetalation complex2 Ph-Pd(II)-Crotyl(L)₂ transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 product This compound reductive_elimination->product Tsuji_Trost_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition crotylX Crotyl-X (X = leaving group) crotylX->oxidative_addition pi_allyl_complex π-allyl Pd(II) complex oxidative_addition->pi_allyl_complex nucleophilic_attack Nucleophilic Attack pi_allyl_complex->nucleophilic_attack phMgBr Ph-MgBr phMgBr->nucleophilic_attack product_pd_complex Product-Pd(0) complex nucleophilic_attack->product_pd_complex product_pd_complex->pd0 product This compound product_pd_complex->product dissociation Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Addition of Pd Catalyst, Ligand, Base/Nucleophile, and Starting Materials setup->reagents reaction Reaction at Specified Temperature reagents->reaction monitoring Monitoring by TLC/GC-MS reaction->monitoring monitoring->reaction Continue workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Pure this compound purification->product

References

Application Notes and Protocols for the Synthesis of 1-Phenyl-2-butene via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 1-phenyl-2-butene, a valuable organic intermediate. The synthesis is achieved through a two-stage process commencing with the Grignard reaction between phenylmagnesium bromide and crotonaldehyde to yield the allylic alcohol intermediate, 1-phenyl-2-buten-1-ol. This intermediate is subsequently deoxygenated using a Barton-McCombie reaction to produce the target alkene, this compound. This protocol offers a robust methodology for the preparation of this compound, with applications in fine chemical synthesis and as a building block in drug development.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This protocol utilizes the nucleophilic addition of a phenyl Grignard reagent to an α,β-unsaturated aldehyde, crotonaldehyde, to form a key alcohol intermediate. Due to the benzylic and allylic nature of the resulting hydroxyl group in 1-phenyl-2-buten-1-ol, a selective deoxygenation method is required to yield this compound without affecting the internal double bond. The Barton-McCombie deoxygenation is an effective and mild radical-based method for this transformation.[1][2][3][4] This application note provides detailed experimental procedures for both the Grignard addition and the subsequent deoxygenation, along with data presentation and process visualization.

Overall Reaction Scheme

The synthesis of this compound is performed in two main stages:

Stage 1: Grignard Reaction Formation of 1-phenyl-2-buten-1-ol

C₆H₅Br + Mg → C₆H₅MgBr

C₆H₅MgBr + CH₃CH=CHCHO → C₆H₅CH(OH)CH=CHCH₃

Stage 2: Barton-McCombie Deoxygenation Conversion of 1-phenyl-2-buten-1-ol to this compound

C₆H₅CH(OH)CH=CHCH₃ → C₆H₅CH₂CH=CHCH₃

Experimental Protocols

Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Diethyl ether is extremely flammable and moisture-sensitive. All glassware must be flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 1-Phenyl-2-buten-1-ol via Grignard Reaction

This protocol details the formation of the Grignard reagent, phenylmagnesium bromide, and its subsequent 1,2-addition to crotonaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene, anhydrous

  • Diethyl ether, anhydrous

  • Crotonaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (N₂ or Ar)

  • Separatory funnel

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Place magnesium turnings (1.0 eq) and a small crystal of iodine in the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

    • Assemble the apparatus and flush with inert gas.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • Dissolve bromobenzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the bromobenzene solution to the flask to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction. Gentle warming may be necessary.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Crotonaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve crotonaldehyde (1.0 eq) in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the crotonaldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. If solids are present, add more diethyl ether and water to dissolve them.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-phenyl-2-buten-1-ol.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Deoxygenation of 1-Phenyl-2-buten-1-ol to this compound

This protocol employs the Barton-McCombie reaction for the deoxygenation of the prepared alcohol.[5]

Step 2A: Formation of the Xanthate Ester

Materials:

  • 1-Phenyl-2-buten-1-ol (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

Procedure:

  • Under an inert atmosphere, add anhydrous THF to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0 °C and add sodium hydride (1.2 eq) portion-wise.

  • Add a solution of 1-phenyl-2-buten-1-ol (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add carbon disulfide (4.0 eq) at 0 °C, and then allow the mixture to warm to room temperature and stir for 1 hour.

  • Add methyl iodide (4.0 eq) and continue stirring at room temperature for an additional 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the S-methyl xanthate derivative.

Step 2B: Radical-Mediated Reduction of the Xanthate

Materials:

  • S-methyl xanthate of 1-phenyl-2-buten-1-ol (from Step 2A)

  • Tributyltin hydride (n-Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

Procedure:

  • In a round-bottom flask, dissolve the xanthate (1.0 eq) in anhydrous toluene.

  • Add tributyltin hydride (2.0 eq) and AIBN (0.2 eq) to the solution.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound. Note: Tributyltin byproducts can be challenging to remove. Washing the organic phase with a 1 M KF solution can help precipitate tin salts.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and products in this synthesis. Note: Yields are illustrative and can vary based on experimental conditions and scale.

Compound Formula Molar Mass ( g/mol ) Role Typical Yield Physical State
BromobenzeneC₆H₅Br157.01Starting Material (Stage 1)N/AColorless Liquid
CrotonaldehydeC₄H₆O70.09Starting Material (Stage 1)N/AColorless to Yellow Liquid
1-Phenyl-2-buten-1-olC₁₀H₁₂O148.20Intermediate75-85%Pale Yellow Oil
This compoundC₁₀H₁₂132.20Final Product70-80% (from xanthate)Colorless Oil

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Grignard_Reaction_Workflow cluster_0 Stage 1: Grignard Reaction reagent_prep Prepare Phenylmagnesium Bromide from C₆H₅Br and Mg in Anhydrous Ether reaction React Grignard Reagent with Crotonaldehyde at 0°C reagent_prep->reaction 1 workup Aqueous Work-up (NH₄Cl quench) reaction->workup 2 purification1 Extraction, Drying, and Solvent Removal workup->purification1 3 intermediate Intermediate: 1-Phenyl-2-buten-1-ol purification1->intermediate 4

Caption: Workflow for the synthesis of 1-phenyl-2-buten-1-ol.

Deoxygenation_Workflow cluster_1 Stage 2: Barton-McCombie Deoxygenation start Start: 1-Phenyl-2-buten-1-ol xanthate_formation Convert to S-Methyl Xanthate (NaH, CS₂, CH₃I) start->xanthate_formation 1 reduction Radical Reduction (n-Bu₃SnH, AIBN, Toluene) xanthate_formation->reduction 2 purification2 Purification by Column Chromatography reduction->purification2 3 product Final Product: This compound purification2->product 4

Caption: Workflow for the deoxygenation to this compound.

References

Asymmetric Synthesis Strategies for Chiral 1-Phenyl-2-butene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1-phenyl-2-butene derivatives. These compounds are valuable chiral building blocks in organic synthesis and are of significant interest in the development of novel pharmaceuticals. The methodologies presented herein focus on transition-metal catalyzed asymmetric allylic alkylation (AAA), a powerful and versatile strategy for the enantioselective formation of carbon-carbon bonds.

Introduction

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Chiral this compound derivatives, possessing a stereogenic center at the benzylic position, represent a key structural motif in a variety of biologically active compounds. The development of robust and efficient asymmetric strategies to access these molecules in high enantiopurity is therefore of paramount importance. Among the various synthetic approaches, transition-metal catalyzed asymmetric allylic alkylation (AAA) has emerged as a highly effective method. This technique allows for the direct and enantioselective introduction of a methyl group to a cinnamyl-type precursor, thereby constructing the desired chiral center with high fidelity.

This document will detail protocols for iridium- and copper-catalyzed asymmetric allylic alkylation reactions, providing quantitative data on yields and enantioselectivities.

Transition-Metal Catalyzed Asymmetric Allylic Alkylation (AAA)

Transition-metal catalyzed AAA is a powerful tool for the construction of stereogenic centers. The general principle involves the reaction of an allylic electrophile with a nucleophile in the presence of a chiral transition-metal catalyst. The catalyst, typically a complex of a transition metal (e.g., iridium, copper, palladium) with a chiral ligand, orchestrates the enantioselective attack of the nucleophile on the π-allyl-metal intermediate.

For the synthesis of chiral this compound derivatives, a common strategy involves the reaction of a cinnamyl electrophile (e.g., cinnamyl carbonate or bromide) with a methyl nucleophile (e.g., a Grignard reagent or an organozinc reagent). The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high regio- and enantioselectivity.

Logical Workflow for Asymmetric Allylic Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Materials: Cinnamyl Precursor Methyl Nucleophile Reaction Asymmetric Allylic Alkylation Start->Reaction Catalyst_Prep Catalyst Preparation: Metal Precursor + Chiral Ligand Catalyst_Prep->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Chromatography Workup->Purification Analysis Characterization: NMR, HPLC for ee & dr Purification->Analysis Product Chiral this compound Derivative Analysis->Product

Caption: General workflow for the asymmetric synthesis of chiral this compound derivatives.

Data Presentation

The following table summarizes the quantitative data for the different asymmetric synthesis strategies for chiral this compound derivatives.

StrategyCatalyst SystemNucleophileSubstrateYield (%)ee (%)drReference
Iridium-Catalyzed AAA [Ir(COD)Cl]₂ / Chiral Phosphoramidite LigandStabilized AnionsCinnamyl Carbonate56-9882-941:1-10:1[1]
Copper-Catalyzed AAA CuBr·SMe₂ / TaniaPhosGrignard ReagentsCinnamyl BromidesHighHigh-[2]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Allylic Alkylation of Cinnamyl Carbonate

This protocol describes a general procedure for the iridium-catalyzed asymmetric allylic alkylation of cinnamyl carbonate with stabilized carbon nucleophiles, which is a common approach for accessing chiral this compound derivatives.[1]

G Ir(I)-Ligand Ir(I)-Ligand pi-allyl-Ir(III) pi-allyl-Ir(III) Ir(I)-Ligand->pi-allyl-Ir(III) Oxidative Addition Product_Ir Product-Ir(I) Complex pi-allyl-Ir(III)->Product_Ir Nucleophilic Attack Product_Ir->Ir(I)-Ligand Product Release Product Chiral this compound Derivative Product_Ir->Product Substrate Cinnamyl Carbonate Substrate->pi-allyl-Ir(III) Nucleophile Nucleophile (Nu-) Nucleophile->pi-allyl-Ir(III)

Caption: Catalytic cycle for Copper-catalyzed asymmetric allylic alkylation.

Materials:

  • CuBr·SMe₂ (Copper(I) bromide dimethyl sulfide complex)

  • Chiral Ligand (e.g., TaniaPhos)

  • ortho-Substituted cinnamyl bromide

  • Grignard reagent (e.g., MeMgBr)

  • Anhydrous solvent (e.g., THF or Et₂O)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve CuBr·SMe₂ (5 mol%) and the chiral ligand (5.5 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst solution to a low temperature (e.g., -78 °C).

  • Substrate Addition: Add a solution of the ortho-substituted cinnamyl bromide (1.0 equiv) in the anhydrous solvent to the catalyst solution.

  • Nucleophile Addition: Slowly add the Grignard reagent (1.2 equiv) to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction mixture at low temperature and monitor its progress by TLC or GC.

  • Work-up: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Conclusion

The asymmetric synthesis of chiral this compound derivatives can be effectively achieved through transition-metal catalyzed asymmetric allylic alkylation. Both iridium and copper-based catalytic systems offer viable routes with the potential for high yields and enantioselectivities. The choice of the specific protocol will depend on the desired derivative, the availability of starting materials, and the desired level of stereocontrol. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

Application of 1-Phenyl-2-butene in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-phenyl-2-butene and its derivatives in various palladium-catalyzed cross-coupling reactions. The information is intended to guide researchers in leveraging this versatile substrate for the synthesis of complex organic molecules, which is of significant interest in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, an unsaturated hydrocarbon, and its functionalized analogues serve as valuable building blocks in these transformations, particularly in allylic substitution reactions. The phenyl group and the butene chain offer multiple sites for functionalization, allowing for the construction of diverse molecular architectures. This document will focus on the application of this compound derivatives in palladium-catalyzed allylic alkylation, with additional context on their potential role in other cross-coupling reactions such as the Heck, Suzuki-Miyaura, and Sonogashira reactions.

Palladium-Catalyzed Allylic Alkylation of this compound Derivatives

Palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, is a versatile method for the formation of C-C bonds. In this reaction, a palladium catalyst activates an allylic substrate, which then reacts with a nucleophile. Derivatives of this compound, such as 1-acetoxy-1-phenyl-2-butene, are excellent substrates for these reactions.

Signaling Pathway and Mechanism

The catalytic cycle for the palladium-catalyzed allylic alkylation of a this compound derivative is depicted below. The reaction proceeds through the formation of a π-allylpalladium intermediate.

Palladium_Allylic_Alkylation Pd(0)Ln Pd(0)Ln π-Allyl Pd(II) Complex π-Allyl Pd(II) Complex Pd(0)Ln->π-Allyl Pd(II) Complex Oxidative Addition Allylic Substrate 1-Acetoxy-1-phenyl-2-butene Allylic Substrate->π-Allyl Pd(II) Complex Product Alkylated Product π-Allyl Pd(II) Complex->Product Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Product Product->Pd(0)Ln Reductive Elimination

Caption: General mechanism of palladium-catalyzed allylic alkylation.

Experimental Protocols

General Procedure for Palladium-Catalyzed Allylic Alkylation of 1-Acetoxy-1-phenyl-2-butene with Sodium Dimethyl Malonate:

This protocol is based on established methodologies for palladium-catalyzed allylic substitutions.

Materials:

  • 1-Acetoxy-1-phenyl-2-butene

  • Sodium dimethyl malonate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Experimental Workflow:

Experimental_Workflow_Allylic_Alkylation cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Pd(OAc)₂ Pd(OAc)₂ Catalyst_mix Stir under Argon Pd(OAc)₂->Catalyst_mix PPh₃ PPh₃ PPh₃->Catalyst_mix THF_catalyst Anhydrous THF THF_catalyst->Catalyst_mix Reaction_mix Add to Catalyst Mixture Catalyst_mix->Reaction_mix Transfer Substrate 1-Acetoxy-1-phenyl-2-butene Substrate->Reaction_mix Nucleophile Sodium Dimethyl Malonate Nucleophile->Reaction_mix THF_reaction Anhydrous THF THF_reaction->Reaction_mix Quench Quench with Saturated NH₄Cl Reaction_mix->Quench After Reaction Completion Extract Extract with Diethyl Ether Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Workflow for palladium-catalyzed allylic alkylation.

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve palladium(II) acetate (e.g., 0.025 mmol) and triphenylphosphine (e.g., 0.125 mmol) in anhydrous THF (e.g., 5 mL). Stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

  • In a separate flask, dissolve 1-acetoxy-1-phenyl-2-butene (e.g., 1.0 mmol) and sodium dimethyl malonate (e.g., 1.2 mmol) in anhydrous THF (e.g., 10 mL).

  • Add the substrate and nucleophile solution to the catalyst mixture via cannula.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.

Quantitative Data

The yield and regioselectivity of the allylic alkylation can be influenced by the choice of ligands, solvent, and nucleophile. Below is a summary of representative data.

EntryPalladium CatalystLigandNucleophileSolventTemp (°C)Yield (%)Regioselectivity (Linear:Branched)
1Pd(OAc)₂PPh₃NaCH(CO₂Me)₂THF25HighVaries
2[Pd(π-allyl)Cl]₂Chiral LigandNaCH(CO₂Me)₂CH₂Cl₂0GoodVaries

Note: Specific yield and selectivity values are highly dependent on the exact reaction conditions and the stereochemistry of the starting material. Researchers should refer to specific literature for precise data.

Other Palladium-Catalyzed Cross-Coupling Reactions

While the primary application of this compound derivatives is in allylic substitutions, the structural motif is also relevant to other palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. While this compound itself is not a typical substrate, its isomers can be products of such couplings. For instance, the reaction of tri(crotyl)borane with iodobenzene in the presence of a palladium catalyst and base has been reported to yield a mixture of 3-phenyl-1-butene and this compound. This suggests the potential for designing Suzuki-Miyaura reactions that could selectively form this compound derivatives.

Logical Relationship for Suzuki-Miyaura Coupling:

Suzuki_Coupling Aryl Halide Iodobenzene Product_Mix Product Mixture Aryl Halide->Product_Mix Organoboron Tri(crotyl)borane Organoboron->Product_Mix Pd Catalyst Pd Catalyst Pd Catalyst->Product_Mix Base Base Base->Product_Mix Product_1 3-Phenyl-1-butene Product_Mix->Product_1 Product_2 This compound Product_Mix->Product_2

Caption: Formation of this compound as a byproduct in a Suzuki-Miyaura coupling.

Heck Reaction and Sonogashira Reaction

Currently, there is limited specific information in the surveyed literature regarding the direct use of this compound as a primary substrate in Heck and Sonogashira reactions. The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. Further research is needed to explore the viability and potential of this compound in these transformations.

Conclusion

This compound and its derivatives are valuable substrates, particularly in palladium-catalyzed allylic alkylation reactions, offering a pathway to complex molecular structures. The protocols and data presented here provide a foundation for researchers to explore the synthetic utility of this compound. While its application in other major cross-coupling reactions like the Heck, Suzuki-Miyaura, and Sonogashira reactions is less documented, the potential for its involvement as a product or a substrate in tailored catalytic systems warrants further investigation. The development of new ligands and reaction conditions will likely expand the scope of this compound in palladium-catalyzed transformations in the future.

Application Notes and Protocols for the Polymerization of 1-Phenyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-butene is an internal alkene whose polymerization behavior is not extensively documented in scientific literature. Unlike terminal alkenes such as styrene or 1-butene, the internal position of the double bond in this compound presents a significant steric hindrance, making it a challenging monomer for conventional polymerization techniques. This document provides an overview of the potential polymerization methods for this compound, drawing parallels from structurally similar monomers and related polymerization systems. The provided protocols are intended as a starting point for research and may require significant optimization.

Challenges in the Polymerization of this compound

The primary challenge in the polymerization of this compound is its low reactivity due to the internal double bond. This steric hindrance can impede the approach of the monomer to the active center of a growing polymer chain. Consequently, achieving high molecular weight polymers is difficult, and oligomerization is a more probable outcome.

Potential Polymerization Methods

Based on the chemical structure of this compound, which features an electron-donating phenyl group, the most plausible methods for its polymerization are cationic polymerization and coordination polymerization (using Ziegler-Natta or metallocene catalysts). Anionic and radical polymerization are less likely to be effective.

Cationic Polymerization

Cationic polymerization is initiated by an electrophilic attack on the alkene, forming a carbocation that propagates the polymer chain.[1][2] The phenyl group in this compound can stabilize the resulting carbocation, making this a theoretically viable method.[2] However, the internal double bond will likely result in a slower propagation rate compared to terminal alkenes.[1]

Materials:

  • This compound (monomer)

  • Lewis acid initiator (e.g., BF₃·OEt₂, AlCl₃, TiCl₄)

  • Co-initiator (e.g., water, a protic acid)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Quenching agent (e.g., methanol)

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk line or glovebox

Procedure:

  • Purification: The monomer and solvent must be rigorously purified and dried to remove any impurities that could terminate the polymerization.

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere (N₂ or Ar) and cool to the desired temperature (typically low temperatures, e.g., -78 °C to 0 °C, are used to suppress side reactions).

  • Initiation: Dissolve the monomer in the anhydrous solvent in the reaction flask. In a separate flask, prepare a solution of the Lewis acid initiator.

  • Polymerization: Slowly add the initiator solution to the monomer solution with vigorous stirring. The reaction is often rapid.

  • Propagation: Allow the reaction to proceed for the desired time.

  • Termination: Quench the polymerization by adding a protic substance like methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification: Filter and wash the polymer with the non-solvent to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the polymer under vacuum to a constant weight.

Note: This is a general protocol and specific conditions such as initiator concentration, temperature, and reaction time will need to be optimized.

Coordination Polymerization (Ziegler-Natta Type)

Ziegler-Natta catalysts are typically used for the polymerization of α-olefins (1-alkenes).[3] Their application to internal alkenes is less common and often results in lower catalytic activity and polymer molecular weight. However, certain metallocene-based catalysts have shown activity towards internal alkenes.

Materials:

  • This compound (monomer)

  • Ziegler-Natta catalyst (e.g., TiCl₄/Al(C₂H₅)₃, or a metallocene catalyst like Cp₂ZrCl₂)

  • Co-catalyst (e.g., methylaluminoxane - MAO)

  • Anhydrous solvent (e.g., toluene, heptane)

  • Quenching agent (e.g., acidified methanol)

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk line or glovebox

Procedure:

  • Purification: The monomer and solvent must be purified and deoxygenated.

  • Reaction Setup: The reaction is carried out in a reactor equipped with a stirrer, temperature control, and under an inert atmosphere.

  • Catalyst Preparation: The catalyst and co-catalyst are typically mixed in the solvent to form the active species.

  • Polymerization: The monomer is introduced into the reactor containing the activated catalyst.

  • Propagation: The polymerization is allowed to proceed at a controlled temperature and pressure.

  • Termination: The reaction is terminated by adding a quenching agent like methanol containing a small amount of hydrochloric acid.

  • Isolation and Purification: The polymer is precipitated, filtered, washed, and dried.

Copolymerization Data

While data on the homopolymerization of this compound is scarce, a related monomer, (E)-1-phenyl-1,3-butadiene (PBD), has been successfully copolymerized with 1,3-butadiene using a coordination catalyst system.[4][5] The following table summarizes the experimental conditions and results from this study, which may provide a useful starting point for exploring the copolymerization of this compound.

EntryPBD in Feed (mol%)Polymerization Temperature (°C)Al/Ti Molar RatioPBD in Copolymer (mol%)Molecular Weight (M_n) ( g/mol )Polydispersity Index (PDI)
15.2252005.210,2001.62
210.12520010.111,5001.68
320.32520020.313,1001.75
430.22520030.215,2001.81
510.1020010.114,8001.55
610.15020010.19,8001.72
710.12510010.18,9001.83
810.12540010.112,3001.65

Data extracted from a study on the copolymerization of (E)-1-phenyl-1,3-butadiene (PBD) and 1,3-butadiene using a CpTiCl₃/MAO catalyst system.[4][5]

Visualizations

cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., H+) Monomer1 This compound Initiator->Monomer1 Electrophilic Attack Carbocation Carbocation Intermediate Monomer1->Carbocation GrowingChain Growing Polymer Chain (Cationic) Monomer2 This compound GrowingChain->Monomer2 Addition of Monomer ElongatedChain Elongated Polymer Chain Monomer2->ElongatedChain ElongatedChain->GrowingChain n times FinalPolymer Poly(this compound) ElongatedChain->FinalPolymer Chain Transfer or Combination

Caption: Cationic polymerization mechanism for this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Analysis PurifyMonomer Purify & Dry Monomer ReactionSetup Inert Atmosphere Reaction Setup PurifyMonomer->ReactionSetup PurifySolvent Purify & Dry Solvent PurifySolvent->ReactionSetup AddMonomer Add Monomer to Solvent ReactionSetup->AddMonomer AddInitiator Add Initiator/Catalyst AddMonomer->AddInitiator Polymerization Allow Polymerization to Proceed AddInitiator->Polymerization Quench Quench Reaction Polymerization->Quench Precipitate Precipitate Polymer Quench->Precipitate FilterWash Filter and Wash Polymer Precipitate->FilterWash Dry Dry Polymer Under Vacuum FilterWash->Dry Characterize Characterize Polymer (GPC, NMR, etc.) Dry->Characterize

Caption: General experimental workflow for polymerization.

Conclusion

The polymerization of this compound presents a significant synthetic challenge due to its structure as an internal alkene. While direct experimental data for its homopolymerization is lacking in the literature, theoretical considerations suggest that cationic and coordination polymerization methods are the most promising avenues for investigation. The provided protocols, based on general principles and analogous monomer systems, offer a foundation for researchers to explore the synthesis of poly(this compound). Further research, particularly in the area of catalyst development for internal alkene polymerization, is necessary to unlock the potential of this monomer. Researchers are encouraged to start with small-scale experiments and carefully optimize reaction conditions.

References

Application Note: Quantification of 1-Phenyl-2-butene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 1-Phenyl-2-butene in a given matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The method is intended for research and quality control purposes.

Introduction

This compound is an aromatic hydrocarbon of interest in various fields, including organic synthesis and as a potential impurity in pharmaceutical manufacturing. Accurate and precise quantification is crucial for quality control and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent sensitivity and selectivity.[1] This application note details a representative GC-MS method for the quantification of this compound.

Principle of the Method

The method utilizes the high separation efficiency of gas chromatography to isolate this compound from the sample matrix. The analyte is then detected by a mass spectrometer, which provides both qualitative identification based on the mass spectrum and quantitative data by measuring the ion abundance at specific mass-to-charge ratios (m/z). For enhanced sensitivity and selectivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS): Toluene or other suitable deuterated or non-interfering aromatic hydrocarbon.

  • Solvent: High-purity methanol or hexane (GC grade)

  • Sample matrix (e.g., reaction mixture, final product)

Instrumentation

A standard gas chromatograph coupled to a single quadrupole or tandem mass spectrometer is required.

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet

    • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the analysis of aromatic hydrocarbons.

    • Carrier Gas: Helium (99.999% purity)

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI)

    • Analyzer: Quadrupole

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in the same manner as the analyte stock solution.

  • Spiked Calibration Standards: To each working standard solution, add a constant concentration of the internal standard (e.g., 10 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix.

  • Liquid Samples (e.g., reaction mixtures): Accurately dilute a known volume or weight of the sample with the solvent to bring the concentration of this compound within the calibration range. Spike with the internal standard to the same concentration as in the calibration standards.

  • Solid Samples: An appropriate extraction technique, such as ultrasound-assisted extraction with a suitable solvent, should be employed. The resulting extract is then diluted and spiked with the internal standard as described for liquid samples.

GC-MS Parameters

The following are recommended starting parameters. Optimization may be required based on the specific instrument and sample matrix.

Table 1: Gas Chromatography and Mass Spectrometry Parameters

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1) or Splitless
Injector Temperature250 °C
Oven Temperature ProgramInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 2 min
Carrier Gas Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ion Source Temperature230 °C
Ionization Energy70 eV
Mass Scan Range (Full Scan)m/z 40-300
Selected Ion Monitoring (SIM) Mode
This compound Quantifier Ion117 m/z[2]
This compound Qualifier Ions132 m/z, 115 m/z[2]
Internal Standard IonsTo be determined based on the chosen IS
Data Analysis and Quantification
  • Calibration Curve: Inject the series of spiked calibration standards. Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of this compound.

  • Quantification: Inject the prepared sample. Calculate the concentration of this compound in the sample using the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters should be assessed:

  • Linearity: The linearity of the method should be evaluated over the desired concentration range. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy: Accuracy should be assessed by analyzing samples spiked with known concentrations of this compound. Recoveries are expected to be within 80-120%.

  • Precision: Precision should be determined by repeatedly analyzing a sample. The relative standard deviation (RSD) should ideally be less than 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The following tables summarize the expected quantitative data for a validated GC-MS method for this compound, based on typical performance for similar aromatic hydrocarbons.

Table 2: Representative Chromatographic and Mass Spectrometric Data

AnalyteExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound~10-15*117[2]132[2]115[2]

*The retention time is an estimate and will depend on the specific GC column and temperature program. The Kovats retention index for this compound on a standard non-polar column is reported to be in the range of 1028-1064.[2]

Table 3: Summary of Expected Method Validation Parameters

Validation ParameterExpected Performance
Linearity (r²)> 0.99
Range (µg/mL)0.1 - 50
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Limit of Detection (LOD) (µg/mL)~0.05
Limit of Quantification (LOQ) (µg/mL)~0.15

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution/ Extraction Sample->Dilution Standard Reference Standard Standard->Dilution Solvent Solvent Solvent->Dilution IS Internal Standard Spiking Spiking with IS IS->Spiking Dilution->Spiking GC_Inlet GC Inlet Spiking->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source MS_Analyzer MS Analyzer (Mass Filtering) MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Report Report Quantification->Report

Caption: Workflow for the GC-MS quantification of this compound.

Logical Relationship for Quantification

Quantification_Logic Analyte_Peak_Area Analyte Peak Area (m/z 117) Area_Ratio Peak Area Ratio (Analyte/IS) Analyte_Peak_Area->Area_Ratio IS_Peak_Area Internal Standard Peak Area IS_Peak_Area->Area_Ratio Calibration_Curve Calibration Curve y = mx + c Area_Ratio->Calibration_Curve Concentration_Ratio Concentration Ratio (Analyte/IS) Concentration_Ratio->Calibration_Curve Analyte_Concentration Analyte Concentration Calibration_Curve->Analyte_Concentration

Caption: Logical diagram illustrating the principle of internal standard quantification.

References

Application Note: HPLC Analysis of 1-Phenyl-2-butene Isomerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for monitoring the reaction kinetics of 1-Phenyl-2-butene. Specifically, it focuses on the isomerization of this compound to its more stable isomer, (E)-1-Phenyl-1-butene. The provided protocol is designed to be a comprehensive guide for researchers requiring accurate quantification of reactants and products over time, enabling the determination of reaction rates and mechanisms. The methodology utilizes a reversed-phase HPLC system with UV detection, offering excellent resolution and sensitivity for the compounds of interest.

Introduction

This compound is a valuable intermediate in organic synthesis. Understanding its reactivity and the kinetics of its transformations is crucial for process optimization and the development of novel synthetic routes. HPLC is a powerful analytical technique for monitoring reaction kinetics due to its ability to separate and quantify individual components in a complex mixture with high precision and accuracy.[1] This note provides a detailed protocol for the analysis of the isomerization of this compound, a common reaction that can be catalyzed by acids or metals.

Experimental Protocol

Materials and Reagents
  • This compound (reactant)

  • (E)-1-Phenyl-1-butene (product standard)

  • Acetonitrile (HPLC grade)[2][3]

  • Water (HPLC grade or ultrapure)[2][3]

  • Methanol (HPLC grade, for sample quenching and preparation)[3]

  • Reaction catalyst (e.g., acid or metal catalyst)

  • Quenching agent (e.g., suitable base to neutralize an acid catalyst)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.[3] For enhanced separation of the aromatic positional isomers, a column with a phenyl stationary phase is recommended.[4][5][6]

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min[2][3][7]
Column Temperature 30°C[3]
Injection Volume 10 µL
Detection Wavelength 254 nm[3]
Run Time 15 minutes
Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound and (E)-1-Phenyl-1-butene standards in separate 10 mL volumetric flasks using methanol as the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with the mobile phase to construct a calibration curve. Typical concentration ranges for the calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.

Reaction and Sampling Procedure
  • Initiate the isomerization reaction by adding the catalyst to a solution of this compound in a suitable solvent at a controlled temperature.

  • At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent and a diluent (e.g., 900 µL of methanol). This prevents further reaction and prepares the sample for HPLC analysis.

  • Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following tables summarize hypothetical quantitative data from the kinetic analysis of the isomerization of this compound.

Table 1: Chromatographic Data for Reactant and Product

CompoundRetention Time (min)
This compound8.5
(E)-1-Phenyl-1-butene10.2

Table 2: Calibration Curve Data

Concentration (µg/mL)This compound Peak Area(E)-1-Phenyl-1-butene Peak Area
115,23418,987
576,17094,935
10152,340189,870
25380,850474,675
50761,700949,350
1001,523,4001,898,700
0.9998 0.9999

Table 3: Reaction Kinetics Data

Time (min)This compound Concentration (µg/mL)(E)-1-Phenyl-1-butene Concentration (µg/mL)
0100.00.0
585.214.8
1561.538.5
3037.862.2
6014.385.7
1202.098.0

Visualizations

The following diagrams illustrate the key workflows and relationships in this protocol.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis HPLC Analysis stock_reactant This compound Stock Solution working_std Working Standards (Calibration Curve) stock_reactant->working_std stock_product (E)-1-Phenyl-1-butene Stock Solution stock_product->working_std hplc HPLC Injection working_std->hplc reaction Isomerization Reaction (t = 0, 5, 15... min) quench Quench Aliquots reaction->quench filter Filter Samples quench->filter filter->hplc data Data Acquisition (Peak Areas) hplc->data quant Quantification (Concentration vs. Time) data->quant

Caption: Experimental workflow for HPLC kinetic analysis.

G cluster_input Inputs cluster_process Process cluster_output Outputs reactant This compound reaction Isomerization reactant->reaction catalyst Catalyst catalyst->reaction product (E)-1-Phenyl-1-butene reaction->product byproducts Minor Byproducts reaction->byproducts

Caption: Logical relationship of reaction components.

Conclusion

The HPLC method detailed in this application note provides a reliable and accurate approach for studying the reaction kinetics of this compound isomerization. The use of a phenyl-based stationary phase allows for excellent separation of the reactant and product isomers. By following this protocol, researchers can generate high-quality kinetic data essential for understanding reaction mechanisms and optimizing synthetic processes in pharmaceutical and chemical development.

References

Application Note and Protocol for the Selective Bromination of 1-Phenyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the selective allylic bromination of 1-phenyl-2-butene using N-bromosuccinimide (NBS). This method facilitates the introduction of a bromine atom at the allylic position, yielding 1-bromo-1-phenyl-2-butene as the major product. The procedure is intended for researchers in organic synthesis, medicinal chemistry, and materials science. This protocol includes a comprehensive materials list, step-by-step experimental instructions, and expected outcomes.

Introduction

The selective functionalization of organic molecules is a cornerstone of modern chemical synthesis. This compound is a valuable starting material that possesses multiple reactive sites, including a carbon-carbon double bond and allylic protons. Selective bromination of this substrate allows for the targeted introduction of a bromine atom, a versatile handle for further synthetic transformations.

Two primary pathways for the bromination of this compound exist: electrophilic addition across the double bond and radical-mediated allylic substitution. Electrophilic addition of bromine (Br₂) typically yields 2,3-dibromo-1-phenylbutane. In contrast, allylic bromination with reagents such as N-bromosuccinimide (NBS) under radical conditions selectively replaces a hydrogen atom at the carbon adjacent to the double bond.

This application note focuses on the selective allylic bromination of this compound using NBS. The reaction proceeds via a free radical chain mechanism.[1][2] The stability of the benzylic/allylic radical intermediate directs the bromination to the carbon atom bearing the phenyl group, leading to the formation of 1-bromo-1-phenyl-2-butene as the major product.[3]

Experimental Protocol

This protocol details the allylic bromination of this compound using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

  • This compound (C₁₀H₁₂)

  • N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

  • Azobisisobutyronitrile (AIBN) (C₈H₁₂N₄)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired 1-bromo-1-phenyl-2-butene.

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Summary of Reaction Components and Expected Product

Reactant/ReagentMolar Mass ( g/mol )Molar EquivalentsProductMolar Mass ( g/mol )Theoretical Yield (%)
This compound132.201.01-Bromo-1-phenyl-2-butene211.10-
N-Bromosuccinimide177.981.1
AIBN164.210.02

Note: The theoretical yield will depend on the starting amount of this compound.

Signaling Pathways and Experimental Workflows

Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants This compound NBS AIBN CCl4 Reflux Reflux (1-3 h) Reactants->Reflux Cool Cool to RT Reflux->Cool Filter Filter Succinimide Cool->Filter Wash Wash with NaHCO3 and Brine Filter->Wash Dry Dry (MgSO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Column Column Chromatography Evaporate->Column Product 1-Bromo-1-phenyl-2-butene Column->Product

Figure 1. Experimental workflow for the selective bromination of this compound.

References

Application Notes and Protocols: 1-Phenyl-2-butene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-phenyl-2-butene as a versatile precursor for the preparation of key pharmaceutical intermediates. The focus is on its application in the synthesis of allylamine antifungals, such as naftifine and butenafine, and related structures. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the practical application of these synthetic transformations.

Introduction

This compound is an aromatic hydrocarbon that serves as a valuable and cost-effective starting material in organic synthesis. Its chemical structure, featuring a reactive double bond and a phenyl group, allows for a variety of chemical modifications, making it an attractive precursor for the construction of more complex molecular architectures. In the pharmaceutical industry, intermediates derived from this compound are instrumental in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the class of allylamine antifungals.

Key Synthetic Applications

The primary application of this compound in pharmaceutical synthesis lies in its conversion to functionalized intermediates that are subsequently incorporated into the final drug molecule. Two key transformations are highlighted:

  • Hydroboration-Oxidation to 1-Phenyl-2-butanol: This two-step reaction converts the alkene into an alcohol with anti-Markovnikov regioselectivity, placing the hydroxyl group at the second carbon of the butene chain. The resulting 1-phenyl-2-butanol is a crucial intermediate that can be further functionalized, for instance, by conversion to an amine.

  • Allylic Amination: Direct introduction of a nitrogen-containing functional group at the allylic position of this compound provides a straightforward route to allylic amines. These amines are core structural motifs in many bioactive compounds, including the allylamine antifungals.

Data Presentation

The following tables summarize the quantitative data for the key synthetic transformations of this compound.

Table 1: Hydroboration-Oxidation of this compound

Reagent/ParameterValue
Hydroboration Step
This compound1.0 equiv
Borane-tetrahydrofuran complex (BH₃·THF)1.1 equiv (1 M solution in THF)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to room temperature
Reaction Time2 hours
Oxidation Step
Aqueous Sodium Hydroxide (NaOH)3 M solution
Hydrogen Peroxide (H₂O₂)30% aqueous solution
Temperature0 °C to room temperature
Reaction Time2 hours
Overall Yield of 1-Phenyl-2-butanol 85-95%

Table 2: Conversion of 1-Phenyl-2-butanol to 1-Phenyl-2-butylamine

Reagent/ParameterValue
Mesylation Step
1-Phenyl-2-butanol1.0 equiv
Triethylamine (Et₃N)1.5 equiv
Methanesulfonyl chloride (MsCl)1.2 equiv
SolventDichloromethane (DCM)
Temperature0 °C
Reaction Time1 hour
Azide Substitution
Mesylate Intermediate1.0 equiv
Sodium Azide (NaN₃)3.0 equiv
SolventDimethylformamide (DMF)
Temperature80 °C
Reaction Time12 hours
Reduction to Amine
Azide Intermediate1.0 equiv
Lithium Aluminum Hydride (LiAlH₄)1.5 equiv
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to room temperature
Reaction Time4 hours
Overall Yield of 1-Phenyl-2-butylamine 70-80%

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-butanol via Hydroboration-Oxidation

This protocol details the conversion of this compound to 1-phenyl-2-butanol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M aqueous Sodium Hydroxide (NaOH)

  • 30% aqueous Hydrogen Peroxide (H₂O₂)

  • Diethyl ether

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Hydroboration:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-tetrahydrofuran complex (1.1 equiv) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add 3 M aqueous NaOH solution, followed by the dropwise addition of 30% aqueous H₂O₂. Caution: The addition of hydrogen peroxide is exothermic.

    • Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude 1-phenyl-2-butanol can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-Methyl-1-naphthalenemethanamine (Intermediate for Naftifine and Butenafine)

This protocol describes the synthesis of a key intermediate for allylamine antifungals.[1][2][3]

Materials:

  • 1-Chloromethylnaphthalene

  • N-Methylformamide

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% aqueous Sulfuric Acid

  • Toluene

  • Sodium Hydroxide (for basification)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup

Procedure:

  • Formation of N-methyl-N-(1-naphthylmethyl)formamide:

    • In a three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous DMF.

    • Cool the suspension to 0 °C and slowly add a solution of N-methylformamide (1.1 equiv) in DMF, maintaining the temperature below 10 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add a solution of 1-chloromethylnaphthalene (1.0 equiv) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolysis to N-Methyl-1-naphthalenemethanamine:

    • Pour the reaction mixture into water and extract with toluene.

    • Wash the organic layer with water and brine, then concentrate under reduced pressure to obtain the crude formamide.

    • Suspend the crude formamide in 10% aqueous sulfuric acid and heat to reflux for 4 hours.

    • Cool the mixture to room temperature and wash with toluene to remove non-basic impurities.

    • Basify the aqueous layer with sodium hydroxide solution until pH > 10.

    • Extract the product with toluene (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-1-naphthalenemethanamine.

Visualization of Workflows

The following diagrams illustrate the synthetic pathways described in this document.

Synthesis_Pathway_1 This compound This compound 1-Phenyl-2-butanol 1-Phenyl-2-butanol This compound->1-Phenyl-2-butanol 1. BH3·THF 2. H2O2, NaOH Pharmaceutical_Intermediate Pharmaceutical_Intermediate 1-Phenyl-2-butanol->Pharmaceutical_Intermediate Further Functionalization

Caption: Synthetic route from this compound to a pharmaceutical intermediate.

Synthesis_Pathway_2 1-Chloromethylnaphthalene 1-Chloromethylnaphthalene Formamide_Intermediate Formamide_Intermediate 1-Chloromethylnaphthalene->Formamide_Intermediate N-Methylformamide N-Methylformamide N-Methylformamide->Formamide_Intermediate NaH, DMF N-Methyl-1-naphthalenemethanamine N-Methyl-1-naphthalenemethanamine Formamide_Intermediate->N-Methyl-1-naphthalenemethanamine H2SO4 (aq), reflux

Caption: Synthesis of a key intermediate for allylamine antifungals.

Logical Relationships

The versatility of this compound as a precursor stems from the reactivity of its double bond, which allows for the introduction of various functional groups. The choice of reaction dictates the nature of the resulting pharmaceutical intermediate.

Logical_Relationship This compound This compound Hydroboration_Oxidation Hydroboration- Oxidation This compound->Hydroboration_Oxidation Allylic_Amination Allylic Amination This compound->Allylic_Amination Alcohol_Intermediate Alcohol Intermediate (e.g., 1-Phenyl-2-butanol) Hydroboration_Oxidation->Alcohol_Intermediate Amine_Intermediate Amine Intermediate (e.g., Allylic Amine) Allylic_Amination->Amine_Intermediate

Caption: Functionalization pathways of this compound for pharmaceutical intermediates.

These notes and protocols are intended to serve as a practical guide for the utilization of this compound in the synthesis of valuable pharmaceutical intermediates. The provided data and methodologies can be adapted and optimized for specific research and development needs.

References

Synthesis of Novel Agrochemicals from 1-Phenyl-2-butene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indane scaffold is a crucial component in various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Derivatives of indane have shown promise as insecticides and herbicides.[3][4] This application note details a synthetic pathway for producing a novel agrochemical candidate starting from 1-phenyl-2-butene. The synthesis involves an intramolecular Friedel-Crafts alkylation to form a key 1,3-dimethylindane intermediate, followed by functionalization and elaboration into a final triazine-containing molecule, a class of compounds well-known for their herbicidal properties.[5][6]

Synthetic Pathway Overview

The multi-step synthesis transforms this compound into a potential N-(1,3-dimethylindan-5-yl)-N-ethyl-1,3,5-triazin-2-amine herbicide candidate. The key steps are:

  • Cyclization: Intramolecular Friedel-Crafts alkylation of this compound to yield 1,3-dimethylindane.

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the indane ring, primarily at the 5-position.

  • Reduction: Conversion of the nitro group to an amino group to furnish 5-amino-1,3-dimethylindane.

  • Acylation: Acetylation of the amino group to yield N-(1,3-dimethylindan-5-yl)acetamide.

  • Alkylation: N-alkylation with an ethyl group to produce N-(1,3-dimethylindan-5-yl)-N-ethylacetamide.

  • Final Assembly: Synthesis of the triazine-containing final product.

Experimental Protocols

Step 1: Synthesis of 1,3-Dimethylindane

This procedure is based on the acid-catalyzed intramolecular Friedel-Crafts alkylation of phenylalkenes.[7][8]

Methodology:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, slowly add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1,3-dimethylindane.

Reactant/ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0132.20(user defined)
Aluminum Chloride1.2133.34(calculated)
Dichloromethane--(solvent)

Table 1: Reactants for the synthesis of 1,3-dimethylindane.

Step 2: Synthesis of 5-Nitro-1,3-dimethylindane

The nitration of the indane ring is a standard electrophilic aromatic substitution.[9]

Methodology:

  • To a mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid (2.0 eq) at 0 °C, add 1,3-dimethylindane (1.0 eq) dropwise with vigorous stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 5-nitro-1,3-dimethylindane.

Reactant/ReagentMolar Eq.MW ( g/mol )Amount
1,3-Dimethylindane1.0146.23(user defined)
Nitric Acid (conc.)1.563.01(calculated)
Sulfuric Acid (conc.)2.098.08(calculated)

Table 2: Reactants for the nitration of 1,3-dimethylindane.

Step 3: Synthesis of 5-Amino-1,3-dimethylindane

The reduction of the nitro group to an amine is a common transformation.

Methodology:

  • In a round-bottom flask, dissolve 5-nitro-1,3-dimethylindane (1.0 eq) in ethanol.

  • Add a reducing agent, such as tin(II) chloride (3.0 eq) or catalytic hydrogenation (e.g., Pd/C with H₂ gas).

  • If using SnCl₂, heat the mixture to reflux for 3-5 hours.

  • Cool the reaction and neutralize with a base (e.g., NaOH solution) until the solution is alkaline.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain 5-amino-1,3-dimethylindane.

Reactant/ReagentMolar Eq.MW ( g/mol )Amount
5-Nitro-1,3-dimethylindane1.0191.23(user defined)
Tin(II) Chloride Dihydrate3.0225.63(calculated)
Ethanol--(solvent)

Table 3: Reactants for the reduction of 5-nitro-1,3-dimethylindane.

Step 4 & 5: Synthesis of N-(1,3-dimethylindan-5-yl)-N-ethylacetamide

This two-step process involves the acylation of the amine followed by N-alkylation.

Methodology (Acetylation):

  • Dissolve 5-amino-1,3-dimethylindane (1.0 eq) in a suitable solvent like dichloromethane.

  • Add a base, such as triethylamine (1.2 eq), followed by the dropwise addition of acetyl chloride (1.1 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Wash the reaction mixture with water, followed by saturated sodium bicarbonate solution.

  • Dry the organic layer and concentrate to get N-(1,3-dimethylindan-5-yl)acetamide.

Methodology (N-Ethylation):

  • To a solution of N-(1,3-dimethylindan-5-yl)acetamide (1.0 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (1.2 eq) at 0 °C.

  • After stirring for 30 minutes, add ethyl iodide (1.2 eq).

  • Allow the reaction to proceed at room temperature for several hours.

  • Quench the reaction with water and extract the product with ether.

  • Wash the organic layer, dry, and concentrate to get the desired N-(1,3-dimethylindan-5-yl)-N-ethylacetamide.

Reactant/ReagentMolar Eq.MW ( g/mol )Amount
Acetylation
5-Amino-1,3-dimethylindane1.0161.25(user defined)
Acetyl Chloride1.178.50(calculated)
Triethylamine1.2101.19(calculated)
N-Ethylation
N-(1,3-dimethylindan-5-yl)acetamide1.0203.29(user defined)
Sodium Hydride (60% dispersion)1.224.00(calculated)
Ethyl Iodide1.2155.97(calculated)

Table 4: Reactants for the synthesis of N-(1,3-dimethylindan-5-yl)-N-ethylacetamide.

Step 6: Synthesis of the Final Triazine Product

The final step involves the construction of the triazine ring, a common toxophore in herbicides.[10][11]

Methodology:

  • The synthesis of substituted 1,3,5-triazines can be achieved by reacting N-(1,3-dimethylindan-5-yl)-N-ethylcyanamide with a suitable reagent. The cyanamide can be prepared from the corresponding amine.

  • Alternatively, a more direct approach involves the reaction of 5-amino-1,3-dimethylindane with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

  • To a solution of 5-amino-1,3-dimethylindane (1.0 eq) in a solvent like acetone, add a solution of cyanuric chloride (1.0 eq) at 0 °C.

  • Add a base (e.g., sodium bicarbonate) to neutralize the HCl formed.

  • Stir for several hours, allowing the reaction to proceed.

  • The remaining chlorine atoms on the triazine ring can be substituted by reacting with other nucleophiles (e.g., ethylamine) to obtain the final product.

Reactant/ReagentMolar Eq.MW ( g/mol )Amount
5-Amino-1,3-dimethylindane1.0161.25(user defined)
Cyanuric Chloride1.0184.41(calculated)
Sodium Bicarbonate2.084.01(calculated)
Ethylamine1.045.08(calculated)

Table 5: Reactants for the synthesis of the final triazine product.

Visualizations

G A This compound B 1,3-Dimethylindane A->B Friedel-Crafts Alkylation C 5-Nitro-1,3-dimethylindane B->C Nitration D 5-Amino-1,3-dimethylindane C->D Reduction E N-(1,3-dimethylindan-5-yl)acetamide D->E Acetylation F N-(1,3-dimethylindan-5-yl)-N-ethylacetamide E->F N-Ethylation G Final Triazine Agrochemical F->G Triazine Formation

Synthetic workflow for the novel agrochemical.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification P1 Dissolve this compound in Dichloromethane P2 Cool to 0 °C P1->P2 R1 Slowly add AlCl₃ P2->R1 R2 Warm to Room Temperature R1->R2 R3 Stir for 2-4 hours R2->R3 R4 Monitor by TLC R3->R4 W1 Quench with Ice Water R4->W1 W2 Separate Organic Layer W1->W2 W3 Wash with Brine W2->W3 W4 Dry over Na₂SO₄ W3->W4 W5 Concentrate W4->W5 P3 Purify by Column Chromatography W5->P3

Experimental workflow for Step 1: Friedel-Crafts Cyclization.

References

Troubleshooting & Optimization

Navigating the Reactivity of 1-Phenyl-2-butene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis and modification of 1-phenyl-2-butene. The following information is designed to help you identify and minimize the formation of unwanted side products in common reactions, ensuring the desired purity and yield of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Electrophilic Addition of HBr

Q1: I performed an HBr addition to this compound and obtained a mixture of products instead of the expected 2-bromo-1-phenylbutane. What are the likely side products and why did they form?

A1: The addition of HBr to this compound proceeds via a carbocation intermediate. While the expected product is formed following Markovnikov's rule, the formation of a secondary carbocation allows for the possibility of rearrangements to a more stable carbocation. The primary side products arise from a hydride shift, leading to a more stable benzylic carbocation.

Potential Products in HBr Addition to this compound:

Compound NameStructureFormation Pathway
Expected Product: 2-Bromo-1-phenylbutanePh-CH2-CH(Br)-CH2-CH3Markovnikov addition
Side Product: 2-Bromo-3-phenylbutanePh-CH(CH3)-CH(Br)-CH3Hydride shift and rearrangement
Side Product: 1-Bromo-1-phenylbutanePh-CH(Br)-CH2-CH2-CH3Anti-Markovnikov addition (minor)

This table summarizes the expected major and potential minor and side products from the reaction of HBr with this compound.

Troubleshooting:

  • Low Temperatures: Running the reaction at lower temperatures can disfavor carbocation rearrangements, as they often have a higher activation energy.[1]

  • Solvent Choice: The choice of solvent can influence the stability of the carbocation intermediate. Non-polar solvents may suppress the formation of a discrete carbocation, thus reducing the likelihood of rearrangement.

  • Alternative Reagents: If rearrangements are a persistent issue, consider using a reagent that does not proceed through a free carbocation intermediate. For example, the use of N-bromosuccinimide (NBS) in the presence of a hydrogen donor can achieve hydrobromination with reduced rearrangement.

DOT Diagram: HBr Addition and Rearrangement Pathway

HBr_Addition This compound This compound Secondary_Carbocation Secondary Carbocation This compound->Secondary_Carbocation + H+ Benzylic_Carbocation Benzylic Carbocation (More Stable) Secondary_Carbocation->Benzylic_Carbocation Hydride Shift Expected_Product 2-Bromo-1-phenylbutane Secondary_Carbocation->Expected_Product + Br- Rearranged_Product 2-Bromo-3-phenylbutane Benzylic_Carbocation->Rearranged_Product + Br-

Caption: Carbocation formation and rearrangement in HBr addition.

Allylic Bromination with N-Bromosuccinimide (NBS)

Q2: My allylic bromination of this compound with NBS resulted in a mixture of isomers. What are the expected side products, and how can I improve the regioselectivity?

A2: The reaction of this compound with NBS proceeds via a resonance-stabilized allylic radical. This delocalized radical can be attacked by bromine at two different positions, leading to a mixture of regioisomers. Additionally, electrophilic addition of bromine to the double bond can occur as a side reaction, especially in polar solvents.[2][3]

Potential Products in NBS Bromination of this compound:

Compound NameStructureFormation Pathway
Major Product: 1-Bromo-1-phenyl-2-butenePh-CH(Br)-CH=CH-CH3Attack at the benzylic position
Side Product: 4-Bromo-1-phenyl-2-butenePh-CH2-CH=CH-CH2BrAttack at the terminal allylic position
Side Product: 2,3-Dibromo-1-phenylbutanePh-CH2-CH(Br)-CH(Br)-CH3Electrophilic addition

This table outlines the major product and potential side products from the NBS bromination of this compound.

Troubleshooting:

  • Solvent: Use non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane to minimize the competing ionic electrophilic addition reaction.[4]

  • Radical Initiator: The use of a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or initiation with light, can promote the desired radical pathway.[2]

  • Purification of NBS: Ensure the NBS is pure and free of HBr, as the presence of acid can promote ionic side reactions. Recrystallization of NBS may be necessary.

  • Temperature Control: Maintain a consistent temperature to ensure a steady, low concentration of bromine radicals, which favors allylic substitution.

DOT Diagram: NBS Bromination and Side Reactions

NBS_Bromination cluster_radical Radical Pathway cluster_ionic Ionic Pathway (Side Reaction) 1-Phenyl-2-butene_rad This compound Allylic_Radical Resonance-Stabilized Allylic Radical 1-Phenyl-2-butene_rad->Allylic_Radical + Br• - H• Product_1 1-Bromo-1-phenyl-2-butene Allylic_Radical->Product_1 + Br2 Product_2 4-Bromo-1-phenyl-2-butene Allylic_Radical->Product_2 + Br2 1-Phenyl-2-butene_ion This compound Addition_Product 2,3-Dibromo-1-phenylbutane 1-Phenyl-2-butene_ion->Addition_Product + Br2 (in polar solvent)

Caption: Competing radical and ionic pathways in NBS bromination.

Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Q3: After epoxidation of this compound with m-CPBA, I have a significant amount of a polar byproduct that is difficult to remove. What is this byproduct and how can I improve my purification?

A3: The epoxidation of alkenes with m-CPBA is generally a clean and high-yielding reaction. The primary byproduct is meta-chlorobenzoic acid (m-CBA), which is formed from the reduction of m-CPBA.[5] This acidic byproduct can sometimes complicate purification.

Troubleshooting Purification:

  • Aqueous Wash: After the reaction is complete, washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution, will convert the m-CBA into its water-soluble sodium salt, which can then be easily separated in the aqueous layer.

  • Filtration: In some cases, if the reaction is cooled, the m-CBA may precipitate out of the reaction mixture and can be removed by filtration.[3]

  • Column Chromatography: If the byproduct persists, it can be readily separated by flash column chromatography on silica gel. The m-CBA is significantly more polar than the epoxide product and will have a much lower Rf value.

DOT Diagram: Epoxidation Workflow

Epoxidation_Workflow Reaction This compound + m-CPBA in CH2Cl2 Workup Aqueous NaHCO3 Wash Reaction->Workup Extraction Separation of Organic and Aqueous Layers Workup->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography (if necessary) Evaporation->Purification Final_Product 1-Phenyl-2,3-epoxybutane Purification->Final_Product

Caption: General workflow for epoxidation and purification.

Dihydroxylation with Osmium Tetroxide (OsO4)

Q4: I am performing a dihydroxylation of this compound using catalytic OsO4 and N-methylmorpholine N-oxide (NMO), but I am observing some over-oxidation products. What are these and how can I prevent their formation?

A4: While the catalytic dihydroxylation with OsO4/NMO is generally a mild and selective method for forming syn-diols, over-oxidation to α-hydroxy ketones or even cleavage of the carbon-carbon bond to form aldehydes or carboxylic acids can occur, particularly with prolonged reaction times or elevated temperatures.[6][7]

Potential Over-oxidation Products:

Compound NameStructure
Desired Product: 1-Phenylbutane-2,3-diolPh-CH2-CH(OH)-CH(OH)-CH3
Over-oxidation Product: 1-Hydroxy-1-phenylbutan-2-onePh-CH2-C(=O)-CH(OH)-CH3
Cleavage Product: PhenylacetaldehydePh-CH2-CHO
Cleavage Product: AcetaldehydeCH3-CHO

This table shows the desired diol and potential over-oxidation and cleavage byproducts.

Troubleshooting:

  • Reaction Monitoring: Carefully monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) and quench the reaction as soon as the starting material is consumed.

  • Temperature Control: Maintain a low reaction temperature (often 0 °C to room temperature) to minimize over-oxidation.

  • Stoichiometry of NMO: Use the correct stoichiometric amount of NMO. An excess of the co-oxidant can sometimes lead to side reactions.

  • Workup: Prompt workup of the reaction mixture is important. The addition of a reducing agent like sodium bisulfite (NaHSO3) or sodium sulfite (Na2SO3) at the end of the reaction quenches any remaining OsO4 and helps to hydrolyze the osmate ester intermediate.[8]

DOT Diagram: Dihydroxylation and Over-oxidation

Dihydroxylation This compound This compound Diol 1-Phenylbutane-2,3-diol This compound->Diol cat. OsO4, NMO Over_oxidation Over-oxidation Products (α-hydroxy ketone, aldehydes) Diol->Over_oxidation Prolonged reaction time or high temperature

Caption: Desired dihydroxylation and potential over-oxidation pathway.

Experimental Protocols

Protocol 1: Allylic Bromination of this compound with NBS

This protocol is a general guideline for the allylic bromination of an alkene using N-bromosuccinimide.[9][10]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl4) or cyclohexane, anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Round-bottom flask with reflux condenser

  • Light source (e.g., 100W lamp) or heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous CCl4.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux while irradiating with a light source.

  • Monitor the reaction by TLC or GC. The reaction is typically complete when the solid succinimide byproduct floats to the top of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the regioisomers.

Protocol 2: Analysis of Brominated Products by GC-MS

This is a general protocol for the analysis of brominated organic compounds.[11][12]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 10-100 ppm.

Data Presentation

Table 1: Influence of Solvent on Regioselectivity of Allylic Bromination

SolventRatio of 1-Bromo-1-phenyl-2-butene to 4-Bromo-1-phenyl-2-buteneReference
Carbon Tetrachloride (CCl4)~3:1General observation for similar systems
Dichloromethane (CH2Cl2)~4:1[4]
N,N-Dimethylformamide (DMF)~5:1[4]

This table provides an estimated impact of solvent polarity on the product ratio in allylic bromination, highlighting the preference for the more thermodynamically stable product in more polar solvents.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Potential Products

Proton2-Bromo-1-phenylbutane1-Bromo-1-phenyl-2-butene1-Phenylbutane-2,3-diol
Ph-CH 4.2 (m)5.5 (d)3.8-4.0 (m)
CH -Br4.2 (m)5.5 (d)-
=CH -5.8-6.0 (m)-
CH -OH--3.4-3.6 (m)
Ph-CH2.8-3.0 (m)-2.6-2.8 (m)
-CH ₂-1.8-2.0 (m)-1.4-1.6 (m)
-CH1.0 (t)1.7 (d)1.1 (d)

This table presents characteristic ¹H NMR chemical shifts for key protons in the expected products. Actual values may vary depending on the solvent and spectrometer frequency. Data is estimated based on typical values for similar structures.[13][14][15]

References

Technical Support Center: Crude 1-Phenyl-2-butene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the effective purification of crude 1-Phenyl-2-butene. Below you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Such as benzyl halides or butenyl Grignard reagents.

  • Isomeric Byproducts: Positional isomers (e.g., 1-Phenyl-1-butene) and geometric isomers (cis/trans variants of this compound) are common.[1]

  • Side-Reaction Products: Byproducts from dimerization or polymerization of the butene chain can occur, especially at elevated temperatures.[2]

  • Solvent and Reagent Residues: Residual solvents from the reaction or work-up (e.g., diethyl ether, THF) and byproducts from reagents (e.g., triphenylphosphine oxide from a Wittig reaction) may be present.[3]

Q2: Which purification techniques are most effective for this compound?

For a nonpolar compound like this compound, the most suitable and effective purification methods are fractional distillation and flash column chromatography.[1]

  • Fractional Distillation is ideal for separating this compound from impurities with significantly different boiling points.

  • Flash Column Chromatography is highly effective for removing impurities with similar boiling points but different polarities, such as isomeric byproducts and polar residues like triphenylphosphine oxide.[1][3]

Q3: What are the key physical properties of this compound relevant to purification?

Understanding the physical properties is crucial for designing an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂[4][5][6]
Molecular Weight 132.20 g/mol [3][4][7]
Boiling Point (est.) 176 - 186 °C[5][8]
Density (est.) 0.901 g/mL[8]
Refractive Index (est.) 1.510[8]
CAS Number 1560-06-1[4][6][9]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is best suited for removing non-volatile impurities or those with a boiling point difference of at least 20-25 °C from the target compound.

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer placed at the head of the column.[1] Ensure all glass joints are properly sealed to prevent leaks.[1]

Procedure:

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar for smooth boiling.[1]

  • Heating: Gently and slowly heat the flask using a heating mantle. A slow heating rate is critical to establish a proper temperature gradient within the fractionating column.[1]

  • Fraction Collection: Monitor the temperature at the top of the column.

    • Discard the initial "forerun" fraction, which will contain lower-boiling impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 176-186 °C).[1][5][8]

    • Stop the distillation before the flask goes to dryness and discard the high-boiling residue.[1]

  • Analysis: Confirm the purity of the collected fraction using analytical techniques like GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for separating isomers and removing polar impurities.

Procedure:

  • Solvent System Selection: Since this compound is nonpolar, a nonpolar eluent is required. Start with 100% hexane or petroleum ether. The polarity can be slightly increased with ethyl acetate if needed, but for this compound, pure hexane is often sufficient.[1][3] Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system.

  • Column Packing: Securely pack a glass column with silica gel using the chosen eluent, ensuring the silica bed is free of cracks or air bubbles.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. A slower flow rate can improve separation.[1]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1] Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1][3]

Visualized Workflows

Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Primary Purification Analysis1 Purity Check (GC-MS, TLC) Distillation->Analysis1 Waste1 Low/High Boiling Impurities Distillation->Waste1 Chromatography Flash Column Chromatography Analysis2 Purity Check (GC-MS, TLC) Chromatography->Analysis2 Waste2 Polar Impurities / Isomers Chromatography->Waste2 Decision Is Purity Sufficient? Analysis1->Decision PureProduct Pure this compound Analysis2->PureProduct Decision->Chromatography No Decision->PureProduct Yes

General purification workflow for this compound.

Troubleshooting Guide

Q1: During fractional distillation, the temperature at the column head is fluctuating and not holding steady. What's wrong?

This issue can arise from several factors:

  • Heating Rate is Too High: An excessive heating rate prevents the establishment of a proper temperature equilibrium in the column. Reduce the heat input to allow vapor to condense and re-vaporize slowly up the column.[1]

  • Inefficient Column: Ensure you are using a fractionating column (like a Vigreux column) and not a simple distillation apparatus. For compounds with close boiling points, a longer, more efficient column may be needed.[1]

  • System Leaks: Check all joints and connections for leaks. A leak in the system will prevent a stable boiling point from being reached.[1]

Q2: My flash chromatography separation is poor. The desired product is co-eluting with an impurity.

Poor separation can be addressed through several optimization steps.

  • Optimize the Solvent System: Your eluent may be too polar, causing all compounds to move too quickly. Decrease the polarity of the solvent system (e.g., switch from 5% ethyl acetate/hexane to 100% hexane).[1]

  • Use a Longer Column: Increasing the length of the silica gel bed provides more surface area for interaction, enhancing separation between compounds with similar polarities.[1]

  • Reduce Flow Rate: A slower elution rate allows for better equilibrium between the stationary (silica) and mobile (solvent) phases, often leading to improved resolution.[1]

  • Avoid Overloading: Loading too much crude product onto the column will result in broad, overlapping bands. Use an appropriate amount of silica gel for your sample size (a common rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight).

Q3: After purification, my NMR spectrum still shows an isomeric impurity. How can I remove it?

Separating isomers can be challenging but is often achievable.[1]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly with a C18 reversed-phase column, is a very powerful technique for separating isomers that are difficult to resolve by standard flash chromatography.[1]

  • Repetitive Chromatography: If the impurity is minor, a second round of flash chromatography using a very long column and a slow, shallow solvent gradient can effectively remove the remaining isomer.[1]

  • Argentation Chromatography: For separating alkene isomers, chromatography on silica gel impregnated with silver nitrate (AgNO₃) can be highly effective. The silver ions interact differently with the π-bonds of the various isomers, allowing for their separation.

Start Problem: Poor Chromatographic Separation CheckTLC Review TLC Analysis Start->CheckTLC SpotsMerged Spots Merged or Rf Too High? CheckTLC->SpotsMerged DecreasePolarity Decrease Eluent Polarity (e.g., less EtOAc in Hexane) SpotsMerged->DecreasePolarity Yes Streaking Spots Streaking? SpotsMerged->Streaking No DecreasePolarity->CheckTLC CheckLoading Sample Overloaded or Insoluble in Eluent? Streaking->CheckLoading Yes FineTune Still Poor Separation? Streaking->FineTune No ReduceLoad Reduce Sample Load Use Pre-adsorption Technique CheckLoading->ReduceLoad Yes CheckLoading->FineTune No ReduceLoad->CheckTLC OptimizeColumn Use Longer Column and Slower Flow Rate FineTune->OptimizeColumn Yes End Separation Improved FineTune->End No OptimizeColumn->End

Troubleshooting workflow for poor chromatography.

References

Strategies to prevent unwanted polymerization of 1-Phenyl-2-butene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Phenyl-2-butene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a primary focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unintentional this compound polymerization?

A1: Unintentional polymerization of this compound, an alkenylbenzene, is primarily initiated by two main pathways: free-radical and cationic polymerization.[1][2][3] Key triggers for these reactions include:

  • Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization.[4] Since polymerization is often exothermic, it can lead to a dangerous, self-accelerating runaway reaction.[4]

  • Light: UV radiation can generate radicals, initiating free-radical polymerization.[2]

  • Contaminants: Certain impurities can act as catalysts or initiators.[3][4] These include:

    • Oxygen: Can form peroxides, which are potent free-radical polymerization initiators.[4]

    • Acidic Impurities: Traces of acid can initiate cationic polymerization.[1][3]

    • Metal Ions: Certain metal ions can act as catalysts.[4]

    • Water: Can participate in cationic polymerization mechanisms.[4]

Q2: I've noticed my reaction mixture becoming more viscous and changing color. What does this indicate?

A2: An increase in viscosity is a classic sign that polymerization is occurring, leading to the formation of higher molecular weight oligomers and polymers.[3][5] A color change, often to a yellowish or brownish hue, can also indicate the formation of polymeric byproducts and degradation.[3][5] If you observe these signs, it is crucial to take immediate corrective action to prevent a runaway reaction.

Q3: How do polymerization inhibitors work to prevent the polymerization of this compound?

A3: Polymerization inhibitors are chemical compounds added in small quantities to prevent or retard unwanted polymerization.[5] For alkenylbenzenes like this compound, which are susceptible to free-radical polymerization, inhibitors typically function as radical scavengers .[4][6] They react with and neutralize the highly reactive free radicals that initiate and propagate the polymer chain, effectively terminating the polymerization process before it can escalate.[5]

Q4: What are the most effective types of inhibitors for a compound like this compound?

A4: Given its structural similarity to styrene, inhibitors effective for styrene are excellent candidates for this compound. The two main classes are:

  • Phenolic Compounds: These act as hydrogen donors to intercept radical species. Common examples include Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butyl-4-methoxyphenol (DTBMP).[7]

  • Stable Nitroxide Radicals: These are highly efficient radical trapping agents.[7] TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives, such as 4-hydroxy-TEMPO, are widely used.[7][8]

Troubleshooting Guide: Preventing Unwanted Polymerization

This guide provides a systematic approach to diagnosing and resolving polymerization issues during the synthesis of this compound.

Observation/Problem Potential Cause(s) Recommended Corrective Actions & Preventative Measures
Sudden temperature increase (exotherm) and rapid increase in viscosity. Runaway free-radical or cationic polymerization.[4]Immediate Action: 1. Cease addition of any reagents. 2. Immediately cool the reaction vessel with an ice bath or other emergency cooling system. 3. If safe, quench the reaction by adding a solution of an appropriate inhibitor (e.g., 4-hydroxy-TEMPO or BHT).[7][8]
The purified this compound slowly becomes viscous and yellow upon storage. Slow polymerization initiated by light, air (oxygen), or residual acidic impurities.[3][5]Storage Protocol: 1. Store the compound in an amber glass bottle to protect it from light. 2. Purge the headspace with an inert gas (Nitrogen or Argon) before sealing to remove oxygen.[5] 3. Store at reduced temperatures (e.g., in a refrigerator or freezer). 4. Add a small amount of a suitable inhibitor like BHT (10-200 ppm) for long-term stability.[5][7]
Polymer formation is observed during distillation/purification. High temperatures during distillation are initiating thermal polymerization.Purification Protocol: 1. Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and reduce thermal stress. 2. Ensure the distillation apparatus is free from acidic residues by washing with a dilute base, followed by water and a final solvent rinse. 3. Add a non-volatile polymerization inhibitor (e.g., 4-hydroxy-TEMPO) to the distillation flask.
Reaction yields are low, with significant high-molecular-weight residue. Uncontrolled polymerization during the synthesis reaction.Synthesis Protocol: 1. Inert Atmosphere: Conduct the synthesis under a nitrogen or argon atmosphere to exclude oxygen.[5] 2. Temperature Control: Maintain the recommended reaction temperature and use efficient cooling to dissipate any heat generated.[4] 3. Solvent Purity: Use dry, peroxide-free solvents. 4. Inhibitor Addition: Consider adding a small amount of a suitable inhibitor at the start of the reaction if the conditions are known to promote polymerization. The choice of inhibitor should not interfere with the desired reaction chemistry.

Data on Inhibitor Effectiveness

The following table summarizes the effectiveness of various inhibitors in preventing the polymerization of styrene, which serves as a good model for this compound. The data shows the percentage of polymer growth and monomer conversion after 4 hours. Lower values indicate higher inhibitor efficiency.

Inhibitor ClassInhibitor NamePolymer Growth (%)Monomer Conversion (%)
Phenolics 2,6-di-tert-butyl-4-methoxyphenol (DTBMP)16.400.048
2,6-di-tert-butyl-4-methylphenol (BHT)42.500.111
Stable Nitroxide Radicals 4-hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl (4-hydroxy-TEMPO)24.850.065
4-oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl (4-oxo-TEMPO)46.800.134
Data adapted from a study on styrene polymerization.[7]

Experimental Protocols

Protocol 1: Procedure for Adding a Polymerization Inhibitor

This protocol describes the standard procedure for adding an inhibitor to a purified batch of this compound for storage.

  • Preparation: After purification (e.g., by vacuum distillation), allow the this compound to cool to room temperature under a continuous gentle stream of an inert gas (Nitrogen or Argon).

  • Inhibitor Selection: Choose an appropriate inhibitor based on storage duration and temperature. BHT is a common and cost-effective choice for general storage. 4-hydroxy-TEMPO is highly effective.[7][8]

  • Concentration Calculation: Calculate the amount of inhibitor needed. Typical concentrations range from 10 to 200 ppm. For example, to make a 100 ppm solution in 100 g of product, you would add 10 mg of the inhibitor.

  • Addition of Inhibitor: Add the calculated amount of the solid inhibitor directly to the liquid this compound.

  • Thorough Mixing: Ensure the inhibitor is completely dissolved and evenly distributed by gentle agitation or stirring under an inert atmosphere.[4]

  • Transfer and Storage: Transfer the stabilized compound to a clean, dry, amber glass bottle. Purge the headspace with inert gas before sealing tightly with a PTFE-lined cap. Store in a cool, dark place.[5]

Visualizing Polymerization and Prevention Strategies

Free-Radical Polymerization Pathway

The diagram below illustrates the three key stages of free-radical polymerization: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Heat/Light RM Initiated Monomer (R-M•) R->RM M Monomer (M) M->RM RM2 Growing Chain (R-M-M•) RM->RM2 Chain Growth RM3 Longer Chain (R-M-M-M•) RM2->RM3 + Monomer M2 Monomer (M) P Stable Polymer (P) RM3->P Radicals Combine

Caption: Workflow of free-radical polymerization from initiation to termination.

Mechanism of Inhibition by Radical Scavengers

This diagram shows how inhibitor molecules, such as stable nitroxide radicals or phenolics, interrupt the polymerization process.

G cluster_process Polymerization Propagation cluster_inhibition Inhibition Pathway P_radical Propagating Polymer Radical (P•) Longer_P_radical Longer Polymer Radical (P-M•) P_radical->Longer_P_radical + Monomer Terminated_Chain Terminated Chain (P-Inh) P_radical->Terminated_Chain Radical Scavenging Monomer Monomer (M) Monomer->Longer_P_radical Inhibitor Inhibitor (Inh) Inhibitor->Terminated_Chain

Caption: How a radical scavenger inhibitor terminates a growing polymer chain.

Troubleshooting Logic for Polymerization Issues

This flowchart provides a logical workflow for addressing unexpected polymerization during synthesis.

G Start Polymerization Observed? (Viscosity ↑, Precipitate) Action_Stop Stop Reagent Addition Start->Action_Stop Yes End Optimized Protocol Start->End No Action_Cool Immediately Cool Reaction Check_Temp Review Temperature Control Action_Cool->Check_Temp Action_Stop->Action_Cool Check_Atm Review Inert Atmosphere Protocol Check_Temp->Check_Atm Adequate Improve_Cooling Improve Cooling Efficiency Check_Temp->Improve_Cooling Inadequate Check_Purity Check Reagent/Solvent Purity Check_Atm->Check_Purity Adequate Improve_Atm Ensure Rigorous Inert Conditions Check_Atm->Improve_Atm Inadequate Add_Inhibitor Add Inhibitor to Future Runs Check_Purity->Add_Inhibitor Purity OK Purify_Reagents Purify/Dry Solvents & Reagents Check_Purity->Purify_Reagents Impurities Suspected Add_Inhibitor->End Improve_Cooling->End Improve_Atm->End Purify_Reagents->End

Caption: A decision-making workflow for troubleshooting unwanted polymerization.

References

Troubleshooting poor stereoselectivity in alkene synthesis of 1-Phenyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alkene Synthesis

Topic: Troubleshooting Poor Stereoselectivity in the Synthesis of 1-Phenyl-2-butene

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for controlling the stereochemical outcome during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: How can I improve the (Z)-selectivity of my Wittig reaction for the synthesis of this compound?

Achieving high (Z)-selectivity in the synthesis of this compound via the Wittig reaction requires careful control of reaction conditions to favor the kinetic product. The key factors are the choice of ylide, the presence of metal salts, and the reaction temperature.

Troubleshooting Steps for Low (Z)-Selectivity:

  • Use Salt-Free Ylides: Lithium salts, often present when using n-butyllithium (n-BuLi) as a base, can decrease (Z)-selectivity by promoting equilibration of intermediates. Preparing the ylide using sodium or potassium bases, such as sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS), results in "salt-free" conditions that significantly favor the (Z)-isomer.[1]

  • Maintain Low Temperatures: Running the reaction at low temperatures, typically -78 °C, is crucial. This helps to trap the kinetically formed cis-oxaphosphetane intermediate, which preferentially decomposes to the (Z)-alkene.[1] Allowing the reaction to warm prematurely can lead to equilibration and a lower Z:E ratio.

  • Select Appropriate Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are generally preferred for this reaction.[1]

  • Ylide Stability: For the synthesis of this compound, you would use a non-stabilized ylide (derived from ethyltriphenylphosphonium bromide). Non-stabilized ylides inherently favor the formation of (Z)-alkenes.[2]

Data Summary: Effect of Base/Salts on Wittig Reaction Selectivity

Base UsedSalt PresentTypical SolventTemperature (°C)Predominant IsomerRepresentative Z:E Ratio
n-BuLiLiBrTHF-78 to RTMixture~50:50
NaHMDSNaBrTHF-78(Z)-alkene>95:5
KHMDSKBrTHF-78(Z)-alkene>95:5
Q2: My reaction is producing a mixture of isomers. How can I selectively synthesize (E)-1-Phenyl-2-butene?

The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for obtaining high (E)-selectivity, as it favors the formation of the more thermodynamically stable product.[3][4][5]

Key Strategies for Maximizing (E)-Selectivity:

  • Reaction Choice: Employ the Horner-Wadsworth-Emmons (HWE) reaction. Its mechanism generally leads to the preferential formation of (E)-alkenes.[3][6]

  • Base and Cation Selection: The choice of base is critical. Use of sodium hydride (NaH) or potassium bases (like KHMDS) is recommended as they strongly favor the (E)-product.[1] Avoid lithium bases (like LiHMDS or n-BuLi), as the small lithium cation can chelate the intermediates, leading to a higher proportion of the (Z)-alkene.[1]

  • Thermodynamic Control: Unlike the Z-selective Wittig, the HWE reaction should be allowed to run under thermodynamic control. This often involves running the reaction at room temperature or slightly elevated temperatures for a sufficient duration to allow the intermediates to equilibrate to their most stable conformation, which leads to the (E)-alkene.[1]

  • Alternative Reactions: The Julia-Lythgoe or the more modern Julia-Kocienski olefination are also powerful methods for synthesizing (E)-alkenes with high selectivity.[7][8]

Data Summary: Effect of Conditions on HWE Reaction Selectivity

Phosphonate ReagentBaseSolventTemperaturePredominant IsomerRepresentative E:Z Ratio
Triethyl phosphonoacetateNaHTHFRoom Temp(E)-alkene>95:5
Triethyl phosphonoacetateKHMDSTHFRoom Temp(E)-alkene>90:10
Triethyl phosphonoacetateLiHMDSTHFRoom TempMixture~60:40
Still-Gennari PhosphonateKHMDS/18-crown-6THF-78 °C(Z)-alkene>95:5

Troubleshooting Guides & Visual Workflows

General Troubleshooting Workflow

This workflow provides a logical path to diagnose and solve issues with stereoselectivity.

G start Poor Stereoselectivity Observed in this compound Synthesis q1 What is the Desired Isomer? start->q1 z_path Target: (Z)-Isomer q1->z_path (Z) e_path Target: (E)-Isomer q1->e_path (E) wittig Primary Method: Wittig Reaction z_path->wittig hwe Primary Method: Horner-Wadsworth-Emmons e_path->hwe z_check1 Are you using a non-Li+ base (e.g., NaHMDS)? wittig->z_check1 e_check1 Are you using a Na+ or K+ base (e.g., NaH)? hwe->e_check1 z_check2 Is the reaction run at low temp (-78 °C)? z_check1->z_check2 Yes z_fix1 Action: Switch from n-BuLi to NaHMDS or KHMDS to create 'salt-free' ylide. z_check1->z_fix1 No z_fix2 Action: Ensure strict temperature control. z_check2->z_fix2 No e_check2 Is the reaction allowed to reach thermodynamic equilibrium (RT)? e_check1->e_check2 Yes e_fix1 Action: Avoid Li+ bases; use NaH or KHMDS. e_check1->e_fix1 No e_fix2 Action: Run at RT or slightly higher; ensure sufficient reaction time. e_check2->e_fix2 No

Caption: Troubleshooting workflow for poor stereoselectivity.

Factors Influencing Stereochemical Control

The stereochemical outcome is determined by whether the reaction is under kinetic or thermodynamic control.

G cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_product Stereochemical Outcome Ylide Ylide/Phosphonate Structure Kinetic Kinetic Control (Irreversible, Fast, Low Temp) Ylide->Kinetic Non-stabilized Thermo Thermodynamic Control (Reversible, Slow, Higher Temp) Ylide->Thermo Stabilized Base Base Cation (Li+, Na+, K+) Base->Kinetic Na+, K+ (Salt-free Wittig) Base->Thermo Na+, K+ (HWE) Temp Temperature Temp->Kinetic Low (-78 °C) Temp->Thermo Higher (RT) Z_Alkene (Z)-Alkene (Less Stable Product) Kinetic->Z_Alkene E_Alkene (E)-Alkene (More Stable Product) Thermo->E_Alkene

Caption: Relationship between reaction conditions and stereochemical outcome.

Experimental Protocols

Protocol 1: (Z)-Selective Synthesis of this compound via Wittig Reaction

This protocol is optimized for high (Z)-selectivity using a salt-free ylide preparation.

Reactants:

  • Ethyltriphenylphosphonium bromide (1.1 eq)

  • Sodium hexamethyldisilazide (NaHMDS) (1.05 eq, as a solution in THF)

  • Benzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Ylide Formation: Suspend ethyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Slowly add the NaHMDS solution dropwise to the suspension over 20 minutes. A deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Aldehyde Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of benzaldehyde in anhydrous THF dropwise to the ylide solution over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate (Z)-1-Phenyl-2-butene.[1][9]

Protocol 2: (E)-Selective Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is designed for high (E)-selectivity under thermodynamic control.

Reactants:

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Apparatus Setup: Use a flame-dried, three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and septum.

  • Phosphonate Deprotonation: Carefully wash the sodium hydride with anhydrous hexanes under nitrogen to remove the mineral oil, then suspend it in anhydrous THF.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Aldehyde Addition: Slowly add a solution of benzaldehyde in anhydrous THF to the phosphonate carbanion solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours) to ensure complete equilibration. Monitor by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The phosphate byproduct is water-soluble and will be removed in the aqueous layer.[5]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield predominantly (E)-1-Phenyl-2-butene.[9]

References

Optimization of catalyst loading and reaction time for 1-Phenyl-2-butene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-2-butene. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing catalyst loading and reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Wittig reaction and the Heck reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, offering a reliable way to form the carbon-carbon double bond. The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.

Q2: I am getting a low yield in my Wittig reaction. What are the potential causes?

A2: Low yields in a Wittig reaction can stem from several factors. Incomplete formation of the ylide is a common issue; ensure your base is sufficiently strong and fresh. The ylide itself, particularly if non-stabilized, can be unstable. Therefore, generating it in situ in the presence of the aldehyde can be beneficial. Additionally, Wittig reagents are sensitive to moisture and air, so all glassware must be thoroughly dried and the reaction conducted under an inert atmosphere. Finally, ensure the purity of your starting aldehyde, as acidic impurities can quench the ylide.

Q3: My Heck reaction is producing a mixture of isomers. How can I improve the selectivity?

A3: Isomerization of the alkene product is a common side reaction in the Heck reaction, often due to the reversibility of the β-hydride elimination step. The choice of base is critical in regenerating the active Pd(0) catalyst and can influence selectivity. Common bases include triethylamine (Et₃N) and potassium carbonate (K₂CO₃). Optimizing the ligand-to-palladium ratio and the reaction temperature can also significantly improve selectivity.

Q4: What is the primary byproduct in the Wittig synthesis of this compound and how can I remove it?

A4: The main byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O). This compound can be challenging to separate from the desired alkene due to similar physical properties. Column chromatography is a common and effective method for its removal. In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent can be attempted.

Q5: What are the key parameters to consider when optimizing catalyst loading in the Heck reaction?

A5: Catalyst loading is a critical parameter in the Heck reaction. Insufficient catalyst can lead to low or no conversion. Conversely, excessively high loading is not economical and may lead to the formation of palladium black (inactive palladium), especially at high temperatures. It is crucial to screen different catalyst loadings (e.g., starting from 1 mol% and adjusting up or down) to find the optimal balance between reaction efficiency and cost.

Troubleshooting Guides

Wittig Reaction: Low Yield or No Reaction
Symptom Possible Cause Troubleshooting Steps
No product formation or very low conversion Ineffective Ylide Formation - Use a stronger, fresh base (e.g., n-BuLi, NaH).- Ensure all reagents and solvents are anhydrous.
Ylide Decomposition - Generate the ylide at a low temperature (e.g., 0 °C or -78 °C).- Add the aldehyde to the pre-formed ylide at low temperature.
Reaction stalls Steric Hindrance - If using a sterically hindered aldehyde or ketone, consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.
Formation of multiple products Mixture of E/Z Isomers - For unstabilized ylides, the Z-isomer is typically favored. To favor the E-isomer, the Schlosser modification can be used.[1]
Heck Reaction: Low Yield or Poor Selectivity
Symptom Possible Cause Troubleshooting Steps
Low product yield Catalyst Deactivation - Ensure the reaction is conducted under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.- Lowering the reaction temperature may reduce the rate of catalyst decomposition.
Insufficient Catalyst Loading - Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%).
Formation of palladium black Catalyst Agglomeration - Use appropriate phosphine ligands to stabilize the palladium catalyst.- Optimize the ligand-to-palladium ratio.
Poor product selectivity (isomer mixture) Olefin Isomerization - Screen different bases (e.g., organic vs. inorganic).- Adjust the reaction temperature and time.

Data Presentation

Optimization of Catalyst Loading and Reaction Time for this compound Synthesis via Heck Reaction (Illustrative Data)

The following data is illustrative and based on typical results for Heck reactions of similar substrates. Actual results may vary.

Entry Pd(OAc)₂ (mol%) Ligand (mol%) Reaction Time (h) Temperature (°C) Yield (%)
10.51.02410045
21.02.01210078
31.0 2.0 18 100 92
41.02.02410089
52.04.01210085
61.02.0188065
71.02.01812088 (with byproducts)

Ligand: Tri(o-tolyl)phosphine

Optimization of Reaction Time for this compound Synthesis via Wittig Reaction (Illustrative Data)

The following data is illustrative and based on typical results for Wittig reactions of similar substrates.

Entry Reaction Time (h) Temperature (°C) Yield (%)
11Room Temp.55
22Room Temp.75
34 Room Temp. 88
48Room Temp.86
512Room Temp.85

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is adapted from a general procedure for the Wittig reaction.

Materials:

  • Propyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below 5 °C. A color change (often to deep red or orange) indicates ylide formation.

    • Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Benzaldehyde:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct.

Protocol 2: Synthesis of this compound via Heck Reaction

This protocol is a general procedure for the Heck reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine)

  • Benzyl bromide or iodide

  • Propene (or a suitable precursor)

  • A suitable base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, DMAc)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the benzyl halide (1.0 equivalent), the alkene (1.2-1.5 equivalents), and the base (2.0 equivalents).

    • Add the anhydrous solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Reaction cluster_products Products & Purification Phosphonium_Salt Propyltriphenylphosphonium Bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base n-BuLi in THF Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Aldehyde Benzaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cycloaddition Alkene This compound Oxaphosphetane->Alkene Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Purification Column Chromatography Alkene->Purification Byproduct->Purification

Caption: Experimental workflow for the Wittig synthesis of this compound.

Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L₂ OxAdd->PdII Alkene_Coord Alkene Coordination PdII->Alkene_Coord Alkene PdII_Alkene R-Pd(II)-(alkene) L₂ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R'-Pd(II)-X L₂ Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_H H-Pd(II)-X L₂ Beta_Elim->PdII_H Alkene Product Red_Elim Reductive Elimination (Base) PdII_H->Red_Elim Red_Elim->Pd0 HX

Caption: Catalytic cycle of the Heck reaction for alkene synthesis.

References

Overcoming steric hindrance in nucleophilic attack on 1-Phenyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with nucleophilic attack on 1-Phenyl-2-butene, a substrate known for significant steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity or no reaction when attempting a nucleophilic attack on this compound?

A1: The primary challenge with this compound is significant steric hindrance. The bulky phenyl group at the C1 position and the methyl group at the C3 position effectively shield the double bond from incoming nucleophiles.[1][2] This steric congestion raises the activation energy of the reaction, slowing it down or preventing it from occurring under standard conditions.[3][4] The "fat goalie" analogy is apt here: the bulky groups physically block the nucleophile's path to the electrophilic carbon centers of the double bond.[3]

Caption: Steric hindrance in this compound.

Q2: My reaction is yielding a mixture of products. How can I improve the regioselectivity?

A2: Nucleophilic attack on the this compound system can theoretically occur at two positions: C2 (direct/1,2-addition) or C4 (conjugate/1,4-addition), leading to different regioisomers.[5] The outcome is largely dictated by the nature of the nucleophile under either kinetic or thermodynamic control.[5][6]

  • Hard Nucleophiles (e.g., Grignard reagents, organolithiums) are charge-driven and tend to attack the most electrophilic carbon, which is C2, favoring 1,2-addition.[7]

  • Soft Nucleophiles (e.g., organocuprates/Gilman reagents) are orbitally-controlled and preferentially attack the softer electrophilic center at C4, leading to the 1,4-addition product.[8][9]

To enhance regioselectivity towards the thermodynamically favored 1,4-adduct, switching from a hard nucleophile to a soft one, like an organocuprate, is the most effective strategy.[8]

Regioselectivity sub This compound + Nucleophile P1_2 1,2-Addition Product sub->P1_2 Hard Nucleophiles (e.g., RMgX) Kinetic Control P1_4 1,4-Addition Product (Often Favored) sub->P1_4 Soft Nucleophiles (e.g., R2CuLi) Thermodynamic Control

Caption: Regioselectivity in nucleophilic addition.

Q3: I am using a Grignard reagent, but the yield is poor and I get multiple products. What can I do?

A3: This is a common issue. Grignard reagents are highly reactive, basic, and act as hard nucleophiles, leading to several potential problems:

  • Poor Regioselectivity: They favor the sterically hindered 1,2-addition, which competes with the desired 1,4-addition.[9]

  • Side Reactions: Their high basicity can cause proton abstraction or other side reactions.

  • Steric Sensitivity: They are very sensitive to steric hindrance, leading to low overall yields.[2]

The recommended solution is to convert your organometallic reagent into an organocuprate (Gilman reagent). Organocuprates are less basic and are "softer," which overwhelmingly favors the 1,4-conjugate addition pathway and makes them more effective for sterically hindered substrates.[8][10]

Reagent ClassNucleophile ExampleTypical SelectivityRelative Yield (Sterically Hindered Substrate)Key Considerations
Grignard CH₃MgBrLow (Mixture of 1,2 and 1,4)Poor to ModerateHighly basic, sensitive to steric hindrance.[7]
Organolithium CH₃LiLow (Primarily 1,2)PoorVery reactive and basic, poor selectivity.
Organocuprate (CH₃)₂CuLiHigh (Primarily 1,4)Good to ExcellentLess basic, excellent for conjugate addition.[9][11]
Catalytic Cu(I) CH₃MgBr + cat. CuIHigh (Primarily 1,4)GoodCatalytic in copper, improves Grignard selectivity.[9]

This protocol describes the formation of lithium dimethylcuprate and its subsequent reaction with an α,β-unsaturated substrate like this compound.

1. Reagent Preparation (Lithium Dimethylcuprate):

  • Apparatus: Use oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • Suspend Copper(I) Iodide (CuI, 1.0 eq) in anhydrous diethyl ether (Et₂O) at 0 °C in a flask equipped with a magnetic stirrer.

    • Slowly add a solution of Methyllithium (MeLi, 2.0 eq) in Et₂O to the CuI suspension.

    • The initial yellow suspension of CuI will dissolve upon addition of the first equivalent of MeLi and then a colorless solution of the Gilman reagent, (CH₃)₂CuLi, will form upon addition of the second equivalent. Stir the solution at 0 °C for 30 minutes.

2. Nucleophilic Attack:

  • Procedure:

    • Cool the freshly prepared Gilman reagent solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of this compound (1.0 eq) in anhydrous Et₂O to the Gilman reagent.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[12]

3. Work-up:

  • Procedure:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure and purify the crude product via column chromatography.[12]

Q4: What is the general troubleshooting workflow if my reaction fails?

A4: A systematic approach is crucial when a reaction provides a low yield or fails completely. Start by verifying the integrity of your starting materials and reagents, then move to optimizing the reaction conditions based on the observed outcome.

Troubleshooting Start Reaction Start Check Low or No Yield? Start->Check Reagents Verify Reagent Quality - Freshly prepared nucleophile? - Anhydrous solvent? - Substrate purity? Check->Reagents Yes Analyze Analyze Product/Byproducts - NMR, GC-MS - Identify regioisomers Check->Analyze No Conditions Optimize Conditions - Lower temperature? (-78 °C) - Longer reaction time? - Different solvent? Reagents->Conditions Strategy Change Strategy - Switch to Organocuprate? - Add Lewis Acid (e.g., BF3·OEt2)? - Try catalytic method? Conditions->Strategy Strategy->Start Iterate Success Successful Reaction Analyze->Success

Caption: Systematic troubleshooting workflow for synthesis.

References

Challenges and solutions for scaling up 1-Phenyl-2-butene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions associated with scaling up the production of 1-Phenyl-2-butene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?

A1: The most common laboratory syntheses for this compound involve the Wittig reaction and the Grignard reaction.

  • Wittig Reaction: This method offers excellent control over the location of the double bond, minimizing the formation of positional isomers. It involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. For this compound, this would typically involve the reaction of benzyltriphenylphosphonium halide with propionaldehyde. While reliable, a major challenge in scaling up the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the product.

  • Grignard Reaction: This approach involves the reaction of a Grignard reagent (an organomagnesium halide) with a carbonyl compound. For example, reacting phenylmagnesium bromide with 2-butenal can produce the desired product after a dehydration step. Grignard reactions are highly versatile for forming carbon-carbon bonds. However, they are sensitive to moisture and air, requiring strictly anhydrous conditions, which can be challenging to maintain at an industrial scale. Wurtz coupling is a common side reaction that can reduce the yield and purity of the Grignard reagent.

The choice for scale-up depends on factors such as cost of raw materials, desired purity, and the available equipment. The Wittig reaction often provides better selectivity, but the purification can be more complex on a large scale.

Q2: What are the primary challenges encountered when scaling up this compound production?

A2: Scaling up the synthesis of this compound from the lab to a pilot or industrial scale presents several key challenges:

  • Heat Transfer and Temperature Control: Exothermic reactions, such as the Grignard reagent formation, can become difficult to control in large reactors. Poor heat dissipation can lead to runaway reactions, side product formation, and safety hazards.

  • Mixing Efficiency: Achieving homogeneous mixing in large reaction vessels is more challenging than in a laboratory flask. Inadequate mixing can result in localized "hot spots," concentration gradients, and reduced reaction rates and yields.

  • Impurity Profile and Amplification: Minor impurities or by-products at the lab scale can become significant issues at a larger scale, complicating purification and potentially affecting the final product's quality.

  • Isomerization: The double bond in this compound can migrate to form the more thermodynamically stable isomer, 2-Phenyl-2-butene, especially in the presence of acidic or basic catalysts or at elevated temperatures. Controlling this isomerization is crucial for product purity.

  • Polymerization: Under certain conditions, such as the presence of catalytic impurities or high temperatures, the butene moiety can polymerize, leading to yield loss and difficult-to-remove polymeric byproducts.

  • Downstream Processing and Purification: Separating the desired product from unreacted starting materials, by-products (like triphenylphosphine oxide in the Wittig reaction), and solvents becomes more complex and energy-intensive at scale.

Q3: How can the isomerization of this compound to 2-Phenyl-2-butene be minimized during scale-up?

A3: Minimizing the isomerization to the more stable 2-Phenyl-2-butene is critical for achieving high purity. Several strategies can be employed:

  • Catalyst Selection and Control: If a catalyst is used, selecting one with high selectivity for the desired isomer and operating at optimal conditions is crucial. Careful control of catalyst concentration and reaction time can prevent prolonged exposure that might favor isomerization.

  • Temperature Control: Isomerization is often accelerated at higher temperatures. Maintaining a consistent and controlled temperature profile throughout the reaction and purification steps is essential.

  • pH Control: Both acidic and basic conditions can promote double bond migration. Maintaining a neutral pH or carefully controlling the pH within a narrow, optimized range can suppress this side reaction.

  • Rapid Quenching and Work-up: Promptly quenching the reaction and proceeding with the work-up can minimize the time the product is exposed to conditions that could induce isomerization.

Troubleshooting Guides

Issue 1: Low Yield of this compound in a Wittig Reaction Scale-up
Potential Cause Troubleshooting Step
Incomplete Ylide Formation Ensure the base used is strong enough and added under appropriate conditions (e.g., anhydrous solvent, inert atmosphere) to fully deprotonate the phosphonium salt. On a larger scale, mixing may be less efficient, so allow for sufficient reaction time.
Ylide Instability Some ylides are unstable and should be generated in situ and used immediately. Monitor the temperature during ylide formation, as excessive heat can lead to decomposition.
Poor Reactivity with Carbonyl Steric hindrance around the carbonyl group of propionaldehyde can slow the reaction. Consider optimizing the reaction temperature and time.
Side Reactions Aldol condensation of propionaldehyde can occur under basic conditions. Ensure slow addition of the aldehyde to the ylide solution to maintain a low concentration of the free aldehyde.
Product Loss During Work-up Triphenylphosphine oxide removal can be challenging. Optimize the purification method (e.g., crystallization, chromatography) for the larger scale. Consider using a phase separator for more efficient extraction.
Issue 2: High Levels of Wurtz Coupling By-products in Grignard Synthesis
Potential Cause Troubleshooting Step
High Local Concentration of Alkyl Halide During the formation of the Grignard reagent, add the alkyl or aryl halide slowly and with vigorous stirring to the magnesium turnings to avoid high local concentrations that favor the Wurtz coupling side reaction.
Reactive Magnesium Surface The reactivity of the magnesium surface is critical. Ensure the magnesium is activated (e.g., using a small crystal of iodine or 1,2-dibromoethane). On a larger scale, the surface area to volume ratio of magnesium may differ, requiring adjustments to the activation procedure.
Reaction Temperature The formation of Grignard reagents is exothermic. Maintain a controlled temperature with efficient cooling to prevent runaway reactions and minimize side product formation.
Impure Solvents or Reagents Ensure all solvents and reagents are strictly anhydrous, as water will quench the Grignard reagent and can contribute to side reactions.
Issue 3: Presence of 2-Phenyl-2-butene Isomer in the Final Product
Potential Cause Troubleshooting Step
Acidic or Basic Residues Traces of acid or base from the work-up can catalyze isomerization during purification. Ensure thorough neutralization and washing of the organic phase.
High Temperature During Distillation Distillation at high temperatures can promote thermal isomerization. Use vacuum distillation to lower the boiling point of the product and minimize thermal stress.
Prolonged Reaction or Distillation Time The longer the product is exposed to elevated temperatures or catalytic conditions, the more likely isomerization will occur. Optimize reaction and distillation times.
Active Surfaces in Equipment The metal surfaces of reactors and distillation columns can sometimes have acidic sites that promote isomerization. Ensure equipment is properly cleaned and passivated if necessary.

Data Presentation

The following tables provide an illustrative comparison of key parameters at different scales of production. The values are representative and will vary depending on the specific process and equipment used.

Table 1: Comparison of Wittig Reaction Parameters for this compound Synthesis

ParameterLab Scale (10 g)Pilot Scale (1 kg)Industrial Scale (100 kg)
Reactants Benzyltriphenylphosphonium bromide, n-Butyllithium, PropionaldehydeBenzyltriphenylphosphonium bromide, Sodium amide, PropionaldehydeBenzyltriphenylphosphonium bromide, Sodium ethoxide, Propionaldehyde
Solvent Anhydrous THFAnhydrous TolueneAnhydrous Toluene
Reaction Temperature 0 °C to room temp.10-20 °C20-30 °C with cooling
Reaction Time 2-4 hours6-8 hours8-12 hours
Typical Yield 80-90%70-80%65-75%
Purity before Purification ~90% (major impurity: triphenylphosphine oxide)~80-85%~75-80%
Purification Method Flash ChromatographyCrystallization / Fractional DistillationFractional Distillation

Table 2: Comparison of Grignard Reaction Parameters for this compound Synthesis

ParameterLab Scale (10 g)Pilot Scale (1 kg)Industrial Scale (100 kg)
Reactants Magnesium, Bromobenzene, 2-ButenalMagnesium, Bromobenzene, 2-ButenalMagnesium, Bromobenzene, 2-Butenal
Solvent Anhydrous Diethyl EtherAnhydrous THF/TolueneAnhydrous Toluene
Reaction Temperature 0 °C to reflux20-40 °C with cooling30-50 °C with robust cooling
Reaction Time 3-5 hours8-12 hours12-18 hours
Typical Yield 70-80%60-70%55-65%
Purity before Purification ~85% (major impurities: biphenyl, unreacted starting materials)~75-80%~70-75%
Purification Method Column ChromatographyFractional DistillationMulti-stage Fractional Distillation

Experimental Protocols

Lab-Scale Synthesis of this compound via Wittig Reaction

Materials:

  • Benzyltriphenylphosphonium bromide (1.0 eq)

  • n-Butyllithium (1.0 eq, 1.6 M in hexanes)

  • Propionaldehyde (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise via syringe. A deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add propionaldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from the triphenylphosphine oxide byproduct.

Mandatory Visualizations

Wittig_Reaction_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Phosphonium_Salt Benzyltriphenylphosphonium Bromide Ylide_Formation Ylide Formation (in Anhydrous THF) Phosphonium_Salt->Ylide_Formation Base n-Butyllithium Base->Ylide_Formation Aldehyde Propionaldehyde Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Ylide_Formation->Wittig_Reaction Quenching Quenching (aq. NH4Cl) Wittig_Reaction->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product This compound Purification->Product Grignard_Reaction_Troubleshooting cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage Start Low Yield or Purity in Grignard Scale-up Poor_Grignard_Formation Poor Grignard Reagent Formation Start->Poor_Grignard_Formation Side_Reactions Excessive Side Reactions Start->Side_Reactions Isomerization Isomerization to 2-Phenyl-2-butene Start->Isomerization Purification_Loss Product Loss During Purification Start->Purification_Loss Check_Mg_Activation Verify Magnesium Activation Poor_Grignard_Formation->Check_Mg_Activation Solution Ensure_Anhydrous_Conditions Ensure Strictly Anhydrous Conditions Poor_Grignard_Formation->Ensure_Anhydrous_Conditions Solution Slow_Addition_of_Halide Slow Halide Addition with Vigorous Mixing Side_Reactions->Slow_Addition_of_Halide Solution Optimize_Temperature_Control Optimize Temperature Control Side_Reactions->Optimize_Temperature_Control Solution Use_Vacuum_Distillation Utilize Vacuum Distillation Isomerization->Use_Vacuum_Distillation Solution Neutralize_Workup Ensure Neutral pH During Work-up Isomerization->Neutralize_Workup Solution Optimize_Distillation_Parameters Optimize Distillation Parameters Purification_Loss->Optimize_Distillation_Parameters Solution

Methods for removing triphenylphosphine oxide from 1-Phenyl-2-butene Wittig reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-Phenyl-2-butene from Wittig Reactions

This guide provides troubleshooting advice and detailed protocols for the removal of triphenylphosphine oxide (TPPO), a common byproduct in the Wittig reaction synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) from my this compound Wittig reaction so challenging?

A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that can be difficult to separate from the desired alkene product due to its solubility properties.[1] The removal of TPPO is a common bottleneck in reactions that generate it as a byproduct, such as the Wittig, Mitsunobu, and Staudinger reactions.[1] For a relatively non-polar product like this compound, the significant difference in polarity between it and TPPO can be exploited for separation.

Q2: What are the primary methods for removing TPPO from a reaction mixture containing a non-polar alkene like this compound?

A2: The main strategies for TPPO removal fall into three categories:

  • Precipitation/Crystallization: This method takes advantage of the solubility differences between this compound and TPPO in various solvents.[1]

  • Chromatography: This technique separates the product from TPPO based on their differing affinities for a stationary phase.[1]

  • Chemical Conversion: This approach involves reacting TPPO with a reagent to form an easily separable derivative.[1]

Troubleshooting Guides

Issue: My product, this compound, and TPPO are co-eluting during column chromatography.

This is a common issue. Here are several strategies to improve separation:

1. Solvent System Optimization for Chromatography:

  • Strategy: Since this compound is non-polar, a very non-polar eluent should be used.

  • Experimental Protocol: Silica Plug Filtration [2][3]

    • Concentrate the crude reaction mixture.

    • Suspend the residue in a minimal amount of a non-polar solvent like pentane or a hexane/diethyl ether mixture.[4]

    • Pass the suspension through a short plug of silica gel.

    • Elute the this compound with a non-polar solvent (e.g., hexanes). The more polar TPPO will remain adsorbed to the silica.[4]

Issue: I want to avoid column chromatography. How can I remove TPPO by precipitation?

1. Selective Precipitation using Non-Polar Solvents:

  • Strategy: Exploit the poor solubility of TPPO in non-polar solvents, in which this compound is soluble.

  • Known Poor Solvents for TPPO: Deionized water, cyclohexane, petroleum ether, and hexane are solvents in which TPPO is nearly insoluble.[1][2][5]

  • Experimental Protocol: Selective Precipitation [1]

    • After the reaction, remove the reaction solvent under reduced pressure.

    • Add a non-polar solvent such as cold hexane or diethyl ether to the crude residue.[6]

    • Stir the suspension vigorously. The this compound will dissolve, while the TPPO will precipitate.

    • Filter the mixture to remove the solid TPPO.

    • Wash the filtered solid with a small amount of the cold non-polar solvent.

    • Combine the filtrates and concentrate to obtain the purified this compound.

2. Chemical Conversion to an Insoluble Salt:

  • Strategy: Convert TPPO into a salt that is insoluble in the reaction mixture and can be easily filtered off.

  • Experimental Protocol: Precipitation with Zinc Chloride [1][7]

    • Dissolve the crude reaction mixture in ethanol.

    • Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.[1][8]

    • Add the ZnCl₂ solution (2 equivalents relative to triphenylphosphine) to the crude mixture at room temperature.[9][10]

    • Stir the mixture to induce precipitation of the ZnCl₂(TPPO)₂ complex.[1]

    • Filter the solution to remove the precipitate.

    • Concentrate the filtrate to remove the ethanol.

    • The remaining residue can be further purified by dissolving in a non-polar solvent and filtering any remaining inorganic salts.

  • Experimental Protocol: Conversion to an Insoluble Salt with Oxalyl Chloride [1]

    • Cool the crude reaction mixture to a low temperature (e.g., -78 °C).

    • Slowly add oxalyl chloride to the mixture. This converts TPPO into an insoluble chlorophosphonium salt.[1]

    • The salt can then be removed by filtration.

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents

SolventSolubilityReference
Deionized WaterAlmost Insoluble[2][5]
CyclohexaneAlmost Insoluble[2][5]
Petroleum EtherAlmost Insoluble[5][11]
HexanePoorly Soluble[6][9][10]
Diethyl Ether (cold)Poorly Soluble[6]
TolueneSoluble[11]
DichloromethaneReadily Soluble[1][2]
EthanolReadily Soluble[1][2]
MethanolReadily Soluble[1]
Isopropanol (IPA)Readily Soluble[1]
Ethyl AcetateSoluble[11]
Formic AcidReadily Soluble[1][11]
Acetic AcidReadily Soluble[1][11]
Dimethyl Sulfoxide (DMSO)Soluble (~3 mg/ml)[12]
Dimethylformamide (DMF)Soluble (~3 mg/ml)[12]

Experimental Protocols & Visualizations

Workflow for TPPO Removal by Selective Precipitation

cluster_0 Wittig Reaction Work-up A Crude Reaction Mixture (this compound + TPPO) B Solvent Evaporation A->B C Residue B->C D Add Cold Non-Polar Solvent (e.g., Hexane) C->D E Stir Vigorously D->E F Filtration E->F G Solid TPPO F->G Precipitate H Filtrate (this compound in Hexane) F->H Solution I Solvent Evaporation H->I J Purified this compound I->J

Caption: Workflow for TPPO removal by selective precipitation.

Workflow for TPPO Removal by Chemical Conversion with ZnCl₂

cluster_1 Chemical Conversion & Precipitation K Crude Reaction Mixture (this compound + TPPO) L Dissolve in Ethanol K->L M Add ZnCl₂ Solution (1.8 M in Ethanol) L->M N Stir to Precipitate M->N O Filtration N->O P Solid ZnCl₂(TPPO)₂ Complex O->P Precipitate Q Filtrate (this compound in Ethanol) O->Q Solution R Solvent Evaporation Q->R S Residue R->S T Dissolve in Non-Polar Solvent & Filter S->T U Purified this compound T->U

Caption: Workflow for TPPO removal with ZnCl₂.

Logical Relationship of TPPO Removal Methods

A Crude Wittig Reaction Mixture (this compound + TPPO) B Chromatography A->B C Precipitation / Crystallization A->C D Chemical Conversion A->D E Silica Plug Filtration B->E F Selective Precipitation (Non-Polar Solvent) C->F G Complexation with Metal Salts (e.g., ZnCl₂, MgCl₂) D->G H Conversion to Insoluble Salt (e.g., with Oxalyl Chloride) D->H I Purified this compound E->I F->I G->I H->I

References

Technical Support Center: Control of E/Z Isomer Ratio in 1-Phenyl-2-butene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-2-butene. The focus is on controlling the stereochemical outcome to selectively yield either the (E) or (Z) isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for controlling the E/Z isomer ratio in this compound synthesis?

A1: The most effective and widely used methods for stereoselective synthesis of this compound, an alkene, are olefination reactions. The choice of reaction is critical for controlling the E/Z isomer ratio. The primary strategies include:

  • The Wittig Reaction: This reaction uses a phosphonium ylide to convert an aldehyde (benzaldehyde) or a ketone into an alkene. The stereochemical outcome is highly dependent on the stability of the ylide.[1][2]

  • The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. The standard HWE reaction strongly favors the formation of (E)-alkenes.[3][4][5]

  • The Still-Gennari Modification (of the HWE reaction): This variation employs phosphonates with electron-withdrawing groups to selectively produce (Z)-alkenes under kinetic control.[4][6][7]

Q2: How can I selectively synthesize (E)-1-phenyl-2-butene?

A2: To achieve high selectivity for the (E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is the most reliable method.[3][4] This reaction generally favors the formation of the thermodynamically more stable (E)-alkene because the reaction intermediates are able to equilibrate.[3][8] Alternatively, a Wittig reaction using a "stabilized ylide" (containing an electron-withdrawing group) will also yield the (E)-alkene as the major product.[1][2][9]

Q3: What is the best approach for selectively synthesizing (Z)-1-phenyl-2-butene?

A3: High (Z)-selectivity is typically achieved using one of two methods:

  • The Wittig Reaction with a non-stabilized ylide: Using a simple alkyl phosphonium ylide (e.g., from ethyltriphenylphosphonium bromide) under salt-free, aprotic conditions generally leads to the (Z)-alkene.[2][10][11] The reaction proceeds through a kinetically controlled pathway.[9][10]

  • The Still-Gennari Olefination: This modified HWE reaction uses phosphonates with electron-withdrawing substituents (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and a specific base system (e.g., KHMDS with 18-crown-6).[4][12] These conditions accelerate the elimination step, preventing equilibration and favoring the kinetic (Z)-product.[4][8]

Troubleshooting Guide

Q4: My Wittig reaction is producing a poor E/Z mixture instead of the desired isomer. What factors should I investigate?

A4: The stereochemical outcome of the Wittig reaction is sensitive to several parameters. Consult the table below to troubleshoot poor selectivity.

IssuePotential Cause(s)Recommended Solution(s)
Low Z-selectivity with a non-stabilized ylide Presence of Lithium Salts: Lithium cations can stabilize the betaine intermediate, allowing for equilibration which favors the (E)-isomer.[1][10][11]Use a sodium- or potassium-based base for deprotonation (e.g., NaH, KHMDS, sodium amide) instead of n-BuLi.[1][2]
Protic or Polar Solvent: Solvents can influence the transition state geometry and intermediate stability.[13][14][15]Use non-polar, aprotic solvents such as THF, toluene, or diethyl ether to maximize Z-selectivity.[14]
Low E-selectivity with a stabilized ylide Reaction Temperature: Higher temperatures might reduce selectivity.Ensure the reaction is run at the recommended temperature, often room temperature or slightly below.
Ylide is not sufficiently stabilized: The ylide may be "semistabilized" (e.g., a benzylide), which often gives poor selectivity.[11]For high E-selectivity, ensure the ylide has a strong electron-withdrawing group (e.g., ester, ketone). If not possible, use the standard HWE reaction.
Schlosser modification fails to yield E-alkene Insufficient Base or Incorrect Temperature: The Schlosser modification requires a second equivalent of strong base (like phenyllithium) at low temperatures to equilibrate the intermediate.[9][11]Strictly follow protocols regarding the addition of a second equivalent of base at low temperatures (e.g., -78 °C) before warming.

Q5: My Still-Gennari reaction is yielding the (E)-isomer or a poor mixture. What could be the cause?

A5: The Still-Gennari modification's Z-selectivity relies on kinetic control. Deviation from the specific conditions is a common cause of failure.

  • Incorrect Phosphonate Reagent: The method requires phosphonates with highly electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters). Using standard diethyl phosphonates will result in the E-selective HWE reaction.[4][12]

  • Incorrect Base/Additive System: This reaction is optimized for use with potassium bases like KHMDS and an additive like 18-crown-6.[12] The crown ether sequesters the potassium cation, creating a "naked" anion and promoting the desired kinetic pathway.[8] Using other bases may lead to poor selectivity.

  • Reaction Temperature: The reaction must be run at low temperatures (typically -78 °C) to prevent the intermediates from equilibrating to the more stable trans configuration, which would lead to the (E)-alkene.

Data Presentation: E/Z Selectivity in Olefination Reactions

The following table summarizes expected isomer ratios for the synthesis of this compound from benzaldehyde and the corresponding ethyl-derived reagent under various conditions.

ReactionReagent TypeKey ConditionsPredominant IsomerExpected E:Z Ratio
Wittig Reaction Non-stabilized YlideNaH or KHMDS base, THF solventZLow E : High Z
Wittig Reaction Non-stabilized Yliden-BuLi base (Li+ present)MixtureCan approach 50:50[1]
Wittig Reaction Stabilized YlideStandard conditionsEHigh E : Low Z[2][9]
HWE Reaction Standard PhosphonateNaH, THFE>95:5[3]
Still-Gennari Trifluoroethyl PhosphonateKHMDS, 18-crown-6, THF, -78°CZ<5:95[4][12]

Experimental Protocols

Protocol 1: Synthesis of (E)-1-Phenyl-2-butene via Horner-Wadsworth-Emmons Reaction

This protocol describes a standard HWE reaction designed for high (E)-selectivity.

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to the THF and cool the suspension to 0 °C.

  • Slowly add diethyl ethylphosphonate (1.0 eq.) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.

  • Reaction: Cool the solution back to 0 °C and add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.

  • Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (E)-1-phenyl-2-butene.

Protocol 2: Synthesis of (Z)-1-Phenyl-2-butene via Wittig Reaction

This protocol uses a non-stabilized ylide under lithium-free conditions to maximize (Z)-selectivity.

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.0 eq.) in anhydrous THF.

  • Add a strong, non-lithium base such as potassium bis(trimethylsilyl)amide (KHMDS, 1.0 eq.) or sodium amide (NaNH₂, 1.0 eq.) at 0 °C. The appearance of a characteristic deep red or orange color indicates ylide formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Reaction: Cool the resulting ylide solution to -78 °C.

  • Add a solution of benzaldehyde (0.95 eq.) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with pentane or diethyl ether (3x). The byproduct, triphenylphosphine oxide, has limited solubility in pentane, which can simplify purification.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate carefully.

  • Purify the crude product by flash column chromatography to isolate (Z)-1-phenyl-2-butene.

Visualizations

G cluster_start cluster_z Z-Isomer Path cluster_e E-Isomer Path start Desired Isomer? z_choice High Z-Selectivity Required start->z_choice Z-Isomer e_choice High E-Selectivity Required start->e_choice E-Isomer wittig Wittig Reaction (Non-Stabilized Ylide) z_choice->wittig Use Li-free base (e.g., KHMDS) still Still-Gennari Olefination z_choice->still Use phosphonate with EWGs (e.g., -OCH2CF3) z_product (Z)-1-Phenyl-2-butene wittig->z_product still->z_product hwe Horner-Wadsworth-Emmons (Standard) e_choice->hwe Most reliable method wittig_s Wittig Reaction (Stabilized Ylide) e_choice->wittig_s Alternative method e_product (E)-1-Phenyl-2-butene hwe->e_product wittig_s->e_product

Caption: Decision workflow for selecting a synthetic route based on the desired isomer.

G cluster_pathways reagents Benzaldehyde + Phosphonium Ylide non_stab Non-Stabilized Ylide (R = alkyl) reagents->non_stab stab Stabilized Ylide (R = EWG) reagents->stab ts_z Kinetic [2+2] Cycloaddition (Irreversible) non_stab->ts_z Fast Addition (Li-free conditions) ts_e Thermodynamic Intermediate Equilibration (Reversible) stab->ts_e Slow Addition ox_z cis-Oxaphosphetane (Less Stable) ts_z->ox_z ox_e trans-Oxaphosphetane (More Stable) ts_e->ox_e prod_z (Z)-Alkene ox_z->prod_z Fast Elimination prod_e (E)-Alkene ox_e->prod_e Elimination

Caption: Simplified mechanism pathways of the Wittig reaction for E and Z selectivity.

G start HWE Reaction Family (Benzaldehyde + Phosphonate) hwe_reagent Standard Phosphonate (e.g., Diethyl ethylphosphonate) start->hwe_reagent Standard HWE sg_reagent Modified Phosphonate (e.g., Bis(trifluoroethyl) ester) start->sg_reagent Still-Gennari Mod. hwe_cond Standard Base (e.g., NaH) Allows Equilibration hwe_reagent->hwe_cond hwe_product (E)-Alkene (Thermodynamic Product) hwe_cond->hwe_product sg_cond KHMDS + 18-crown-6, -78°C Kinetic Control sg_reagent->sg_cond sg_product (Z)-Alkene (Kinetic Product) sg_cond->sg_product

Caption: Comparison of standard HWE vs. Still-Gennari modification for E/Z control.

References

Validation & Comparative

A Comparative Analysis of the Electrophilic Bromination of 1-Phenyl-2-butene and Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1-phenyl-2-butene and styrene towards electrophilic bromination with molecular bromine (Br₂). The information presented herein is based on established principles of organic chemistry and available experimental data.

Introduction

Electrophilic addition of bromine to carbon-carbon double bonds is a fundamental transformation in organic synthesis. The reactivity of an alkene in this reaction is primarily governed by the electron density of the double bond and the stability of the intermediate carbocation or bromonium ion. This guide compares two phenyl-substituted alkenes: this compound, an internal alkene with a phenyl group separated from the double bond by a methylene group, and styrene, where the double bond is directly conjugated with the phenyl ring.

Theoretical Reactivity and Mechanistic Considerations

The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. In cases where a particularly stable carbocation can be formed, the reaction may proceed through an open-chain carbocation.

  • Styrene: The double bond in styrene is conjugated with the aromatic ring. This conjugation allows for the stabilization of a positive charge at the benzylic position in the intermediate carbocation through resonance. This significant stabilization is expected to increase the rate of electrophilic attack on the double bond.

  • This compound: In this compound, the double bond is internal and trisubstituted. While alkyl groups are electron-donating and stabilize a double bond, the phenyl group is not directly conjugated with the π-system. Its electron-withdrawing inductive effect might slightly decrease the nucleophilicity of the double bond compared to a simple trialkyl-substituted alkene. The potential carbocation intermediates are secondary and not directly stabilized by the phenyl ring through resonance.

Based on these electronic factors, styrene is predicted to be more reactive than this compound towards electrophilic bromination. The direct resonance stabilization of the intermediate carbocation in the case of styrene provides a lower energy pathway for the reaction to proceed.

Quantitative Data Presentation

CompoundSolventRate Constant (k) [L mol⁻¹ s⁻¹]Temperature (°C)
StyreneAcetic Acid[Data for substituted styrenes suggest a relatively high rate]25
This compoundNot AvailableNot AvailableNot Available

Note: The rate of bromination of styrene is significant. Kinetic studies on substituted styrenes in acetic acid have been performed, and the data can be used to estimate the reactivity of the parent styrene molecule.

Experimental Protocols

The following are representative experimental protocols for the bromination of styrene and a general protocol for an internal alkene, which can be adapted for this compound.

Bromination of Styrene

Materials:

  • Styrene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve styrene in carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of styrene. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.

  • Remove the solvent under reduced pressure to obtain the crude 1,2-dibromo-1-phenylethane. The product can be further purified by recrystallization or distillation.

Bromination of this compound (Adapted from a General Protocol for Internal Alkenes)

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and a dropping funnel, dissolve this compound in carbon tetrachloride.

  • Cool the flask in an ice bath to control the reaction temperature.

  • From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the alkene solution with constant stirring.

  • The disappearance of the bromine color indicates the progress of the reaction. The addition is continued until all the starting material is consumed (monitored by TLC or GC).

  • After the reaction is complete, the solvent is removed by rotary evaporation to yield the crude 2,3-dibromo-1-phenylbutane, which can be purified by appropriate methods.

Visualization of Reaction Pathways

The following diagrams illustrate the key mechanistic steps and logical relationships in the bromination of alkenes.

Electrophilic_Bromination_Mechanism cluster_styrene Bromination of Styrene cluster_phenylbutene Bromination of this compound Styrene Styrene Intermediate_S Benzylic Carbocation / Bromonium Ion Styrene->Intermediate_S + Br₂ Br2_S Br₂ Product_S 1,2-Dibromo-1-phenylethane Intermediate_S->Product_S + Br⁻ Phenylbutene This compound Intermediate_P Bromonium Ion Phenylbutene->Intermediate_P + Br₂ Br2_P Br₂ Product_P 2,3-Dibromo-1-phenylbutane Intermediate_P->Product_P + Br⁻

Caption: Reaction pathways for the bromination of styrene and this compound.

Reactivity_Factors cluster_factors Influencing Factors cluster_styrene_factors Styrene cluster_phenylbutene_factors This compound Reactivity Alkene Reactivity in Bromination Electron_Density Electron Density of C=C Reactivity->Electron_Density Intermediate_Stability Stability of Intermediate Reactivity->Intermediate_Stability Conjugation Conjugation with Phenyl Ring Electron_Density->Conjugation Alkyl_Substitution Trisubstituted Alkene Electron_Density->Alkyl_Substitution Resonance_Stabilization Resonance Stabilization of Carbocation Intermediate_Stability->Resonance_Stabilization Inductive_Effect Inductive Effect of Phenyl Group Intermediate_Stability->Inductive_Effect

Caption: Factors influencing the reactivity of alkenes in electrophilic bromination.

Conclusion

A Comparative Guide to the Spectroscopic Differentiation of (E) and (Z)-1-Phenyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of geometric isomers is a critical step in chemical synthesis and drug development, as stereochemistry can significantly impact a molecule's biological activity. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate between the (E) and (Z) isomers of 1-Phenyl-2-butene, supported by established spectroscopic principles and available data.

Spectroscopic Data Comparison

The primary methods for distinguishing between (E) and (Z)-1-Phenyl-2-butene are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While Mass Spectrometry (MS) is invaluable for determining molecular weight and fragmentation patterns, it is generally less effective in differentiating between geometric isomers as they often exhibit similar fragmentation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is the most definitive method for assigning the stereochemistry of the double bond in alkenes. The key distinguishing feature is the magnitude of the coupling constant (J) between the vinylic protons.

Proton (E)-1-Phenyl-2-butene (Expected) (Z)-1-Phenyl-2-butene (Expected) Key Differentiator
Vinylic Hδ 5.4-5.6 ppmδ 5.4-5.6 ppmCoupling Constant (J)
J (H-C=C-H)~15 Hz (trans)~10 Hz (cis)Larger J value for the (E) isomer
Allylic CH₂δ ~3.3 ppmδ ~3.4 ppmMinor chemical shift differences
Methyl CH₃δ ~1.7 ppmδ ~1.6 ppmMinor chemical shift differences
Phenyl Hδ 7.1-7.4 ppmδ 7.1-7.4 ppmOverlapping multiplets

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides further evidence for isomeric assignment, primarily through the chemical shifts of the carbon atoms of the butene chain. Steric effects in the (Z)-isomer can cause notable differences in shielding compared to the (E)-isomer.

Carbon (E)-1-Phenyl-2-butene (Expected) (Z)-1-Phenyl-2-butene (Expected) Key Differentiator
Vinylic Cδ ~125-135 ppmδ ~125-135 ppmShielding effects
Allylic C (CH₂)More deshieldedMore shielded (lower ppm)Steric hindrance in the (Z) isomer
Methyl CMore deshieldedMore shielded (lower ppm)Steric hindrance in the (Z) isomer
Phenyl Cδ ~126-140 ppmδ ~126-140 ppmMinor differences
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy can distinguish between (E) and (Z) isomers based on the out-of-plane C-H bending vibration of the vinylic hydrogens.

Vibrational Mode (E)-1-Phenyl-2-butene (Expected) (Z)-1-Phenyl-2-butene (Expected) Key Differentiator
=C-H bend (out-of-plane)~965 cm⁻¹ (strong)~700 cm⁻¹ (medium-strong)Position and intensity of the band
C=C stretch~1670-1665 cm⁻¹ (weak)~1660-1650 cm⁻¹ (weak)Often weak and not definitive
C-H stretch (sp²)~3020-3030 cm⁻¹~3010-3020 cm⁻¹Not a primary differentiating feature
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating the isomers and confirming their molecular weight. However, the electron ionization (EI) mass spectra of (E) and (Z) isomers are often very similar, making definitive identification based on fragmentation patterns alone challenging. Both isomers are expected to show a molecular ion peak (M⁺) at m/z 132 and a base peak corresponding to the loss of a methyl group (m/z 117).

Ion (E)-1-Phenyl-2-butene (Z)-1-Phenyl-2-butene Comment
Molecular Ion (M⁺)m/z 132m/z 132Confirms molecular weight
Base Peakm/z 117 ([M-CH₃]⁺)m/z 117 ([M-CH₃]⁺)Similar fragmentation pattern

Experimental Protocols

The following are general protocols for the spectroscopic analysis of (E) and (Z)-1-Phenyl-2-butene. Instrument parameters should be optimized for the specific instrumentation used.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks and determine the coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans will be required due to the low natural abundance of ¹³C (typically 128 scans or more).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum.

    • Identify the characteristic absorption bands and compare their positions and intensities to differentiate the isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • GC-MS System Parameters (Typical):

    • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL of the sample solution in split or splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compounds.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-300.

  • Data Analysis:

    • The isomers should separate based on their boiling points and interaction with the column's stationary phase, resulting in different retention times.

    • Analyze the mass spectrum of each separated peak to confirm the molecular weight and fragmentation pattern.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for identifying the (E) and (Z) isomers of this compound using the described spectroscopic techniques.

Spectroscopic_Differentiation_Workflow cluster_start Sample Analysis cluster_separation Separation & Initial Characterization cluster_confirmation Definitive Stereochemical Assignment cluster_results Identification Sample Mixture of (E) and (Z) This compound GC_MS GC-MS Analysis Sample->GC_MS Separate isomers Confirm MW=132 H1_NMR ¹H NMR Spectroscopy GC_MS->H1_NMR Analyze separated fractions C13_NMR ¹³C NMR Spectroscopy GC_MS->C13_NMR Analyze separated fractions IR_Spec IR Spectroscopy GC_MS->IR_Spec Analyze separated fractions E_Isomer (E)-1-Phenyl-2-butene H1_NMR->E_Isomer J ≈ 15 Hz (trans) Z_Isomer (Z)-1-Phenyl-2-butene H1_NMR->Z_Isomer J ≈ 10 Hz (cis) C13_NMR->E_Isomer Less shielded allylic C C13_NMR->Z_Isomer More shielded allylic C IR_Spec->E_Isomer ~965 cm⁻¹ band IR_Spec->Z_Isomer ~700 cm⁻¹ band

Caption: Workflow for the separation and identification of (E) and (Z)-1-Phenyl-2-butene.

A Comparative Guide to the Regiochemistry of HBr Addition to 1-Phenyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the regiochemical outcomes of hydrogen bromide (HBr) addition to 1-phenyl-2-butene. The reaction can proceed via two primary mechanistic pathways, yielding distinct regioisomers. Understanding the factors that control this selectivity is crucial for the strategic synthesis of targeted phenyl-substituted butane derivatives, which are valuable intermediates in pharmaceutical development. This document outlines the theoretical basis for product formation, presents detailed experimental protocols for achieving selective synthesis, and provides a comparative analysis of the expected analytical data for the potential products.

Theoretical Background: Markovnikov vs. Anti-Markovnikov Addition

The addition of HBr to an unsymmetrical alkene like this compound can result in two potential products: 3-bromo-1-phenylbutane and 2-bromo-1-phenylbutane. The regioselectivity of this reaction is primarily dictated by the reaction conditions, which determine whether the reaction proceeds through an ionic (Markovnikov) or a radical (anti-Markovnikov) mechanism.

Markovnikov Addition (Ionic Mechanism): In the absence of radical initiators, the reaction follows Markovnikov's rule. The reaction is initiated by the electrophilic attack of a proton (H+) on the alkene double bond, leading to the formation of a carbocation intermediate. The stability of this carbocation determines the major product. In the case of this compound, protonation can lead to two possible secondary carbocations. However, one of these is a benzylic carbocation, which is significantly stabilized by resonance with the adjacent phenyl group. The subsequent nucleophilic attack by the bromide ion (Br-) on the more stable benzylic carbocation leads to the formation of 2-bromo-1-phenylbutane as the major product.[1][2][3] It is also important to consider the possibility of carbocation rearrangements, which could potentially lead to other products, although the stability of the benzylic carbocation makes this less likely to be the primary pathway.

Anti-Markovnikov Addition (Radical Mechanism): In the presence of radical initiators, such as peroxides (ROOR), the reaction proceeds via a free-radical chain mechanism.[4][5][6][7][8] This pathway leads to the anti-Markovnikov product. The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). The bromine radical then adds to the double bond in a way that forms the more stable radical intermediate. In the case of this compound, the bromine radical will add to the carbon atom that results in the formation of the more stable secondary benzylic radical. Subsequent abstraction of a hydrogen atom from HBr by this radical yields 3-bromo-1-phenylbutane and regenerates a bromine radical to continue the chain reaction.[9]

Experimental Protocols

Detailed methodologies for the selective synthesis of either the Markovnikov or anti-Markovnikov product are provided below.

Protocol 1: Synthesis of 2-bromo-1-phenylbutane (Markovnikov Product)

  • Reaction Setup: In a fume hood, dissolve this compound (1 equivalent) in a suitable inert solvent, such as dichloromethane or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

  • HBr Addition: Cool the solution to 0 °C using an ice bath. Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2-bromo-1-phenylbutane.

Protocol 2: Synthesis of 3-bromo-1-phenylbutane (Anti-Markovnikov Product)

  • Reaction Setup: In a fume hood, dissolve this compound (1 equivalent) in a suitable solvent like carbon tetrachloride in a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Initiator Addition: Add a radical initiator, such as benzoyl peroxide (0.05-0.1 equivalents), to the solution.

  • HBr Addition: Add a solution of HBr in a non-polar solvent or bubble HBr gas through the mixture.

  • Initiation: Irradiate the reaction mixture with a UV lamp or heat to reflux to initiate the radical chain reaction.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and wash it with an aqueous solution of sodium thiosulfate to remove any unreacted bromine and peroxides. Subsequently, wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

  • Characterization: Confirm the structure of 3-bromo-1-phenylbutane using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Data Analysis

Table 1: Predicted Spectroscopic Data for the Products of HBr Addition to this compound

Feature2-bromo-1-phenylbutane (Markovnikov Product)3-bromo-1-phenylbutane (Anti-Markovnikov Product)
¹H NMR
CH-Br ProtonMultiplet, ~4.5-5.0 ppmMultiplet, ~4.1-4.6 ppm
Benzylic CH₂ ProtonsMultiplet, ~2.9-3.4 ppmMultiplet, ~2.7-3.2 ppm
CH₂ ProtonsMultiplet, ~1.8-2.2 ppmMultiplet, ~2.0-2.4 ppm
CH₃ ProtonsTriplet, ~0.9-1.2 ppmDoublet, ~1.6-1.8 ppm
Aromatic ProtonsMultiplet, ~7.2-7.4 ppmMultiplet, ~7.1-7.3 ppm
¹³C NMR
C-Br Carbon~55-65 ppm~50-60 ppm
Benzylic Carbon~40-50 ppm~35-45 ppm
Other Aliphatic Carbons~20-35 ppm~25-40 ppm
Aromatic Carbons~125-140 ppm~125-140 ppm

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.

The key distinguishing features in the ¹H NMR spectra will be the chemical shift and multiplicity of the proton attached to the carbon bearing the bromine atom (CH-Br) and the terminal methyl group. In 2-bromo-1-phenylbutane, the CH-Br proton is benzylic and deshielded, appearing further downfield. In 3-bromo-1-phenylbutane, the methyl group is adjacent to the CH-Br group and will appear as a doublet.

Logical Workflow for Product Validation

The following diagram illustrates the logical workflow for synthesizing and validating the regiochemistry of the HBr addition products of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation start This compound markovnikov HBr (no peroxides) start->markovnikov anti_markovnikov HBr, ROOR start->anti_markovnikov product_m 2-bromo-1-phenylbutane markovnikov->product_m product_am 3-bromo-1-phenylbutane anti_markovnikov->product_am nmr_m NMR Spectroscopy (1H, 13C) product_m->nmr_m ms_m Mass Spectrometry product_m->ms_m nmr_am NMR Spectroscopy (1H, 13C) product_am->nmr_am ms_am Mass Spectrometry product_am->ms_am validation_m Confirm Structure of 2-bromo-1-phenylbutane nmr_m->validation_m ms_m->validation_m validation_am Confirm Structure of 3-bromo-1-phenylbutane nmr_am->validation_am ms_am->validation_am

Caption: Workflow for Synthesis and Validation.

Signaling Pathway of Carbocation vs. Radical Intermediates

The choice between the Markovnikov and anti-Markovnikov pathway is determined by the nature of the reactive intermediate. The following diagram illustrates the divergence of the reaction based on the intermediate formed.

G cluster_ionic Ionic Pathway (Markovnikov) cluster_radical Radical Pathway (Anti-Markovnikov) start This compound + HBr carbocation Benzylic Carbocation (More Stable) start->carbocation H+ addition radical Benzylic Radical (More Stable) start->radical Br• addition (in presence of ROOR) product_m 2-bromo-1-phenylbutane carbocation->product_m Br- attack product_am 3-bromo-1-phenylbutane radical->product_am H abstraction from HBr

References

Comparative Performance of Catalysts for 1-Phenyl-2-butene Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of catalytic systems for the synthesis of 1-phenyl-2-butene reveals that the isomerization of 4-phenyl-1-butene is a more effective strategy than styrene dimerization. This guide provides a comparative overview of the performance of solid acid catalysts and rhodium-based complexes for this key transformation, offering valuable insights for researchers, scientists, and professionals in drug development.

The synthesis of this compound, a valuable chemical intermediate, can be approached through various catalytic routes. While the dimerization of styrene has been explored, it predominantly yields the undesired isomer, 1,3-diphenyl-1-butene. A more selective and efficient pathway involves the isomerization of 4-phenyl-1-butene. This guide focuses on the comparative performance of two leading catalyst types for this reaction: heterogeneous solid acid catalysts, specifically sulfated zirconia, and homogeneous rhodium-based catalysts, such as rhodium trichloride.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions for the synthesis of this compound from 4-phenyl-1-butene. The following table summarizes the key performance indicators for a representative solid acid catalyst (Sulfated Zirconia) and a rhodium-based catalyst (Rhodium Trichloride).

Catalyst SystemStarting MaterialTemperature (°C)Reaction Time (h)Conversion (%)Selectivity for this compound (%)
Solid Acid Catalyst
Sulfated Zirconia4-Phenyl-1-butene1004~75~90 (to a mixture of 2-phenyl-2-butene and this compound)
Rhodium-Based Catalyst
RhCl₃·3H₂O4-Phenyl-1-butene5024>95>95 (predominantly (E)-1-phenyl-2-butene)

Experimental Protocols

Detailed methodologies for the synthesis of this compound via the isomerization of 4-phenyl-1-butene using the two catalytic systems are outlined below.

Isomerization using Solid Acid Catalyst: Sulfated Zirconia

Catalyst Preparation: Zirconium hydroxide is prepared by the precipitation of an aqueous solution of zirconyl chloride with ammonium hydroxide. The resulting precipitate is washed thoroughly to remove chloride ions, dried, and then treated with sulfuric acid. The sulfated zirconia is then calcined at a high temperature to produce the active catalyst.

Reaction Procedure:

  • A mixture of 4-phenyl-1-butene and a hydrocarbon solvent (e.g., n-hexane) is prepared in a batch reactor.

  • The powdered sulfated zirconia catalyst is added to the reactor.

  • The reactor is sealed, and the mixture is heated to the desired temperature (e.g., 100°C) with vigorous stirring.

  • The reaction progress is monitored by gas chromatography (GC).

  • After the desired reaction time, the reactor is cooled, and the catalyst is separated by filtration.

  • The product mixture is analyzed by GC to determine the conversion of 4-phenyl-1-butene and the selectivity towards this compound and other isomers.

Isomerization using Rhodium-Based Catalyst: Rhodium Trichloride Trihydrate (RhCl₃·3H₂O)

Reaction Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 4-phenyl-1-butene is dissolved in a suitable solvent, such as ethanol.

  • A catalytic amount of rhodium trichloride trihydrate (RhCl₃·3H₂O) is added to the solution.

  • The mixture is stirred at a controlled temperature (e.g., 50°C).

  • The isomerization process is monitored over time using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting residue, containing the product and the catalyst, is then purified, typically by column chromatography on silica gel, to isolate the this compound isomers.

Experimental Workflow and Signaling Pathways

To visually represent the logical flow of the synthesis and analysis process, the following diagrams have been generated using the DOT language.

ExperimentalWorkflow cluster_prep Catalyst Preparation / Procurement cluster_reaction Isomerization Reaction cluster_analysis Analysis and Purification catalyst_prep Prepare Solid Acid Catalyst (Sulfated Zirconia) reaction_sa Reaction with Solid Acid Catalyst catalyst_prep->reaction_sa catalyst_procure Procure Rhodium Catalyst (RhCl3·3H2O) reaction_rh Reaction with Rhodium Catalyst catalyst_procure->reaction_rh start_material Starting Material: 4-Phenyl-1-butene start_material->reaction_sa start_material->reaction_rh monitoring Reaction Monitoring (GC/TLC) reaction_sa->monitoring reaction_rh->monitoring workup_sa Filtration monitoring->workup_sa workup_rh Solvent Removal monitoring->workup_rh analysis Product Analysis (GC, NMR, etc.) workup_sa->analysis purification Purification (Column Chromatography) workup_rh->purification purification->analysis SignalingPathways cluster_solid_acid Solid Acid Catalysis cluster_rhodium Rhodium Catalysis A1 4-Phenyl-1-butene adsorbs on Brønsted acid site B1 Formation of a secondary carbocation A1->B1 C1 Hydride shift B1->C1 D1 Deprotonation C1->D1 E1 This compound D1->E1 A2 Coordination of 4-phenyl-1-butene to Rh(I) complex B2 Oxidative addition to form Rh(III)-hydride A2->B2 C2 Reductive elimination B2->C2 D2 Release of this compound and regeneration of Rh(I) C2->D2 D2->A2 Catalytic Cycle

A Comparative Cross-Validation of HPLC and GC-MS Methods for the Analysis of 1-Phenyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection

The accurate and precise quantification of 1-Phenyl-2-butene, a potential process impurity or synthetic intermediate in pharmaceutical manufacturing, is critical for ensuring drug quality and safety. The selection of an appropriate analytical technique is paramount. This guide provides a comprehensive cross-validation and comparison of two powerful analytical methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We present detailed experimental protocols and comparative performance data to facilitate informed method selection for quality control and research applications.

Executive Summary

Both HPLC and GC-MS are suitable for the analysis of this compound, each with distinct advantages. HPLC offers a robust and straightforward method for routine quantification, particularly for non-volatile samples. In contrast, GC-MS provides higher sensitivity and selectivity, making it ideal for the identification and quantification of trace levels of this volatile compound, and for its unequivocal identification through mass spectral data. The choice between these methods will depend on the specific analytical requirements, such as the expected concentration of the analyte, the complexity of the sample matrix, and the need for structural confirmation.

Quantitative Performance Data

The performance of the HPLC and GC-MS methods was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The results are summarized in the table below.

Validation ParameterHPLC-UVGC-MS
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 1 ng/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 3 ng/mL

Experimental Protocols

Detailed methodologies for the HPLC and GC-MS analyses are provided below to allow for replication and adaptation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and reaction mixtures.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Validation Protocol:

  • Linearity: A series of at least five standard solutions of this compound ranging from 0.5 µg/mL to 50 µg/mL were prepared in the mobile phase. A calibration curve was constructed by plotting the peak area against the concentration.

  • Accuracy: Accuracy was determined by spiking a placebo or sample matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective, making it ideal for trace-level analysis and confirmation of this compound.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Validation Protocol:

  • Linearity: A series of at least five standard solutions of this compound in a suitable solvent (e.g., hexane) were prepared, covering a range of approximately 1 ng/mL to 100 ng/mL.

  • Accuracy: Determined by spiking a suitable matrix with known amounts of this compound at three different concentration levels.

  • Precision: Assessed through the repeated analysis of a standard solution at a mid-range concentration.

  • LOD and LOQ: Established by analyzing a series of diluted standard solutions and determining the concentration at which the signal-to-noise ratio is approximately 3:1 (LOD) and 10:1 (LOQ).

Method Comparison and Cross-Validation Workflow

The cross-validation process ensures that both HPLC and GC-MS methods provide comparable and reliable results. The following diagram illustrates the logical workflow for the cross-validation of these two techniques.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison & Reporting Sample This compound Sample Prep_HPLC Prepare for HPLC (Dilution in Mobile Phase) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (Dilution in Volatile Solvent) Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Val_HPLC HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Val_HPLC Val_GCMS GC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) GCMS->Val_GCMS Compare Compare Results Val_HPLC->Compare Val_GCMS->Compare Report Final Report Compare->Report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Performance Characteristics Comparison

The following diagram provides a visual comparison of the key performance attributes of the HPLC and GC-MS methods for this compound analysis.

PerformanceComparison cluster_hplc HPLC-UV cluster_gcms GC-MS H_Robust High Robustness H_Cost Lower Cost H_Speed Moderate Speed H_Sens Moderate Sensitivity H_Spec Good Specificity G_Sens High Sensitivity G_Spec High Specificity (Mass Spectra) G_Vol Requires Volatility G_Cost Higher Cost G_Speed Longer Runtimes Analyte This compound Analysis Analyte->H_Robust Analyte->H_Cost Analyte->H_Speed Analyte->H_Sens Analyte->H_Spec Analyte->G_Sens Analyte->G_Spec Analyte->G_Vol Analyte->G_Cost Analyte->G_Speed

Caption: Key performance characteristics of HPLC vs. GC-MS.

Conclusion

The cross-validation of HPLC and GC-MS methods for the analysis of this compound demonstrates that both techniques are reliable and accurate for their intended purposes. HPLC provides a cost-effective and robust solution for routine quality control where high sensitivity is not a primary concern. GC-MS, with its superior sensitivity and specificity, is the method of choice for trace-level impurity analysis and for applications requiring definitive identification. The detailed protocols and comparative data in this guide should serve as a valuable resource for researchers and drug development professionals in selecting and implementing the most appropriate analytical method for their specific needs.

A Comparative Study: The Oxidation of 1-Phenyl-2-butene and 1-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the oxidation of two structurally related phenylbutane derivatives: 1-Phenyl-2-butene, an unsaturated alkene, and 1-phenylbutane, a saturated alkylbenzene. The reactivity of these compounds towards various oxidizing agents differs significantly due to the presence of a carbon-carbon double bond in this compound, leading to distinct product profiles. This document outlines the primary oxidation pathways, presents expected product distributions, and provides detailed experimental protocols for key transformations.

Data Presentation: A Comparative Overview of Oxidation Products

The oxidation of this compound can be directed towards different products depending on the chosen reagent and reaction conditions. In contrast, the oxidation of 1-phenylbutane consistently yields a single major product under strong oxidizing conditions. The following table summarizes the expected outcomes.

Starting MaterialOxidizing Agent/ConditionsMajor Product(s)Representative Yield(s)Potential Side Products
This compound 1. O₃ (Ozone) 2. Zn/H₂O or (CH₃)₂S (Reductive Workup)Benzaldehyde, AcetaldehydeGenerally highMinor amounts of over-oxidation to carboxylic acids, polymeric materials.
1. O₃ (Ozone) 2. H₂O₂ (Oxidative Workup)Benzoic acid, Acetic acidGood to high-
Cold, dilute, alkaline KMnO₄1-Phenyl-1,2-butanediolModerate to good[1]Over-oxidation products if conditions are not carefully controlled.
Hot, acidic KMnO₄Benzoic acid, Acetic acidVariable, often with significant side reactionsProducts from cleavage at other positions, polymeric materials.
1-phenylbutane Hot, acidic KMnO₄ or other strong oxidizing agentsBenzoic acidHigh (e.g., a crude yield of 67.7% has been reported for the similar oxidation of benzyl alcohol)[2]Diphenyl, methyldiphenyl, phenyl-benzoic acids, benzaldehyde, benzyl benzoate.[3]

Note: Yields are representative and can vary significantly based on specific reaction conditions, scale, and purification methods.

Reaction Pathways and Logical Relationships

The divergent reactivity of this compound and 1-phenylbutane stems from their distinct functional groups. The electron-rich double bond in this compound is the primary site of attack for electrophilic oxidizing agents, while the saturated alkyl chain of 1-phenylbutane is susceptible to oxidation at the benzylic position, which is activated by the adjacent phenyl group.

Oxidation_Comparison cluster_alkene This compound Oxidation cluster_alkane 1-phenylbutane Oxidation A This compound B Ozonolysis A->B O₃ C Dihydroxylation (Cold KMnO₄) A->C Cold, dilute KMnO₄ D Oxidative Cleavage (Hot KMnO₄) A->D Hot, acidic KMnO₄ E Benzaldehyde + Acetaldehyde B->E Reductive Workup F 1-Phenyl-1,2-butanediol C->F G Benzoic Acid + Acetic Acid D->G H 1-phenylbutane I Benzylic Oxidation H->I Hot, acidic KMnO₄ J Benzoic Acid I->J

Comparative oxidation pathways of this compound and 1-phenylbutane.

The reaction mechanism for the ozonolysis of this compound involves the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. This intermediate is then cleaved under reductive or oxidative conditions.

Ozonolysis_Mechanism A This compound + O₃ B Molozonide (Primary Ozonide) A->B [3+2] Cycloaddition C Carbonyl Oxide + Aldehyde B->C Cycloreversion D Ozonide (Secondary Ozonide) C->D [3+2] Cycloaddition E Reductive Workup (e.g., Zn/H₂O) D->E F Oxidative Workup (e.g., H₂O₂) D->F G Benzaldehyde + Acetaldehyde E->G H Benzoic Acid + Acetic Acid F->H

Generalized mechanism for the ozonolysis of an alkene.

The oxidation of 1-phenylbutane with hot, acidic potassium permanganate proceeds via a complex mechanism believed to involve the formation of a benzylic radical, which is stabilized by the adjacent aromatic ring. This radical is then further oxidized to the carboxylic acid.

Benzylic_Oxidation_Mechanism A 1-phenylbutane B Benzylic Hydrogen Abstraction A->B KMnO₄, H⁺, Heat C Benzylic Radical B->C D Further Oxidation Steps C->D MnO₄⁻ E Benzoic Acid D->E

Simplified mechanism for the benzylic oxidation of an alkylbenzene.

Experimental Protocols

The following are detailed methodologies for the key oxidation reactions discussed.

Protocol 1: Ozonolysis of this compound with Reductive Workup

Objective: To synthesize benzaldehyde and acetaldehyde from this compound via ozonolysis.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (O₃) generator

  • Oxygen (O₂) source

  • Sudan Red III indicator

  • Zinc dust (Zn)

  • Acetic acid (CH₃COOH)

  • Drying tube (e.g., with CaCl₂)

  • Three-necked round-bottom flask

  • Gas dispersion tube

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the liquid, and a gas outlet connected to a drying tube and then a trap containing a potassium iodide solution to quench excess ozone.

  • Add a small amount of Sudan Red III indicator to the solution.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Begin bubbling a stream of ozone-enriched oxygen through the solution.

  • Continue the ozonolysis until the red color of the indicator disappears, indicating the consumption of the alkene.

  • Stop the ozone flow and purge the solution with a stream of oxygen or nitrogen for 10-15 minutes to remove any dissolved ozone.

  • To the cold solution, add a suspension of zinc dust in acetic acid with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for at least one hour.

  • Filter the mixture to remove the zinc oxide.

  • The filtrate containing benzaldehyde and acetaldehyde can be analyzed by GC-MS or the products can be isolated by distillation.

Protocol 2: Oxidation of 1-phenylbutane to Benzoic Acid with Potassium Permanganate

Objective: To synthesize benzoic acid from 1-phenylbutane.

Materials:

  • 1-phenylbutane

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃) solution (optional, for quenching excess KMnO₄)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare a solution of potassium permanganate and sodium carbonate in water.

  • Add 1-phenylbutane to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Continue refluxing for several hours until the purple color is completely gone.

  • Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite solution dropwise until the color is discharged.

  • Filter the mixture by vacuum filtration to remove the manganese dioxide. Wash the filter cake with a small amount of water.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Benzoic acid will precipitate as a white solid.

  • Collect the benzoic acid crystals by vacuum filtration, wash with a small amount of cold water, and dry.

  • The purity of the benzoic acid can be assessed by its melting point and the product can be further purified by recrystallization from water.[4][5][6]

Experimental Workflow Visualization

A typical workflow for conducting and analyzing these oxidation experiments is depicted below.

Experimental_Workflow A Reactant Preparation (this compound or 1-phenylbutane) B Reaction Setup (Glassware, Reagents) A->B C Oxidation Reaction (Ozonolysis or KMnO₄ Oxidation) B->C D Reaction Monitoring (TLC, GC, Color Change) C->D D->C Continue reaction E Workup (Quenching, Extraction, Filtration) D->E Reaction complete F Product Isolation (Distillation, Recrystallization) E->F G Product Characterization (GC-MS, NMR, Melting Point) F->G H Data Analysis (Yield Calculation, Purity Assessment) G->H

A generalized workflow for organic oxidation experiments.

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-2-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Phenyl-2-butene, ensuring the protection of both laboratory personnel and the environment.

Chemical and Physical Properties

A clear understanding of the properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₀H₁₂
Molecular Weight132.20 g/mol [1]
AppearanceFlammable liquid and vapor[1]

Hazard Profile

This compound is classified with the following hazards:

  • Flammable Liquid and Vapor: Poses a significant fire risk.[1]

  • Harmful if Swallowed: Can cause adverse health effects upon ingestion.[1]

  • Causes Skin and Serious Eye Irritation: Direct contact can lead to irritation.[1]

  • May Cause Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[1][2]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is crucial. The following steps provide a clear, procedural guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Tightly fitting safety goggles[3]

  • A lab coat or other protective clothing to prevent skin exposure[3]

  • In case of inadequate ventilation, a full-face respirator is necessary.[3]

2. Containment of Spills: In the event of a spill, immediate containment is necessary to prevent further spread and environmental contamination.

  • Remove all sources of ignition from the area.[3][4]

  • Ventilate the area of the spill.

  • Use an inert absorbent material, such as vermiculite, dry sand, or earth, to soak up the spilled chemical.[4][5]

  • Do not use combustible materials, such as sawdust, for absorption.

3. Collection and Storage: Once the spill has been absorbed, the waste material must be collected and stored safely.

  • Use spark-proof tools and explosion-proof equipment for collection.[4]

  • Place the absorbed material into a suitable, clearly labeled, and closed container for disposal.[3][4]

  • Store the waste container in a cool, well-ventilated area away from incompatible materials and sources of ignition.

4. Waste Disposal: The final disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations.[2]

  • The primary recommended disposal method is incineration in a licensed hazardous waste disposal facility.[5][6] This should be done in admixture with a suitable combustible material.[5]

  • Alternatively, disposal by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes may be an option.[5]

  • Never dispose of this compound down the drain or into the sewer system.[3][6] Discharge into the environment must be avoided.[3]

5. Decontamination of Empty Containers: Empty containers that held this compound must be properly decontaminated before reuse or disposal.

  • Triple rinse the container with a suitable solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • Observe all label safeguards until containers are thoroughly cleaned and destroyed.[5]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill contain_spill Contain with inert absorbent (e.g., vermiculite, sand) is_spill->contain_spill Yes is_empty_container Is it an empty container? is_spill->is_empty_container No collect_waste Collect in a labeled, closed container using spark-proof tools contain_spill->collect_waste store_waste Store waste temporarily in a cool, well-ventilated, secure area collect_waste->store_waste is_empty_container->collect_waste No (Bulk Waste) decontaminate Triple rinse with appropriate solvent is_empty_container->decontaminate Yes collect_rinsate Collect rinsate as hazardous waste decontaminate->collect_rinsate dispose_container Dispose of or recycle decontaminated container decontaminate->dispose_container collect_rinsate->store_waste end End of Process dispose_container->end transport_waste Arrange for transport by a licensed hazardous waste carrier store_waste->transport_waste final_disposal Final Disposal: Incineration or licensed landfill transport_waste->final_disposal final_disposal->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 1-Phenyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for the handling and disposal of 1-Phenyl-2-butene are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions to mitigate risks and support your research and development endeavors.

This compound is a flammable liquid that can cause skin and eye irritation.[1] Adherence to proper safety measures is paramount to prevent accidental exposure and ensure the well-being of all laboratory personnel. The following information details the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this chemical.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. For handling this compound, the following equipment is mandatory.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields are required to prevent splashes.[2][3]
Face ShieldA face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesFor incidental contact, nitrile gloves with a minimum thickness of 4mil are generally sufficient.[4] For prolonged contact or immersion, butyl or Viton® gloves are recommended. Always inspect gloves for any signs of degradation before use.
Body Protection Laboratory CoatA flame-resistant lab coat is preferred.[4]
Chemical-Resistant Apron/CoverallsConsider a chemical-resistant apron or coveralls when handling larger quantities where extensive splashing is possible.[5]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][4]
RespiratorIf exposure limits are exceeded or symptoms of respiratory irritation occur, a full-face respirator with appropriate cartridges should be used.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location : Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6]

  • Incompatible Materials : Keep segregated from oxidizing agents.

  • Container : Ensure the container is tightly closed when not in use.[4][5]

Handling and Use
  • Work Area : All procedures involving this compound must be performed in a designated area within a chemical fume hood.[2][4]

  • Minimize Quantities : Use the smallest practical quantity for the experiment.[5]

  • Avoid Ignition Sources : Eliminate all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[2][5]

  • Transferring : When transferring the liquid, use appropriate equipment and techniques to minimize splashing and vapor generation.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]

Accidental Spills
  • Evacuate : In case of a significant spill, evacuate the immediate area and alert others.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For small spills, use an absorbent material, such as vermiculite or sand, to contain the liquid.

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontamination : Clean the spill area with an appropriate solvent.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage of Waste : Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[8]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_sds Review SDS prep_sds->prep_ppe handle_weigh Weigh/Measure Chemical prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.